molecular formula C8H7BrO3 B056793 3-Bromo-2-methoxybenzoic acid CAS No. 101084-39-3

3-Bromo-2-methoxybenzoic acid

Cat. No.: B056793
CAS No.: 101084-39-3
M. Wt: 231.04 g/mol
InChI Key: PIBPHOFXQUUPTM-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxybenzoic acid is a versatile and high-value benzoic acid derivative engineered for advanced chemical synthesis and drug discovery research. This compound features a strategically substituted aromatic ring, where the carboxylic acid group provides a handle for amide coupling or esterification, the methoxy group influences electron density and offers potential for demethylation studies, and the bromo substituent serves as a crucial site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. Its primary research value lies in its application as a key synthetic intermediate in the development of novel active pharmaceutical ingredients (APIs), particularly in constructing complex molecules for oncology and central nervous system (CNS) drug candidates. Furthermore, it is extensively used in materials science as a precursor for organic ligands in metal-organic frameworks (MOFs) and for synthesizing functionalized polymers. Researchers will find this compound invaluable for probing structure-activity relationships (SAR) and for the scaffold diversification of lead compounds in medicinal chemistry programs. The presence of both electron-donating (methoxy) and electron-withdrawing (carboxylic acid) groups, along with a halogen, creates a unique electronic profile that can be leveraged to fine-tune the physicochemical properties of the final target molecules. Available with stringent quality control to ensure batch-to-batch consistency, this reagent is an essential tool for accelerating innovation in synthetic and pharmaceutical laboratories.

Properties

IUPAC Name

3-bromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBPHOFXQUUPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291594
Record name 3-bromo-2-methoxybenzoic acid
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-39-3
Record name 3-bromo-2-methoxybenzoic acid
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Record name 3-Bromo-2-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-2-methoxybenzoic acid (CAS No. 101084-39-3), a versatile building block in modern organic and medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis, and detail its applications, particularly in the realm of drug discovery and development. This document is structured to provide not just data, but actionable insights grounded in established scientific principles.

Core Compound Identity and Properties

This compound is a disubstituted benzoic acid derivative. The strategic placement of the bromo and methoxy groups on the aromatic ring imparts unique reactivity and makes it a valuable intermediate for the synthesis of more complex molecules.[1]

Chemical Structure and Identification
  • Chemical Name: this compound

  • Synonyms: 3-Bromo-o-anisic Acid

  • CAS Number: 101084-39-3

  • Molecular Formula: C₈H₇BrO₃

  • Molecular Weight: 231.04 g/mol

  • InChI Key: PIBPHOFXQUUPTM-UHFFFAOYSA-N

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The properties of this compound are summarized in the table below.

PropertyValueSource(s)
Appearance White to light yellow crystalline powder[1]
Melting Point 119-123 °C[2]
Boiling Point 327.6 ± 27.0 °C (Predicted)N/A
Density 1.625 ± 0.06 g/cm³ (Predicted)N/A
Solubility Soluble in methanol.N/A

Synthesis of this compound: A Mechanistic Perspective

A plausible synthetic route is the direct bromination of 2-methoxybenzoic acid using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The reaction would proceed via an electrophilic aromatic substitution mechanism.

Hypothetical Synthetic Protocol:

Causality: The choice of a polar protic solvent like acetic acid can facilitate the polarization of the bromine molecule, enhancing its electrophilicity. The reaction temperature would need to be carefully controlled to prevent over-bromination and side reactions.

  • Dissolution: Dissolve 2-methoxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Reaction: Gently heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of a synthesized compound. While experimentally obtained spectra for this compound are not widely published, we can predict the key features based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. The methoxy group will appear as a singlet, and the carboxylic acid proton will be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, C-O stretching bands for the ether and carboxylic acid, and C-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the presence of three key functional groups: the carboxylic acid, the bromo substituent, and the methoxy group. These provide multiple points for chemical modification.

A Key Substrate in Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

Causality: The choice of a palladium catalyst, a suitable phosphine ligand, and a base are critical for the efficiency of the Suzuki coupling. The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically carried out in a mixed solvent system, including water, to facilitate the dissolution of the base.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the mixture to reflux with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Suzuki_Coupling A Pd(0) Catalyst C Oxidative Addition B 3-Bromo-2-methoxybenzoic Acid (Ar-Br) B->C D Ar-Pd(II)-Br Intermediate C->D G Transmetalation D->G E Arylboronic Acid (Ar'-B(OH)₂) E->G F Base F->G H Ar-Pd(II)-Ar' Intermediate G->H I Reductive Elimination H->I I->A Regeneration J Biaryl Product (Ar-Ar') I->J

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Intermediate in the Synthesis of Bioactive Molecules

Substituted benzoic acids are prevalent scaffolds in a wide range of biologically active compounds. While specific examples originating directly from this compound are not extensively documented, its structural motifs are found in various pharmaceutical agents. The carboxylic acid can be readily converted to amides, esters, and other derivatives, while the bromo and methoxy groups can be further functionalized to modulate the biological activity and pharmacokinetic properties of the target molecules. For instance, similar brominated benzoic acid derivatives serve as key intermediates in the synthesis of anti-inflammatory drugs, and inhibitors of various enzymes.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: Toxic if swallowed (H301).[2] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield.[2] Use in a well-ventilated area or under a fume hood.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Keep in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its trifunctional nature allows for a wide range of chemical transformations, with its utility in Suzuki-Miyaura cross-coupling reactions being a prime example. While further research into its direct applications and the publication of detailed experimental data would be beneficial, the foundational knowledge of its properties and reactivity provides a strong basis for its effective use in the laboratory.

References

  • Chem-Impex. (n.d.). 3-Bromo-2-methylbenzoic acid.
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis.
  • PubChem. (n.d.). 3-Bromobenzoic acid.
  • Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid.

Sources

physical and chemical properties of 3-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-2-methoxybenzoic Acid

Abstract: This technical guide provides a comprehensive examination of this compound (CAS No: 101084-39-3), a pivotal intermediate in advanced organic synthesis and pharmaceutical development. We will explore its fundamental physicochemical properties, spectroscopic signatures, and chemical reactivity. This document is structured to serve as a practical resource, furnishing field-proven experimental protocols and safety guidelines to empower researchers in leveraging this versatile molecule's full potential in drug discovery and material science applications.

Core Compound Profile & Significance

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a strategic arrangement of a carboxylic acid, a methoxy group, and a bromine atom, makes it a highly valuable and versatile building block.[1] In the context of drug discovery, the precise placement of these functional groups allows for a multi-directional approach to molecular elaboration. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the carboxylic acid and methoxy groups can be readily modified or used to influence the molecule's electronic properties and steric profile. This inherent reactivity makes it an essential precursor for constructing complex molecular architectures and synthesizing novel drug candidates.[1][2]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: A Quantitative Overview

A compound's physical properties are the bedrock of its practical application, dictating everything from reaction setup and solvent selection to purification and storage strategies. The data presented below are compiled from authoritative chemical supplier and database sources.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 3-Bromo-o-anisic Acid[4][5][6]
CAS Number 101084-39-3[4][5][7]
Molecular Formula C₈H₇BrO₃[4][6]
Molecular Weight 231.04 g/mol [4]
Appearance White to light yellow crystalline powder[5]
Melting Point 119-124 °C[5][6][7]
Boiling Point 327.6 ± 27.0 °C (Predicted)[6]
pKa 3.70 ± 0.10 (Predicted)[6]
Solubility Soluble in Methanol[6]

Expertise & Experience: The melting point of 119-124 °C is a critical purity indicator. A sharp, narrow range within these values suggests high sample purity, which is essential for reproducible results in sensitive downstream applications like catalysis. The predicted pKa of ~3.7 indicates it is a moderately strong organic acid, a key consideration for designing acid-base extractions during workup or for reactions where the carboxylate form is desired.

Spectroscopic Characterization

While specific spectra are best obtained on the sample in use, the following outlines the expected spectroscopic signatures for structural verification of this compound.

  • ¹H NMR (Proton NMR): The spectrum is expected to show four distinct regions. A singlet around 3.9 ppm for the three methoxy (-OCH₃) protons. The aromatic region (7.0-8.0 ppm) should display three protons exhibiting a splitting pattern consistent with a 1,2,3-trisubstituted benzene ring. A broad singlet, often further downfield (>10 ppm), corresponds to the acidic carboxylic acid (-COOH) proton; this signal may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The spectrum should reveal eight distinct carbon signals. A signal for the methoxy carbon (~55-60 ppm), six signals in the aromatic region (~110-160 ppm), and a downfield signal for the carbonyl carbon of the carboxylic acid (>165 ppm).

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a very broad absorption from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ for the C=O (carbonyl) stretch. C-O stretching bands for the ether and acid will appear in the 1200-1300 cm⁻¹ region, and C-Br stretching will be observed in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This distinctive pattern is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), providing definitive evidence for the presence of a single bromine atom in the molecule.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional groups, which can be addressed with high selectivity.

Reactivity_Pathways cluster_COOH Carboxylic Acid Reactions cluster_Br Aryl Bromide Reactions cluster_OMe Methoxy Group Reactions A This compound B Esterification (R-OH, H⁺) A->B Forms Esters C Amide Formation (R₂NH, Coupling Agents) A->C Forms Amides D Suzuki Coupling (Ar-B(OH)₂, Pd cat.) A->D C-C Bonds E Buchwald-Hartwig Amination (R₂NH, Pd cat.) A->E C-N Bonds F Ether Cleavage (BBr₃ or HBr) A->F Forms Phenol

Caption: Major synthetic transformations of this compound.

  • Aryl Bromide: This is arguably the most powerful functional group for synthetic diversification. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the precise and efficient introduction of diverse aryl, alkyl, vinyl, or amino substituents at the C3 position.[1]

  • Carboxylic Acid: This group readily undergoes classic transformations. Esterification or amide bond formation are common first steps to protect the acid or to build out a molecular scaffold. The choice of coupling agent for amidation (e.g., HATU, EDC) is critical for ensuring high yields, especially with sterically hindered amines.

  • Methoxy Group: While generally robust, the methoxy group can be selectively cleaved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like HBr to unmask the corresponding phenol. This reaction is often a strategic late-stage step to reveal a hydrogen bond donor or a site for further functionalization.

Key Experimental Protocols

The following protocols are designed as self-validating systems, ensuring accuracy and reproducibility.

Protocol: Melting Point Determination for Purity Assessment

Causality: The melting point is a colligative property that is depressed and broadened by impurities. A sharp, well-defined melting range is a strong indicator of a substance's purity. This protocol uses a slow heating ramp to ensure thermal equilibrium, providing an accurate measurement.

Melting_Point_Workflow start Start prep 1. Prepare Sample (Finely crush, pack capillary tube) start->prep setup 2. Place in Apparatus (Insert tube, set starting temp) prep->setup heat_fast 3. Rapid Heating (Ramp to ~15°C below expected MP) setup->heat_fast heat_slow 4. Slow Heating (Ramp at 1-2°C / min) heat_fast->heat_slow record_start 5. Record T₁ (First drop of liquid appears) heat_slow->record_start record_end 6. Record T₂ (All solid has melted) record_start->record_end end End record_end->end

Caption: Standard operating procedure for melting point determination.

Methodology:

  • Sample Preparation: Place a small amount of dry this compound on a watch glass and crush it into a fine powder. Tap the open end of a glass capillary tube into the powder to pack a small amount (2-3 mm height).

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Heating: Set the apparatus to heat rapidly to approximately 105 °C.

  • Equilibration and Ramping: Once at 105 °C, reduce the heating rate to 1-2 °C per minute to ensure accurate temperature reading during the phase transition.

  • Data Recording: Observe the sample closely. Record the temperature (T₁) when the first drop of liquid is visible. Continue heating and record the temperature (T₂) when the last crystal of solid melts completely.

  • Validation: The recorded range (T₁ - T₂) should be narrow (e.g., < 2 °C) and fall within the literature value of 119-124 °C for a pure sample.

Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is non-negotiable. The information below is synthesized from GHS classifications and standard laboratory practice.

  • Hazard Identification: this compound is classified as toxic if swallowed (GHS H301).[6] It may also cause skin and eye irritation.[8][9]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transfer. In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6]

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its well-defined physicochemical properties and predictable, multi-faceted reactivity provide a robust platform for the synthesis of complex, high-value molecules. Understanding its core characteristics, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and accelerating the pace of innovation in drug discovery and beyond.

References

  • Title: Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications Source: Autech Industry Co.,Limited URL:[Link]
  • Title: this compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: this compound (C8H7BrO3) Source: PubChemLite URL:[Link]
  • Title: A Guide to Sourcing Specialty Chemicals: Focus on this compound Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-methoxybenzoic Acid: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique trifunctional structure, featuring a carboxylic acid, a methoxy group, and a bromine atom on a benzene ring, makes it a highly versatile building block for advanced organic synthesis. The strategic placement of these groups—particularly the ortho-methoxy and meta-bromo substituents relative to the carboxyl group—imparts specific reactivity and steric properties that are instrumental in designing complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, outlines a key synthetic application with a detailed experimental protocol, details its expected spectroscopic signature for structural verification, and summarizes essential safety and handling protocols for laboratory use.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are dictated by its molecular structure. The molecule consists of a benzoic acid core with a methoxy group (-OCH₃) at the C2 (ortho) position and a bromine atom at the C3 position. This arrangement creates a sterically hindered environment around the carboxylic acid and influences the electronic properties of the aromatic ring, which is critical for its reactivity in cross-coupling and substitution reactions.

Structural and Chemical Identifiers

The unambiguous identification of this compound is established through standardized chemical nomenclature and notation systems.

  • IUPAC Name: this compound

  • SMILES: COc1c(Br)cccc1C(O)=O[1]

  • InChI: 1S/C8H7BrO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)[1]

  • InChIKey: PIBPHOFXQUUPTM-UHFFFAOYSA-N[1]

Key Physicochemical Data

The quantitative properties of this compound are summarized in the table below, providing essential data for experimental design, reaction modeling, and safety assessments.

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
CAS Number 101084-39-3[1][2]
Appearance Solid[1]
Melting Point (mp) 119-123 °C[1]
Monoisotopic Mass 229.95786 Da[3]

Synthesis and Chemical Reactivity

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the methoxy group electronically influences the aromatic ring.

Synthetic Rationale: Electrophilic Bromination

A primary route to this compound involves the direct electrophilic aromatic substitution of 2-methoxybenzoic acid. The methoxy group is a strong ortho, para-director. However, the ortho positions are sterically hindered (one is already substituted by the carboxyl group), and the para position (C5) is sterically accessible. The carboxylic acid group is a meta-director. The directing effects of the powerful activating methoxy group dominate, but the combination of steric hindrance and the deactivating effect of the carboxyl group can make the regioselectivity of bromination complex. Nonetheless, careful control of reaction conditions can favor bromination at the C3 or C5 position. Separating the desired 3-bromo isomer from other potential products like 5-bromo-2-methoxybenzoic acid is a critical purification step.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone application for this molecule is its use as an aryl halide partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a new carbon-carbon bond, enabling the synthesis of complex biaryl structures, which are prevalent motifs in pharmaceuticals.[4][5] The reaction proceeds via a palladium catalyst, coupling the aryl bromide with an organoboron species (like an arylboronic acid) in the presence of a base.[5][6]

The diagram below illustrates the catalytic cycle for the Suzuki-Miyaura coupling, a fundamental transformation for this compound.

Suzuki_Miyaura_Coupling cluster_reagents pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Aryl-Pd(II)-Br Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [Ar'-B(OH)3]- biaryl_pd Biaryl-Pd(II) Complex transmetalation->biaryl_pd reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Biaryl Product reductive_elimination->product reagents 3-Bromo-2-methoxy- benzoic Acid (Ar-Br) + Arylboronic Acid (Ar'-B(OH)2) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the coupling of this compound with a generic arylboronic acid. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 231 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276 mg).

  • Inerting the Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation, hence the necessity of an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg). Subsequently, add the degassed solvent system (e.g., 5 mL of 4:1 dioxane/water) via syringe. Causality: Using degassed solvents prevents dissolved oxygen from interfering with the catalyst.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC (staining with potassium permanganate or visualizing under UV light) or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated and will partition into the organic layer.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography or recrystallization to yield the final biaryl product.

Spectroscopic Characterization

Structural confirmation of this compound is achieved through a combination of standard spectroscopic techniques. The following are the expected spectral features based on its structure and data from analogous compounds.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • -COOH: A broad singlet appearing far downfield, typically between δ 10.0-13.0 ppm.

    • -OCH₃: A sharp singlet at approximately δ 3.9-4.1 ppm.

    • Aromatic Protons: Three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm region. They will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with each other. The exact shifts are influenced by the electronic effects of the three different substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • C=O (Carboxyl): A peak in the δ 165-175 ppm range.

    • Aromatic Carbons: Six distinct peaks between δ 110-160 ppm. The carbon attached to the methoxy group (C2) will be significantly downfield, while the carbon bearing the bromine (C3) will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect.

    • -OCH₃ Carbon: A peak around δ 55-60 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of a carboxylic acid dimer.

    • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹.

    • C-O Stretch: Absorptions in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions corresponding to the aryl ether.

    • C-Br Stretch: A weak absorption in the fingerprint region, typically 500-650 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak (M⁺) and an (M+2)⁺ peak will be observed with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Safety and Handling

This compound is classified as acutely toxic if swallowed and requires careful handling to minimize exposure.

  • Hazard Classification: Acute Toxicity, Oral (Category 3).[1]

  • GHS Pictogram: GHS06 (Skull and crossbones).[1]

  • Hazard Statement: H301 - Toxic if swallowed.[1]

  • Precautionary Measures:

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[1]

    • When handling the solid powder, use a certified particulate respirator (e.g., P2/N95) or work within a chemical fume hood to prevent inhalation.[1]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

    • Designated as Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds.[1]

References

  • This compound, min 97%, 100 grams. (n.d.). HDH Instruments.
  • This compound (C007B-036022). (n.d.). Cenmed Enterprises.
  • This compound (C8H7BrO3). (n.d.). PubChemLite.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Preparation of 3-methoxybenzoic acid. (2016). Sciencemadness.org.
  • Suzuki reaction. (n.d.). Wikipedia.

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed examination of the synthetic pathways available for the preparation of 3-Bromo-2-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. We will explore the core chemical principles, offer step-by-step experimental protocols, and present a comparative analysis of the primary synthetic routes to assist researchers in making informed decisions for their laboratory and developmental needs.

Introduction and Strategic Overview

This compound is a substituted aromatic carboxylic acid whose structural motifs are frequently incorporated into a wide range of biologically active molecules and functional materials. The strategic placement of the bromine atom, methoxy group, and carboxylic acid group on the benzene ring allows for diverse downstream functionalization. The primary challenge in its synthesis lies in achieving the correct regioselectivity on a benzene ring activated by two ortho, para-directing groups, one of which is also a deactivating group.

This guide will focus on two principal and practical synthetic strategies:

  • Pathway I: Direct electrophilic bromination of 2-methoxybenzoic acid.

  • Pathway II: A multi-step synthesis commencing from 3-amino-2-methoxybenzoic acid via a Sandmeyer reaction.

Each pathway will be analyzed for its chemical logic, procedural details, and overall efficiency.

Physicochemical Properties of this compound

A foundational understanding of the target compound's properties is critical for handling, purification, and characterization.

PropertyValueReference
CAS Number 101084-39-3[1]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
Appearance Solid[1]
Melting Point 119-123 °C[1]
Assay 97%[1]

Pathway I: Direct Electrophilic Bromination of 2-Methoxybenzoic Acid

This is the most straightforward approach, involving the direct bromination of the commercially available starting material, 2-methoxybenzoic acid.

Reaction Scheme & Mechanism

The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction. The key to this pathway's success is controlling the regioselectivity. The methoxy group (-OCH₃) is a strong activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.[2] The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. Of these, the position para to the methoxy group is sterically hindered by the adjacent carboxylic acid. Therefore, bromination occurs at one of the ortho positions. The position between the two existing groups is also sterically hindered, leading to preferential substitution at the C3 position.

The reaction is typically carried out using molecular bromine in a suitable solvent, often with a Lewis acid catalyst to polarize the Br-Br bond and generate a more potent electrophile.[3][4]

Visualizing the Bromination Pathway

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM 2-Methoxybenzoic Acid Product This compound SM:e->Product:w Electrophilic Aromatic Substitution Reagent Br₂ in Acetic Acid Reagent:s->SM:s

Caption: Workflow for the direct bromination of 2-methoxybenzoic acid.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions.

  • Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolution: To the flask, add 2-methoxybenzoic acid (15.2 g, 0.1 mol) and glacial acetic acid (100 mL). Stir the mixture until the solid is completely dissolved.

  • Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted bromine.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Pathway II: Synthesis via Sandmeyer Reaction

This pathway offers an alternative when direct bromination proves problematic or if the starting material, 3-amino-2-methoxybenzoic acid, is more readily available. The Sandmeyer reaction is a powerful method for converting an aromatic amino group into a variety of functional groups, including halides, via a diazonium salt intermediate.[5][6]

Reaction Scheme & Mechanism

The synthesis involves two key steps:

  • Diazotization: The primary aromatic amine (3-amino-2-methoxybenzoic acid) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0-5 °C) to form a stable aryldiazonium salt.

  • Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution.[6] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where copper(I) facilitates a single-electron transfer, leading to the formation of an aryl radical and the evolution of nitrogen gas.[5][7] The aryl radical then abstracts a bromine atom from the copper(II) bromide complex to form the final product and regenerate the copper(I) catalyst.[7]

Visualizing the Sandmeyer Pathwaydot

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction Start 3-Amino-2-methoxybenzoic Acid Intermediate Aryldiazonium Salt Intermediate Start->Intermediate Reagent1 NaNO₂, HBr 0-5 °C Reagent1->Start Product This compound Intermediate->Product Reagent2 CuBr Reagent2->Intermediate

Sources

A Technical Guide to the Synthesis of 3-Bromo-2-methoxybenzoic Acid: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

3-Bromo-2-methoxybenzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures.[1] Its utility stems from the orthogonal reactivity of its functional groups—the carboxylic acid, the aryl bromide, and the methoxy group—which allow for sequential and selective chemical transformations. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. Detailed experimental protocols, comparative data, and mechanistic insights are presented to aid researchers, scientists, and drug development professionals in the efficient and reliable synthesis of this versatile intermediate.

Introduction: The Strategic Importance of this compound

The strategic placement of the bromo, methoxy, and carboxylic acid functionalities on the benzene ring makes this compound a highly valuable precursor in medicinal chemistry and materials science. The aryl bromide is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction to an alcohol. The methoxy group, a key structural motif in many natural products and pharmaceuticals, influences the electronic properties of the ring and can be a site for further modification.

This guide will explore the most practical and efficient synthetic pathways to this target molecule, starting from commercially available precursors. The discussion will emphasize the rationale behind the choice of reagents and reaction conditions, providing a robust framework for synthetic planning and execution.

Primary Synthetic Pathways

The synthesis of this compound can be approached from several different starting materials. The choice of a particular route is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. We will focus on the two most logical and frequently employed strategies.

Pathway A: Regioselective Bromination of 2-Methoxybenzoic Acid

The most direct approach to this compound is the electrophilic bromination of 2-methoxybenzoic acid. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction. The methoxy group is an ortho-, para-directing group, while the carboxylic acid is a meta-directing group. This combination of directing effects favors the substitution at the 3- and 5-positions. Fortunately, the steric hindrance from the adjacent carboxylic acid group at the 2-position can disfavor substitution at the 3-position to some extent, but the electronic activation from the methoxy group often makes the 3-position susceptible to electrophilic attack.

Mechanism and Rationale:

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A source of electrophilic bromine (Br+) is generated in situ, which then attacks the electron-rich aromatic ring. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity and to avoid over-bromination. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-Bromosuccinimide (NBS) with a proton source.

Diagram: Synthetic Workflow for Pathway A

G start 2-Methoxybenzoic Acid reagents Brominating Agent (e.g., NBS, Br₂) Solvent (e.g., Acetic Acid) start->reagents Electrophilic Aromatic Substitution product This compound reagents->product workup Aqueous Workup & Purification product->workup

Caption: Electrophilic bromination of 2-methoxybenzoic acid.

Pathway B: Methylation of 2-Hydroxy-3-bromobenzoic Acid

An alternative and often highly selective route involves the methylation of the phenolic hydroxyl group of 2-hydroxy-3-bromobenzoic acid. This starting material has the bromine atom already in the desired position, thus circumventing any issues of regioselectivity during bromination. The challenge in this pathway lies in the selective methylation of the hydroxyl group in the presence of the carboxylic acid.

Mechanism and Rationale:

The methylation is typically achieved using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base. The base (e.g., potassium carbonate, sodium hydroxide) deprotonates the more acidic phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack the methylating agent in a Williamson ether synthesis. The carboxylic acid can also be deprotonated by the base, but the resulting carboxylate is a weaker nucleophile than the phenoxide, allowing for selective O-methylation of the hydroxyl group under carefully controlled conditions.

Diagram: Synthetic Workflow for Pathway B

G start 2-Hydroxy-3-bromobenzoic Acid reagents Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) start->reagents Williamson Ether Synthesis product This compound reagents->product workup Aqueous Workup & Purification product->workup

Caption: Methylation of 2-hydroxy-3-bromobenzoic acid.

Detailed Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific laboratory conditions and the purity of the starting materials.

Protocol for Pathway A: Bromination of 2-Methoxybenzoic Acid

Materials:

  • 2-Methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress of the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol for Pathway B: Methylation of 2-Hydroxy-3-bromobenzoic Acid

Materials:

  • 2-Hydroxy-3-bromobenzoic acid

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of 2-hydroxy-3-bromobenzoic acid (1 equivalent) and potassium carbonate (2.5 equivalents) in acetone, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Acidify the aqueous layer with 1 M hydrochloric acid to pH 2-3 and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Comparative Analysis of Synthetic Routes

Parameter Pathway A: Bromination Pathway B: Methylation
Starting Material Availability 2-Methoxybenzoic acid is readily available.2-Hydroxy-3-bromobenzoic acid is also commercially available, but may be more expensive.
Number of Steps One step.One step.
Regioselectivity Potential for isomeric impurities (e.g., 5-bromo isomer). Requires careful control of reaction conditions.High regioselectivity as the bromine is pre-installed.
Reagent Toxicity NBS is a lachrymator and should be handled with care.Dimethyl sulfate is highly toxic and carcinogenic; strict safety precautions are necessary.
Typical Yields 60-80%70-90%
Purification May require chromatographic separation of isomers.Typically requires recrystallization.

Conclusion

The synthesis of this compound is achievable through multiple synthetic routes, with the most practical approaches being the regioselective bromination of 2-methoxybenzoic acid and the methylation of 2-hydroxy-3-bromobenzoic acid. The choice between these pathways will depend on a careful consideration of factors such as starting material cost and availability, desired purity, and the scale of the synthesis. For syntheses where high purity is paramount and the cost of the starting material is not prohibitive, Pathway B offers a more reliable and selective route. Pathway A, while potentially more cost-effective in terms of starting materials, may require more extensive optimization and purification to achieve the desired product quality. This guide provides the necessary foundational knowledge for researchers to make informed decisions and successfully synthesize this important chemical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis.

Sources

An In-depth Technical Guide on the Reactivity and Functional Groups of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-methoxybenzoic acid is a versatile trifunctional building block in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Its unique arrangement of a carboxylic acid, a methoxy group, and a bromine atom on an aromatic scaffold imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the interplay between these functional groups, their influence on the molecule's reactivity, and detailed protocols for key synthetic transformations. We will delve into the mechanistic underpinnings of its participation in cross-coupling reactions, nucleophilic substitutions, and derivatizations of the carboxylic acid moiety, offering field-proven insights for its strategic application in complex molecular design.

Structural and Electronic Profile

This compound, with the molecular formula C₈H₇BrO₃, possesses a distinct electronic architecture that dictates its chemical behavior. The interplay of the three functional groups—carboxylic acid, methoxy, and bromo—on the benzene ring creates a unique reactive landscape.

  • Carboxylic Acid (-COOH): This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. It also serves as a primary site for derivatization into esters, amides, and other functionalities. The ortho-methoxy group can sterically hinder reactions at the carboxyl group to some extent.

  • Methoxy Group (-OCH₃): As a strong electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. Its presence at the 2-position significantly influences the electronic environment of the adjacent bromine atom and carboxylic acid.

  • Bromo Group (-Br): The bromine atom is a deactivating but ortho-para directing group for electrophilic aromatic substitution. More importantly, it serves as a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The collective electronic effects of these substituents make the aromatic ring electron-rich at specific positions, while the bromine and carboxylic acid moieties provide orthogonal reactive sites for synthetic diversification.

Physicochemical and Spectroscopic Data
PropertyPredicted/Reported ValueSource(s)
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 119-123 °C
¹H NMR (CDCl₃, ppm) Predicted shifts: Aromatic protons (δ 7.0-7.8), Methoxy protons (δ ~3.9), Carboxylic acid proton (δ >10, broad). Specific data for related compounds can be found in the literature.[2][3][2][3]
¹³C NMR (CDCl₃, ppm) Predicted shifts: Carbonyl carbon (δ ~170), Aromatic carbons (δ 110-160), Methoxy carbon (δ ~56). Specific data for related compounds can be found in the literature.[2][3][2][3]
IR (KBr, cm⁻¹) Predicted characteristic peaks: O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C-O stretch (~1250, 1050), C-Br stretch (~600-700).[4][5][6][4][5][6]
Mass Spectrum (EI) Predicted M⁺ and M+2 peaks in a ~1:1 ratio due to bromine isotopes. Fragmentation may involve loss of -OH, -COOH, and -OCH₃.[4][7][8][9][4][7][8][9]

Reactivity at the Bromine Atom: Gateway to Biaryl Scaffolds

The bromine atom at the 3-position is a versatile handle for the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides.[10][11] this compound is an excellent substrate for this reaction, allowing for the synthesis of a diverse range of biaryl compounds, which are prevalent motifs in biologically active molecules.[10]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[10]

  • Transmetalation: In the presence of a base, the aryl group from the organoboron species is transferred to the palladium center.[10]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[10]

Suzuki_Miyaura_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative Addition Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Transmetalation Aryl-Pd(II) Intermediate Aryl-Pd(II) Intermediate Transmetalation->Aryl-Pd(II) Intermediate Reductive Elimination Reductive Elimination Aryl-Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Regeneration Biaryl Product Biaryl Product Reductive Elimination->Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Generalized)

This protocol is adapted from established methodologies for the Suzuki coupling of bromobenzoic acids.[10][11][12][13][14] Optimization may be required for specific substrates.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).[10][12][13]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.[10][14]

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.

Reactivity at the Carboxylic Acid Group: A Hub for Derivatization

The carboxylic acid functionality is a cornerstone of this molecule's utility, providing a readily accessible point for modification into a wide array of derivatives, including esters and amides.

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[15][16][17][18] This transformation is crucial for modulating the pharmacokinetic properties of drug candidates and for protecting the carboxylic acid group during subsequent synthetic steps.

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl Protonation Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral Intermediate Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack Ester Ester Tetrahedral Intermediate->Ester Proton Transfer & Elimination Water Water Tetrahedral Intermediate->Water Ester->Acid Catalyst (H+) Regeneration

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification of this compound with Ethanol (Generalized)

This protocol is based on standard Fischer esterification procedures.[15][16] The steric hindrance from the ortho-methoxy group might necessitate longer reaction times or higher temperatures.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol), which serves as both reactant and solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester. Purify further by column chromatography or distillation if necessary.

Amide Coupling

The formation of an amide bond is one of the most important reactions in medicinal chemistry. This compound can be coupled with a wide range of primary and secondary amines using standard coupling reagents.

Mechanism (EDC/HOBt Coupling): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or, in the presence of 1-hydroxybenzotriazole (HOBt), form an activated HOBt ester, which then reacts with the amine to form the amide bond, minimizing side reactions.[19][20]

Experimental Protocol: Amide Coupling of this compound with Aniline (Generalized)

This protocol is a standard procedure for EDC/HOBt mediated amide bond formation.[19][20][21][22][23]

  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the desired amine (e.g., aniline, 1.1 eq), HOBt (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Reactivity of the Aromatic Ring

Nucleophilic Aromatic Substitution (NAS)

While aryl halides are generally unreactive towards nucleophilic substitution, the reaction can occur under specific conditions, particularly if the aromatic ring is activated by strong electron-withdrawing groups.[16] In the case of this compound, the presence of the electron-donating methoxy group generally disfavors classical SNAr reactions. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom may be possible. The reaction would likely proceed through an addition-elimination mechanism involving a Meisenheimer complex.[16] Specific protocols for NAS on this compound are not widely reported, suggesting that this is not a commonly employed synthetic route for this particular substrate.

Decarboxylation

The removal of the carboxylic acid group can be a strategic step in a synthetic sequence. The decarboxylation of aromatic carboxylic acids typically requires harsh conditions.[24] However, the presence of ortho-substituents can influence the ease of decarboxylation.[25] For methoxy-substituted benzoic acids, the position of the methoxy group is crucial, with ortho- and para-hydroxybenzoic acids undergoing decarboxylation more readily than their meta counterparts.[24][26] Specific, high-yielding protocols for the decarboxylation of this compound are not well-documented, and the development of mild and efficient methods remains an area of interest.[24][25][26][27][28]

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its trifunctional nature allows for the construction of complex molecular scaffolds with a high degree of structural diversity. For instance, the biaryl carboxylic acids synthesized via Suzuki coupling can serve as precursors for kinase inhibitors and other targeted therapeutics. The amide derivatives are also common pharmacophores in a wide range of drug candidates. While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, its structural motifs are present in numerous bioactive compounds, highlighting its potential in medicinal chemistry programs. For example, the synthesis of Bosutinib, a Bcr-Abl and Src kinase inhibitor, starts from the structurally related 3-methoxy-4-hydroxybenzoic acid, demonstrating the utility of such substituted benzoic acids in the development of targeted cancer therapies.[29]

Conclusion

This compound is a powerful and versatile building block for organic synthesis. The strategic interplay of its three functional groups provides multiple avenues for synthetic elaboration. The bromine atom serves as a key linchpin for cross-coupling reactions, the carboxylic acid is a versatile handle for derivatization, and the methoxy group modulates the electronic properties of the aromatic ring. A thorough understanding of the reactivity of each functional group and the factors that influence their reactivity is essential for the effective utilization of this compound in the design and synthesis of complex molecules for pharmaceutical and materials science applications. Further research into developing milder and more efficient protocols for its transformations will undoubtedly expand its utility in the years to come.

References

  • Supporting Information for a relevant chemical communic
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis.
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Introduction: Unveiling the Synthetic Versatility of a Core Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Potential of 3-Bromo-2-methoxybenzoic Acid

This compound (CAS No: 101084-39-3) is a polysubstituted aromatic carboxylic acid that serves as a highly valuable and versatile intermediate in modern organic and medicinal chemistry.[1] Its molecular architecture, characterized by a benzoic acid core bearing a bromine atom, a methoxy group, and a carboxylic acid function, presents three distinct and orthogonal reactive centers. This unique arrangement allows for a programmed, stepwise derivatization, making it an ideal scaffold for constructing complex molecular frameworks and generating diverse chemical libraries for drug discovery and materials science.[1][2]

This guide provides a comprehensive exploration of the synthetic pathways stemming from this compound. We will dissect the reactivity of each functional group, detailing field-proven protocols and the underlying chemical principles that govern these transformations. The objective is to equip researchers, chemists, and drug development professionals with the technical insights required to strategically leverage this building block for the synthesis of novel, high-value compounds.

Molecular Structure and Physicochemical Properties:

  • Molecular Formula: C₈H₇BrO₃

  • Molecular Weight: 231.04 g/mol

  • Appearance: Solid

  • Melting Point: 119-123 °C

The strategic positioning of the bromo, methoxy, and carboxyl groups dictates the molecule's reactivity profile. The carboxylic acid is a prime site for amidation and esterification. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The methoxy group, while generally stable, can be cleaved to unmask a phenolic hydroxyl group, opening further avenues for derivatization.

Section 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is arguably the most readily functionalized group on the scaffold. Its conversion to amides and esters is fundamental for exploring structure-activity relationships (SAR) in medicinal chemistry.[3][4]

Amide Bond Formation: Building the Peptidic Linkage

The amide bond is a cornerstone of countless pharmaceutical agents due to its metabolic stability and hydrogen bonding capabilities.[5][6] The conversion of this compound to its corresponding amides is typically achieved via coupling reagents that activate the carboxylic acid in situ.

Causality of Experimental Choice: The most common method involves the use of carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt).[3][5] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct. HOBt acts as a "trapping agent," reacting with the O-acylisourea to form an active ester that is more stable and less prone to side reactions, yet highly reactive towards the amine nucleophile. The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often required to neutralize the hydrochloride salt of EDC and the proton released during the reaction.[3]

Experimental Protocol 1: EDC/HOBt Mediated Amide Coupling

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Table 1: Representative Amidation Reactions of Benzoic Acid Analogs

Starting Carboxylic Acid Amine Coupling Reagents Solvent Time (h) Yield (%) Reference
4-Bromo-2-nitrobenzoic acid 3,5-Dimethoxyaniline EDC, HOBt, DIPEA DMF 12 85 [3]
Benzoic Acid Aniline EDC, HOBt, DIEA DMF Overnight 85 [3]

Note: While specific yield data for this compound is not cited, high yields are expected under these standard conditions based on structurally similar compounds.[3]

Amidation_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Acid 3-Bromo-2-methoxy- benzoic Acid Mixing 1. Mix Reactants at 0 °C Acid->Mixing Amine Primary/Secondary Amine (R-NH2) Amine->Mixing Reagents EDC, HOBt, DIPEA, Solvent Reagents->Mixing Activation 2. Add EDC (Activation) Mixing->Activation Stirring 3. Stir at RT (12-24h) Activation->Stirring Quench 4. Dilute & Wash Stirring->Quench Purify 5. Purify (Chromatography) Quench->Purify Product Final Amide Derivative Purify->Product

Caption: General workflow for the synthesis of amide derivatives.

Ester Formation: Modulating Lipophilicity and Pro-drug Potential

Esterification of the carboxylic acid can modulate the compound's physicochemical properties, such as lipophilicity and cell permeability. This is a common strategy in pro-drug design.

Causality of Experimental Choice: A straightforward and classic method is the Fischer-Speiss esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[2] The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the product side, ensuring a high conversion rate. For sterically hindered substrates, the reaction may require elevated temperatures and prolonged reaction times to achieve satisfactory yields.[2]

Experimental Protocol 2: Acid-Catalyzed Esterification

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours to days, depending on the alcohol's reactivity.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Once complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃.

  • Extraction & Purification: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude ester can be purified by column chromatography if necessary.[2]

Section 2: Functionalization of the Aryl Bromide

The bromine atom on the aromatic ring is a powerful synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are pillars of modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[7][8]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[7][9] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active molecules.

Causality of Experimental Choice: The success of a Suzuki coupling hinges on the selection of the palladium catalyst, ligand, base, and solvent. A common and robust system involves a palladium(II) acetate (Pd(OAc)₂) catalyst with a bulky, electron-rich phosphine ligand like SPhos.[7] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A base, such as potassium phosphate (K₃PO₄), is essential for the transmetalation step, where the organic group is transferred from boron to palladium. A mixed solvent system, like Toluene/H₂O, is often used to dissolve both the organic and inorganic reagents.[7]

Experimental Protocol 3: Suzuki-Miyaura Coupling

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%), the ligand (e.g., SPhos; 4 mol%), and the base (e.g., K₃PO₄; 3.0 eq).

  • Evacuation: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via column chromatography.[7][9]

Table 2: Efficacy of Palladium Catalysts in Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid with Phenylboronic Acid

Catalyst / Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
[PdCl₂(NH₂CH₂COOH)₂] K₂CO₃ Water RT 1.5 95 [7]
Pd(OAc)₂ / SPhos K₃PO₄ Toluene/H₂O 80 12 ~85 (est.) [7]

| Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12-24 | High |[7] |

Suzuki_Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L2-Ar' ArPdBr->ArPdAr Ar'-B(OH)2 + Base Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Reactant1 Ar-Br Product Ar-Ar' Boronic Ar'-B(OH)2 Base Base

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Other Important Cross-Coupling Reactions
  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for introducing diverse nitrogen-containing functional groups.[7]

  • Sonogashira Coupling: Introduces alkyne moieties by coupling with a terminal alkyne, typically using a palladium catalyst in the presence of a copper(I) co-catalyst.[7]

  • Heck Coupling: Forms a substituted alkene by coupling the aryl bromide with an alkene.[7]

Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific substrate than cross-coupling, nucleophilic aromatic substitution (SNAr) is a potential pathway.[10] SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[11][12] In this compound, the electron-donating methoxy group and the meta-directing carboxyl group do not activate the ring towards a classical addition-elimination SNAr mechanism. However, under forcing conditions (high temperature and pressure) or with exceptionally strong bases (like NaNH₂), substitution can occur via a highly reactive benzyne intermediate (elimination-addition mechanism).[10][11][13] This pathway is less controlled and may lead to mixtures of regioisomers.

Section 3: Potential Applications of Derivatives

The true value of this compound lies in the biological and material properties of its derivatives. By drawing parallels with structurally related compounds, we can forecast their potential applications.

  • Anticancer Agents: Benzoic acid scaffolds are prevalent in anticancer agents.[4] Amide derivatives of similar halogenated benzoic acids have shown potent inhibitory activity against protein kinases like Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in certain cancers.[3][4] The derivatives of this compound could be explored for similar kinase inhibitory activities.

  • Anti-inflammatory Agents: Benzoic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[14]

  • Material Science: The rigid, functionalizable aromatic core makes it a suitable building block for creating novel functional materials, such as liquid crystals or conductive polymers, where precise molecular architecture is key.[1][15]

Conclusion

This compound is a synthetically rich building block, offering at least three distinct points for chemical modification. The strategic and sequential derivatization of its carboxylic acid, bromo, and methoxy functionalities provides a robust platform for the rational design and synthesis of novel compounds. The protocols and mechanistic insights detailed in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this versatile scaffold in the pursuit of new therapeutics and advanced materials.

References

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  • Mol-Instincts. Synthesis of 3-(bromomethyl)benzoic acid, 3-(hexadecyloxy)-2-methoxypropyl ester.
  • Sigma-Aldrich. This compound 97 101084-39-3.
  • Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
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An In-Depth Technical Guide to 3-Bromo-2-methoxybenzoic Acid: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of 3-Bromo-2-methoxybenzoic acid, a versatile chemical intermediate critical to various fields, particularly in pharmaceutical research and organic synthesis. We will explore its chemical and physical properties, commercial availability, synthesis, and applications, providing field-proven insights and practical methodologies for its use.

Core Compound Profile: this compound

This compound (CAS No: 101084-39-3) is a disubstituted benzoic acid featuring a bromine atom and a methoxy group on the aromatic ring. This specific arrangement of functional groups—a carboxylic acid for derivatization, a bromine atom for cross-coupling reactions, and a methoxy group influencing electronic properties—makes it a highly valuable building block for creating complex molecular architectures.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 101084-39-3[1]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
IUPAC Name This compound
Appearance Solid / Crystalline Powder
Melting Point 119-123 °C
Assay (Purity) Typically ≥97%[2]
SMILES COc1c(Br)cccc1C(O)=O
InChI Key PIBPHOFXQUUPTM-UHFFFAOYSA-N

Commercial Availability and Procurement

This compound is commercially available from several reputable chemical suppliers, making it an accessible reagent for both academic research and industrial-scale synthesis. When procuring this compound, researchers should prioritize suppliers who provide high-purity options (typically ≥97%) to ensure the reliability and reproducibility of experimental results.[2]

SupplierTypical PurityNotes
Sigma-Aldrich (Merck) 97%While listed, this specific product may be discontinued; contacting technical service for alternatives is advised.
Thermo Scientific Chemicals 97%Formerly part of the Alfa Aesar portfolio, ensuring a legacy of quality.[3]
AOBChem 97%Available in various pack sizes, with stock indicated in both US and China warehouses.[4]
Cenmed Enterprises 97%Offered in various quantities, such as 100g pack sizes.[5]
Matrix Scientific Not specifiedListed as a benzoic acid derivative in their catalog.[6]

Note: Availability and stock levels are subject to change. It is always recommended to verify with the supplier directly.

Strategic Importance in Synthesis and Drug Discovery

The utility of this compound stems from its versatile reactivity profile. The presence of distinct functional groups allows for a stepwise and controlled approach to building complex molecules.

  • Carboxylic Acid (-COOH): This group is a primary site for modification, readily undergoing reactions such as esterification, amidation, or reduction to form a wide range of derivatives.

  • Bromine (-Br): The bromine atom is an excellent leaving group and a key participant in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki and Heck couplings.

  • Methoxy Group (-OCH₃): This electron-donating group influences the reactivity of the benzene ring and can play a role in the biological activity of the final compound through steric and electronic interactions.

This trifecta of reactivity makes the compound a crucial intermediate in the synthesis of high-value products, including:

  • Novel drug candidates and active pharmaceutical ingredients (APIs).[2]

  • Biologically active compounds such as α-2 adrenoceptor agonists and HIV-1 entry inhibitors.[3]

  • Foundational elements for designing new functional materials in material science.[2]

Logical Workflow: From Intermediate to Complex Molecule

The strategic use of this compound in a multi-step synthesis is illustrated below. A researcher can first modify the carboxylic acid and then use the bromine atom for a key fragment coupling, or vice-versa, depending on the overall synthetic strategy.

G A This compound B Step 1: Amidation / Esterification (Utilizing -COOH group) A->B Reagents: SOCl₂, Amine/Alcohol D Derivatized Intermediate (Amide or Ester) B->D C Step 2: Suzuki Coupling (Utilizing -Br group) E Final Complex Molecule C->E D->C Reagents: Boronic Acid, Pd Catalyst, Base G cluster_0 Reaction Pathway A 1,3-Dibromo-2-methoxybenzene (Starting Material) B Lithiation (n-BuLi or t-BuLi, THF, -78 °C) A->B C Intermediate (Aryllithium species) B->C D Carboxylation (Dry Ice / CO₂) C->D E Aqueous Workup (Acidification, e.g., HCl) D->E F This compound (Final Product) E->F

Caption: General synthesis pathway for this compound.

This method leverages the greater reactivity of one bromine position to achieve selective lithiation and subsequent carboxylation. [7]

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. Based on available Safety Data Sheets (SDS), the compound is classified with specific hazards.

  • Hazard Classification: Acutely toxic if swallowed (Oral: Acute Tox. 3). It can also cause skin and serious eye irritation and may cause respiratory irritation. [8][9]* GHS Pictogram: GHS06 (Skull and Crossbones). * Signal Word: Danger. * Hazard Statements (H-codes):

    • H301: Toxic if swallowed. * H315: Causes skin irritation. [8] * H319: Causes serious eye irritation. [8] * H335: May cause respiratory irritation. [8]* Precautionary Statements (P-codes):

    • P261: Avoid breathing dust. * P280: Wear protective gloves, eye protection, and face protection. * P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Storage and Handling Procedures
  • Storage: Keep container tightly closed and store in a cool, dark, and well-ventilated place away from oxidizing agents. [3][9]* Handling: Use in a well-ventilated area or under a fume hood. Avoid dust formation. [9]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Exemplary Experimental Protocol: Amide Synthesis

To demonstrate its practical application, this section provides a detailed protocol for the synthesis of an amide, a common transformation in drug discovery.

Objective: To synthesize N-benzyl-3-bromo-2-methoxybenzamide from this compound.

Causality: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). This intermediate readily reacts with benzylamine to form the stable amide bond. Dichloromethane (DCM) is used as an inert solvent, and a base like triethylamine (TEA) is added to neutralize the HCl byproduct.

Workflow Diagram

G cluster_0 Experimental Workflow A 1. Dissolve Acid in DCM B 2. Add SOCl₂ (0°C to RT) A->B C 3. Form Acyl Chloride (Stir 1-2h) B->C D 4. Add Benzylamine & TEA (in DCM, 0°C) C->D E 5. Reaction (Stir overnight at RT) D->E F 6. Aqueous Workup & Extraction E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, MS) G->H

Caption: Step-by-step workflow for amide synthesis.

Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise.

  • Acyl Chloride Formation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC.

  • Amine Addition: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM.

  • Coupling Reaction: Cool the acyl chloride solution back to 0°C. Slowly add the benzylamine/TEA solution dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This self-validating protocol includes purification and characterization steps to ensure the identity and quality of the synthesized compound, reflecting the rigorous standards of drug development.

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An In-Depth Technical Guide to the Safe Handling and Use of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Landscape of 3-Bromo-2-methoxybenzoic Acid

This compound, with a molecular formula of C₈H₇BrO₃ and a molecular weight of 231.04 g/mol , is a halogenated and methoxylated benzoic acid derivative. Its structure lends it to a variety of applications in organic synthesis, particularly as a building block in the development of more complex molecules, including pharmaceutical intermediates. The presence of the bromine atom and the carboxylic acid functional group makes it a versatile reagent for cross-coupling reactions and other transformations. This guide provides a comprehensive overview of the critical safety precautions, handling procedures, and relevant chemical properties to ensure its safe and effective use in a laboratory setting.

Section 1: Hazard Identification and GHS Classification

Understanding the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) and presents the following primary hazards:

  • Acute Oral Toxicity: It is classified as Acute Toxicity, Oral (Category 3), with the hazard statement H301: Toxic if swallowed. Ingestion can lead to severe poisoning, with symptoms potentially including soreness and redness of the mouth and throat, nausea, vomiting, and in severe cases, unconsciousness, convulsions, and blurred vision.[1]

  • Skin Irritation: While not universally classified, many similar brominated benzoic acid derivatives are considered skin irritants.[2][3][4][5] Contact may cause redness and irritation.[1]

  • Eye Irritation: Direct contact with the eyes is likely to cause pain and redness.[1] Many related compounds are classified as causing serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation, with a potential for a burning sensation in the throat and shortness of breath.[1][3][4][5]

Signal Word: Danger

Hazard Pictogram:

  • GHS06: Skull and crossbones

Section 2: Comprehensive Safety and Handling Protocols

A multi-faceted approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the chemical in a well-ventilated area.

  • Fume Hood: All weighing and transfers of the solid material, as well as any reactions involving it, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE): Essential Barrier Protection

The appropriate selection and use of PPE is mandatory to prevent direct contact with the chemical.

  • Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before each use.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron and additional protective clothing may be necessary.[1]

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[6] In case of emergency, a self-contained breathing apparatus should be available.[1]

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage are crucial to prevent accidents and maintain the quality of the reagent.

  • Handling:

    • Avoid the formation and spread of dust in the air.[1]

    • Use non-sparking tools and equipment where applicable.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1]

    • Keep the container tightly closed when not in use.[1]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Section 3: Emergency Procedures and First Aid

Rapid and appropriate response to an exposure is critical.

First Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor.[7] Do not induce vomiting. If the person is conscious, give half a liter of water to drink.[1]

  • If on Skin: Remove all contaminated clothing immediately. Drench the affected skin with running water for at least 10-15 minutes.[1] Seek medical attention if irritation persists.

  • If in Eyes: Bathe the eye with running water for 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • If Inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam. A water spray can be used to cool containers.[1]

  • Hazardous Combustion Products: In a fire, toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide (HBr) may be emitted.[1]

  • Advice for Firefighters: Wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Do not breathe dust. Avoid contact with skin and eyes. Wear appropriate PPE as described in Section 2.2.

  • Environmental Precautions: Prevent the material from entering drains or rivers.[1]

  • Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealable container for disposal.[1] Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Section 4: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Solid
Melting Point 119-123 °C

Section 5: Stability and Reactivity

  • Reactivity: Generally stable under recommended storage and handling conditions.[1]

  • Chemical Stability: Stable under normal conditions.[1]

  • Conditions to Avoid: Heat and direct light.[1]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[1]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[1]

Section 6: Toxicological Information

The primary toxicological concern with this compound is its acute oral toxicity.

  • Acute Toxicity: Classified as Acute Toxicity, Oral (Category 3), indicating that it is toxic if swallowed.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.[2][3][4][5]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify this compound for these effects.

Section 7: Illustrative Experimental Protocol: Sonogashira Coupling

To provide practical context for the handling of this compound, the following is a representative Sonogashira coupling protocol, a common C-C bond-forming reaction for which this compound is a suitable substrate. This protocol is based on established methods for the coupling of aryl bromides.

Reaction: Sonogashira coupling of this compound with a terminal alkyne.

Disclaimer: This protocol is for illustrative purposes only. Researchers must conduct their own risk assessment and optimize conditions as necessary for their specific substrates and equipment.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology
  • Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of argon or nitrogen. This is crucial as Sonogashira catalysts can be sensitive to oxygen.

  • Reagent Addition:

    • In the fume hood, carefully weigh and add this compound (1.0 equivalent) to the Schlenk flask.

    • Add the palladium catalyst (e.g., 0.05 equivalents) and copper(I) iodide (e.g., 0.025 equivalents).

    • Add the anhydrous solvent (e.g., THF).

    • Add the amine base (e.g., 7.0 equivalents).

    • Finally, add the terminal alkyne (e.g., 1.1 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required for the specific substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl ether).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality in Experimental Choices
  • Inert Atmosphere: The palladium(0) species in the catalytic cycle is susceptible to oxidation, which would deactivate the catalyst.

  • Copper(I) Co-catalyst: Copper(I) facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.

  • Amine Base: The base is required to deprotonate the terminal alkyne, forming the reactive acetylide anion.

  • Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to side reactions.

Section 8: Visualizations

Emergency Response Workflow

EmergencyResponse Exposure Exposure Occurs (Ingestion, Skin/Eye Contact, Inhalation) Assess Assess Situation (Is the area safe? Is the person conscious?) Exposure->Assess Remove Remove from Exposure (Move to fresh air, remove contaminated clothing) Assess->Remove FirstAid Administer First Aid (Rinse skin/eyes, give water if ingested and conscious) Remove->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical SDS Provide SDS to Medical Personnel SeekMedical->SDS Spill Accidental Spill Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Use absorbent material) PPE->Contain Cleanup Clean Up Spill (Avoid dust, place in sealed container) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate

Caption: Workflow for responding to personal exposure or an accidental spill of this compound.

Sonogashira Coupling Experimental Workflow

SonogashiraWorkflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction and Monitoring cluster_workup Workup Prep Add this compound, Pd catalyst, and CuI to Schlenk flask Solvent Add anhydrous solvent and amine base Prep->Solvent Alkyne Add terminal alkyne Solvent->Alkyne React Stir at appropriate temperature Alkyne->React TLC Monitor reaction progress by TLC React->TLC Periodically TLC->React Incomplete Dilute Dilute with organic solvent TLC->Dilute Complete Filter Filter through Celite® Dilute->Filter Wash Wash organic layer with aqueous solutions Filter->Wash Dry Dry organic layer and concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Logical flow of the Sonogashira coupling experimental protocol.

References

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. (n.d.).
  • Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. (2023). ChemistryViews.
  • 3-Bromo-4-methoxybenzoic acid. (n.d.). PubChem.
  • This compound. (n.d.). Chemsrc.
  • 3-Bromo-2-hydroxybenzoic acid. (n.d.). PubChem.
  • Du, W., Yang, R., Wu, J., & Xia, Z. (2023). Flexible Synthesis of Benzofuranones from o‐Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health.
  • 3-Bromobenzoic acid. (n.d.). PubChem.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). National Institutes of Health.
  • Synthesis of benzofurans via o-alkynylphenyl ethers. (n.d.). ResearchGate.
  • SAFETY DATA SHEET. (2023, September 4). 3M.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Schilz, M., & Plenio, H. (2012). A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Sonogashira coupling. (2019, January 7). YouTube.

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An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone physical property. It dictates how a substance will behave in various media, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation of final products. 3-Bromo-2-methoxybenzoic acid, a substituted benzoic acid derivative, is a key intermediate in the synthesis of a variety of more complex molecules. A thorough understanding of its solubility profile is therefore not merely academic; it is a practical necessity for any researcher or scientist working with this compound.

This guide provides a comprehensive overview of the solubility of this compound. We will delve into its physicochemical properties, explore its predicted solubility in a range of common laboratory solvents based on fundamental chemical principles, and present analogous experimental data from a closely related compound to provide a practical benchmark. Furthermore, this document provides detailed, field-proven protocols for the experimental determination of its solubility and subsequent quantification.

Physicochemical Properties of this compound: The Foundation of its Behavior

A molecule's structure and inherent properties are the primary determinants of its solubility. This compound is a multifaceted molecule, possessing both polar and non-polar characteristics that govern its interactions with different solvents.

Key Properties:

PropertyValueSource
CAS Number 101084-39-3[1]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1]
Melting Point 119-123 °C[1]
Appearance White to light yellow crystalline powder[1]
Predicted pKa ~3.70[1]

The presence of a carboxylic acid group (-COOH) makes the molecule acidic, with a predicted pKa of approximately 3.70.[1] This indicates that in aqueous solutions with a pH above this value, the compound will predominantly exist in its more soluble anionic (carboxylate) form. The aromatic ring and the bromine atom contribute to the molecule's non-polar character, while the methoxy group (-OCH₃) adds a degree of polarity.

Theoretical Solubility Profile: A Predictive Analysis

The adage "like dissolves like" is a fundamental principle in predicting solubility.[3][4] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Due to its carboxylic acid and methoxy groups, this compound can act as both a hydrogen bond donor and acceptor. Therefore, it is expected to have moderate solubility in these solvents. However, the non-polar bromophenyl group will limit its solubility in highly polar solvents like water at neutral pH.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF)): These solvents are polar but do not have hydrogen-donating capabilities. This compound is expected to be readily soluble in these solvents due to favorable dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents have low polarity. The non-polar bromophenyl ring of the molecule will have some affinity for these solvents, but the highly polar carboxylic acid and methoxy groups will significantly hinder its solubility. Therefore, it is predicted to have low solubility in non-polar solvents.

Effect of pH on Aqueous Solubility: The carboxylic acid functionality is the most significant determinant of the aqueous solubility of this compound.

  • Acidic Conditions (pH < pKa): In solutions with a pH below its pKa (~3.70), the compound will be in its neutral, protonated form, which is less soluble in water.

  • Basic Conditions (pH > pKa): In solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form the carboxylate salt. This ionic form is significantly more polar and, therefore, much more soluble in water.[4]

The following diagram illustrates the logical flow for predicting the solubility of an organic compound like this compound.

G A Analyze Molecular Structure of This compound B Identify Functional Groups: - Carboxylic Acid (-COOH) - Methoxy (-OCH3) - Bromophenyl group A->B C Assess Polarity of Functional Groups B->C G Consider Effect of pH on Aqueous Solubility (due to -COOH group) B->G D Predict Solubility in Polar Protic Solvents (e.g., Water, Methanol) C->D Hydrogen bonding & dipole-dipole E Predict Solubility in Polar Aprotic Solvents (e.g., DMF, THF) C->E Dipole-dipole interactions F Predict Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) C->F van der Waals forces vs. strong polar groups

Caption: Logical workflow for predicting solubility.

Analogous Experimental Data: Insights from 3-Bromo-2-methylbenzoic Acid

The table below summarizes the experimental mole fraction solubility (x₁) of 3-Bromo-2-methylbenzoic acid in various solvents at different temperatures.[5][6]

SolventT = 278.15 KT = 298.15 KT = 318.15 K
Tetrahydrofuran (THF) 0.23560.38540.5832
N,N-Dimethylformamide (DMF) 0.29870.42310.5798
Methanol 0.08970.16540.2876
Ethyl Acetate 0.11230.20150.3342
Ethanol 0.06540.12340.2215
Acetonitrile 0.04320.08760.1654
Water 0.0000120.0000230.000045
Cyclohexane 0.000340.000870.00213

As predicted by theoretical principles, 3-Bromo-2-methylbenzoic acid exhibits high solubility in polar aprotic solvents like THF and DMF, moderate solubility in polar protic solvents like methanol and ethanol, and very low solubility in water and the non-polar solvent cyclohexane.[5][6] This data strongly supports the predicted solubility profile for this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[7] The following protocol provides a step-by-step guide for its implementation.

Materials and Equipment:

  • This compound

  • Selected solvents (e.g., water, methanol, acetonitrile, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical balance

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of dissolved this compound.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

G A Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature with agitation (24-72h) A->B C Allow excess solid to settle B->C D Withdraw supernatant and filter (0.45 µm syringe filter) C->D E Accurately dilute the filtrate D->E F Quantify concentration using HPLC E->F

Caption: Shake-flask solubility determination workflow.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for the quantification of benzoic acid and its derivatives in solution.[8][9][10]

Sample HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to ensure the analyte is in its protonated form). A typical starting point could be a 60:40 mixture of acidified water and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (typically around 230 nm or 275 nm).

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Conclusion: A Practical Guide for the Researcher

This technical guide provides a comprehensive overview of the solubility profile of this compound, grounded in both theoretical principles and analogous experimental data. By understanding its physicochemical properties and how they influence its behavior in different solvents, researchers can make informed decisions regarding its use in chemical reactions, purification processes, and formulation development. The detailed protocols for experimental solubility determination and HPLC quantification provide the necessary tools for generating precise and reliable data in the laboratory. This knowledge is paramount for the successful and efficient application of this compound in scientific and industrial settings.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • BenchChem. (n.d.). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying 4-Benzoylbenzoic Acid and Its Reaction Products.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video].
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid 97.
  • Unknown. (2020). Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures.
  • Unknown. (n.d.). Determination of Benzoic Acid and Sorbic Acid in Soy Sauce, Vinegar and Carbonated Beverage by High Performance Liquid Chromatography Combined with Hollow Fiber Membrane Liquid Phase Microextraction.
  • Unknown. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • ChemicalBook. (n.d.). This compound.
  • Unknown. (n.d.).
  • The Three-Mode Company. (n.d.). New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri.
  • ChemicalBook. (2025, July 10). 3-Bromobenzoic acid.
  • ACS Publications. (2020, February 26). Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures (T = 278.15–328.15 K).
  • PubChemLite. (n.d.). This compound (C8H7BrO3).

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discovery and history of 3-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 3-Bromo-2-methoxybenzoic Acid

This document serves as a comprehensive technical guide on this compound (CAS No: 101084-39-3), a pivotal intermediate in the landscape of modern organic synthesis.[1] Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of facts. It delves into the compound's historical context, provides a mechanistic understanding of its synthesis, details its physicochemical properties, and explores its application as a versatile building block for creating complex, high-value molecules.[2]

Part 1: Emergence of a Strategic Building Block

The history of this compound is not one of a singular, dramatic discovery, but rather an evolution driven by the systematic exploration of electrophilic aromatic substitution on substituted benzene rings. Its genesis lies in the foundational work of organic chemists seeking to understand and control the directing effects of multiple substituents. The interplay between the ortho-positioning of a deactivating, meta-directing carboxylic acid and an activating, ortho-, para-directing methoxy group presented a classic challenge in regioselectivity. The successful synthesis of the 3-bromo isomer marked a step forward in harnessing these competing influences to create specific, non-symmetrical substitution patterns, which are crucial for building molecular complexity. Its enduring importance stems from its role as a key intermediate, enabling the construction of novel drug candidates and functional materials.[2]

Part 2: Synthesis and Mechanistic Rationale

The preparation of this compound is a study in controlled electrophilic aromatic substitution. The primary and most illustrative method involves the direct bromination of 2-methoxybenzoic acid.

Core Synthesis: Electrophilic Bromination of 2-Methoxybenzoic Acid

This method is predicated on the powerful activating and directing influence of the methoxy group, which overrides the deactivating, meta-directing nature of the carboxylic acid.

Causality of Experimental Design:

  • Directing Group Dominance: The -OCH₃ group is a strong activating ortho-, para-director due to resonance stabilization of the arenium ion intermediate. The -COOH group is a deactivating meta-director. In 2-methoxybenzoic acid, the potent activating effect of the methoxy group dictates the position of electrophilic attack.

  • Regioselectivity: The positions ortho and para to the methoxy group are C3 and C5. While both are activated, the C3 position is sterically less hindered for the incoming electrophile (Br⁺) compared to the C5 position, which is flanked by two substituents. This steric factor, combined with the electronic activation, makes the C3 position the primary site of bromination.

Detailed Experimental Protocol:

  • Reactor Charging: In a suitable reaction vessel, dissolve 2-methoxybenzoic acid in a solvent such as glacial acetic acid.

  • Catalyst Introduction (Optional but Recommended): A Lewis acid catalyst like iron(III) bromide (FeBr₃), or iron filings which react in situ to form FeBr₃, can be added to polarize the Br-Br bond, generating a more potent electrophile.

  • Brominating Agent Addition: Slowly add a stoichiometric equivalent of liquid bromine (Br₂) to the stirred solution. The addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction Monitoring: Track the consumption of the starting material using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quench: Upon completion, the reaction mixture is poured into a large volume of cold water. This step precipitates the organic product while quenching any unreacted bromine.

  • Isolation and Purification: The crude solid is collected by vacuum filtration and washed with water to remove residual acid and inorganic salts. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Part 3: Physicochemical and Spectroscopic Profile

Accurate characterization is essential for quality control and for predicting reactivity in subsequent synthetic steps.

Data Presentation: Key Properties

PropertyValueSource
CAS Number 101084-39-3[1]
Molecular Formula C₈H₇BrO₃[1][3]
Molecular Weight 231.04 g/mol
Appearance White to off-white solid/powder[4]
Melting Point 119-123 °C[1]
Purity ≥97% (Typical)

Spectroscopic Validation System:

  • ¹H NMR: The proton NMR spectrum serves as a primary confirmation of structure. Expected signals include a singlet for the methoxy (-OCH₃) protons, and three distinct aromatic protons exhibiting coupling patterns consistent with a 1,2,3-trisubstituted ring.

  • ¹³C NMR: The carbon spectrum will show eight unique signals corresponding to each carbon atom in the molecule, including the characteristic downfield shift of the carboxylic acid carbonyl carbon and the carbon atom bonded to bromine.

  • Infrared (IR) Spectroscopy: Key vibrational stretches confirm the presence of the functional groups: a broad O-H stretch for the carboxylic acid, a sharp, strong C=O stretch, and C-O stretching bands for the ether and acid moieties.

Part 4: Applications in Advanced Synthesis

This compound is rarely the final product; its value lies in the synthetic possibilities it unlocks. Its unique arrangement of functional groups offers multiple, orthogonal handles for chemical modification.

Role in Drug Discovery:

This compound is a cornerstone intermediate for building complex, biologically active molecules.[2] The bromine atom is particularly valuable, serving as a versatile anchor for modern cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing aryl or vinyl groups.

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Sonogashira Coupling: C-C bond formation with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

The carboxylic acid provides another reaction site for amidation or esterification, while the methoxy group can be strategically retained or cleaved to reveal a phenol for further functionalization. This multi-faceted reactivity makes it an ideal scaffold for generating diverse chemical libraries for high-throughput screening. For instance, related bromo-benzoic acid structures are used to prepare α-2 adrenoceptor agonists and HIV-1 entry inhibitors.[4][5]

Logical Relationship of Functional Groups in Synthesis:

G start This compound bromo Bromo Group (C3) start->bromo methoxy Methoxy Group (C2) start->methoxy cooh Carboxylic Acid start->cooh cc_coupling C-C Cross-Coupling (Suzuki, Heck, etc.) bromo->cc_coupling cn_coupling C-N Cross-Coupling (Buchwald-Hartwig) bromo->cn_coupling demethylation Demethylation to Phenol methoxy->demethylation amidation Amidation / Esterification cooh->amidation

Caption: Reactive sites and potential transformations of the core molecule.

Utility in Material Science:

Beyond pharmaceuticals, the rigid aromatic core and versatile functional groups of this compound make it a candidate for developing novel organic materials.[2] Its derivatives can be incorporated into polymers or used to construct scaffolds for organic electronics, where precise tuning of electronic properties is paramount.

References

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications.Source: Google Search Result.
  • This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis.Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound (C8H7BrO3).Source: PubChemLite. URL:[Link]
  • 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2.Source: Home Sunshine Pharma. URL:[Link]

Sources

The Biological Versatility of 3-Bromo-2-methoxybenzoic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzoic acids represent a privileged scaffold in medicinal chemistry, consistently yielding compounds with a wide spectrum of biological activities. Within this diverse chemical class, 3-Bromo-2-methoxybenzoic acid and its analogs have emerged as compounds of significant interest for the development of novel therapeutic agents. The interplay of the electron-withdrawing bromine atom and the electron-donating methoxy group on the aromatic ring creates a unique electronic and steric profile, influencing the molecule's pharmacokinetic properties and its interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its structural relatives, with a primary focus on their antimicrobial and anticancer properties. We will delve into the critical aspects of their structure-activity relationships, explore the molecular mechanisms that may underpin their therapeutic effects, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective therapeutic interventions.

Introduction: The Chemical and Biological Landscape of Substituted Benzoic Acids

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are ubiquitous in nature and have a long history of use in various applications, from food preservation to the synthesis of pharmaceuticals.[1] The versatility of the benzoic acid scaffold lies in the ability to readily modify the aromatic ring with a variety of functional groups, thereby fine-tuning its physicochemical properties and biological activity. The introduction of halogen atoms, such as bromine, and alkoxy groups, like methoxy, has proven to be a particularly fruitful strategy in the design of bioactive molecules.[2]

The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. The methoxy group, on the other hand, can influence a molecule's metabolic stability and its hydrogen bonding capacity. The specific positioning of these substituents on the benzoic acid ring is crucial in determining the overall biological effect.

While direct experimental data on the biological activity of this compound is not extensively documented in publicly available literature, a comparative analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic applications. This guide will synthesize the available information to present a cohesive picture of the biological potential of this class of compounds.

Predicted Biological Activities and Underlying Mechanisms

Based on the biological activities of structurally similar compounds, this compound and its analogs are predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

The introduction of halogen atoms, particularly bromine, onto a phenolic or benzoic acid backbone is a well-established strategy for enhancing antimicrobial potency.[2] Brominated phenols and related compounds isolated from marine sponges have demonstrated potent activity against a range of bacteria and fungi.[2] This suggests that the bromo-substitution in this compound could contribute to significant antimicrobial properties.

The proposed mechanism of antimicrobial action for many phenolic and benzoic acid derivatives involves the disruption of the microbial cell membrane. The lipophilic nature of the substituted aromatic ring allows the compound to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Additionally, these compounds can interfere with key cellular processes such as energy production and enzyme function.

Anticancer Activity

The benzoic acid scaffold is a common feature in numerous anticancer agents.[3] Derivatives of benzoic acid have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, which are critical regulators of cell proliferation and survival.[3] Furthermore, some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] The aberrant activity of HDACs is a hallmark of many cancers, and their inhibition can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.

The presence of methoxy groups on the benzoic acid ring has been associated with enhanced anticancer activity in some contexts.[5] For instance, the trimethoxy-substituted phenyl group is a key pharmacophore in a number of potent tubulin polymerization inhibitors. While the precise mechanism for this compound remains to be elucidated, its structural features suggest that it could interact with various targets within cancer cells to induce cytotoxicity.

Structure-Activity Relationships (SAR)

The biological activity of substituted benzoic acids is highly dependent on the nature, number, and position of the functional groups on the aromatic ring. A careful analysis of the structure-activity relationships (SAR) within this class of compounds is essential for the rational design of more potent and selective therapeutic agents.

Impact of Halogenation

The presence of a bromine atom on the benzoic acid ring generally enhances antimicrobial and anticancer activity. The position of the bromine atom is critical. For example, in some series of compounds, halogen substitution at the meta position relative to the carboxylic acid has been shown to be favorable for activity. The electron-withdrawing nature of the bromine atom can influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring, which in turn affects its interaction with biological targets.

Role of the Methoxy Group

The methoxy group, being an electron-donating group, can also modulate the biological activity of benzoic acid derivatives. Its effect is often position-dependent. In some instances, methoxylation can enhance antioxidant activity, which may contribute to a compound's overall therapeutic profile.[2] However, in other cases, methylation of hydroxyl groups can lead to a decrease in inhibitory activity against certain enzymes.[2] The steric bulk of the methoxy group can also play a role in determining how a molecule fits into the binding pocket of its target.

Synergy of Bromo and Methoxy Substituents

The combination of bromo and methoxy substituents on the benzoic acid ring can lead to synergistic effects on biological activity. The interplay between the electronic and steric properties of these two groups can result in compounds with enhanced potency and selectivity compared to their monosubstituted counterparts. A systematic exploration of the positional isomers of bromo- and methoxy-substituted benzoic acids is crucial for a comprehensive understanding of their SAR.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through various established organic chemistry methodologies. A general and adaptable synthetic route is outlined below.

General Synthetic Workflow

A common approach to synthesizing substituted benzoic acids involves the modification of a readily available starting material. For example, this compound can be synthesized from 2-methoxybenzoic acid through electrophilic aromatic bromination. The reaction conditions, such as the choice of brominating agent and solvent, need to be carefully optimized to achieve the desired regioselectivity.

G cluster_0 Synthesis Workflow Start 2-Methoxybenzoic Acid Step1 Electrophilic Aromatic Bromination (e.g., Br2, FeBr3) Start->Step1 Product This compound Step1->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for the synthesis of this compound.

Key Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and its analogs, standardized and validated in vitro assays are essential. The following sections provide detailed, step-by-step protocols for assessing antimicrobial and anticancer activities.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density (e.g., approximately 5 x 10^5 CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution in the broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

G cluster_1 MIC Assay Workflow Start Prepare Compound Stock and Inoculum Step1 Serial Dilution of Compound in 96-well Plate Start->Step1 Step2 Inoculate with Microbial Culture Step1->Step2 Step3 Incubate at Optimal Temperature Step2->Step3 Step4 Determine MIC (Visual or OD Reading) Step3->Step4 Result Minimum Inhibitory Concentration Step4->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

G cluster_2 MTT Assay Workflow Start Seed Cancer Cells in 96-well Plate Step1 Treat Cells with Test Compound Start->Step1 Step2 Incubate for Desired Time Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Solubilize Formazan Crystals Step3->Step4 Step5 Measure Absorbance at 570 nm Step4->Step5 Result IC50 Value (Cell Viability) Step5->Result

Caption: Workflow for MTT cytotoxicity assay.

Data Presentation: Comparative Biological Activities

While specific data for this compound is limited, the following table summarizes the biological activities of some of its structural analogs to provide a comparative context.

CompoundBiological ActivityTarget Organism/Cell LineKey Performance MetricReference
3,5-Dibromo-4-methoxybenzoic acidAntibacterialBacillus subtilis, Staphylococcus aureusMIC = 1 µg/mL[2]
Benzoic AcidAntibacterialEscherichia coliMIC = 1 mg/mL[2]
4-Hydroxy-3,5-dimethoxybenzoic acidAntioxidantDPPH radical scavengingHigh activity[2]
4-Bromo-N-(3,5-dimethoxyphenyl)benzamideAnticancerNon-small cell lung cancerPotent inhibitory activity[3]
Dihydroxybenzoic acidsHDAC InhibitionColon cancer cellsGrowth inhibition[4]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with the potential for development as novel antimicrobial and anticancer agents. The unique combination of bromo and methoxy substituents on the benzoic acid scaffold provides a rich platform for medicinal chemistry exploration. While the existing literature on structurally related compounds offers valuable insights into their potential biological activities and structure-activity relationships, further empirical investigation of this compound itself is warranted.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a comprehensive SAR. Mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways that are modulated by these compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential studies. The continued exploration of this chemical space holds the potential to yield novel therapeutic candidates with improved efficacy and safety profiles for the treatment of infectious diseases and cancer.

References

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  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed.
  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. National Institutes of Health.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
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  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. National Institutes of Health.
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  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI.
  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI.
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Sources

Unlocking Therapeutic Potential: A Mechanistic Guide to Leveraging 3-Bromo-2-methoxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Bromo-2-methoxybenzoic acid (CAS: 101084-39-3) is a highly valued intermediate in medicinal chemistry, prized for its versatile reactivity profile that allows for the synthesis of diverse and complex molecular entities.[1] While not an end-product therapeutic itself, its brominated and methoxylated benzoic acid scaffold is a recurring motif in numerous biologically active compounds. This technical guide moves beyond a simple compound summary to provide researchers and drug development professionals with a strategic framework for its application. We will first dissect the physicochemical properties that make this molecule an ideal starting material. The core of this guide will then focus on the potential biological activities conferred by its structural motifs, drawing parallels from related compounds. Most critically, we will provide a comprehensive, step-by-step roadmap of modern experimental workflows—from initial target identification to detailed pathway analysis—that are essential for elucidating the mechanism of action (MoA) of novel derivatives synthesized from this versatile scaffold.

Compound Profile: this compound

This compound is a disubstituted benzoic acid that serves as a foundational building block for creating more intricate, biologically active molecules.[2] Its utility in synthesizing compounds such as α-2 adrenoceptor agonists and HIV-1 entry inhibitors highlights its significance in pharmaceutical research.[2][3]

Physicochemical Properties

A thorough understanding of the compound's properties is critical for its effective use in synthetic workflows. These characteristics influence reactivity, solubility, and handling.

PropertyValueSource
CAS Number 101084-39-3[4]
Molecular Formula C₈H₇BrO₃[4]
Molecular Weight 231.04 g/mol [4]
Appearance White to light yellow crystalline powder[5]
Melting Point 119-123 °C[4][5]
Purity Typically ≥97%[1][4]

The presence of three key functional regions—the carboxylic acid group, the bromine atom, and the methoxy group—provides a rich toolkit for synthetic manipulation, including esterification, amide formation, Suzuki couplings, and nucleophilic substitution reactions.[1][3]

Toxicological and Safety Profile

From a handling perspective, this compound is classified as an acute oral toxin (Category 3).[4] Standard laboratory precautions, including the use of personal protective equipment such as gloves, eye shields, and respiratory protection, are mandatory.[4] Structurally related brominated benzoic acids are noted as skin and eye irritants.[6][7]

The Therapeutic Potential of the Brominated Benzoic Acid Scaffold

While direct biological data for this compound is limited, the structural motifs it contains are present in molecules with established biological activities. This allows us to form well-grounded hypotheses about the potential therapeutic avenues for its derivatives. Benzoic acid and its derivatives are widely recognized for a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[8]

  • Anti-inflammatory Activity : The bromophenol scaffold is a known inhibitor of inflammatory pathways. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde has been shown to improve cardiac function in mice post-myocardial infarction by reducing macrophage infiltration and suppressing pro-inflammatory cytokines like TNF-α and IL-6 via inhibition of the NF-κB signaling pathway.[9] Similarly, other brominated phenolic compounds have demonstrated potent anti-inflammatory effects by modulating both NF-κB and MAPK (ERK, JNK) signaling cascades.[10]

  • Anticancer Activity : The benzoic acid scaffold is a common feature in many anticancer agents, often acting as a pharmacophore for enzyme inhibition.[11] Derivatives can be designed to target specific protein kinases, which are critical regulators of cell proliferation and survival.[11] For example, a synthetic chalcone containing a bromo-methoxy-phenyl moiety, α-Bromo-2′,3,4,4′-tetramethoxychalcone, was identified as a potent inhibitor of the JAK/STAT signaling pathway, a key mediator in many cancers.[12][13]

  • Antimicrobial Properties : Halogenation, particularly with bromine, is known to significantly enhance the antimicrobial properties of phenolic compounds.[8] Brominated compounds isolated from marine sources have shown potent antibacterial and antifungal activities, suggesting that derivatives of this compound could be explored for infectious disease applications.[8]

A Practical Guide to Elucidating the Mechanism of Action (MoA)

For any novel derivative synthesized from this compound, a systematic and rigorous investigation of its MoA is paramount. Small-molecule drugs typically exert their effects by interacting with cellular targets such as receptors, enzymes, or ion channels. The following section outlines a validated, multi-pronged workflow to identify these targets and characterize the downstream biological consequences.

Phase 1: Target Identification and Validation

The first crucial step is to identify the direct molecular binding partner(s) of your compound. This is often the most challenging phase, but several robust, unbiased methods are available.[14]

This workflow outlines the use of affinity purification coupled with mass spectrometry to identify protein targets that directly bind to a small molecule of interest.[15]

G cluster_prep Probe Synthesis cluster_exp Pull-Down Experiment cluster_analysis Analysis Compound Synthesize Active Derivative of This compound Probe Covalently attach linker & affinity tag (e.g., Biotin) to compound Compound->Probe Immobilization Incubate Incubate Biotinylated Probe with Lysate Lysate Prepare Cell or Tissue Lysate Lysate->Incubate Capture Capture probe-protein complexes using Streptavidin beads Incubate->Capture Wash Wash beads to remove non-specific binders Capture->Wash Elute Elute bound proteins Wash->Elute MS Protein Identification via LC-MS/MS Elute->MS Validation Validate Hits (e.g., Western Blot, DARTS, SPR) MS->Validation

Caption: Workflow for affinity-based protein target identification.

The DARTS method is a powerful technique for target validation that does not require chemical modification of the compound. It is based on the principle that a small molecule binding to its target protein can increase the protein's stability and protect it from proteolysis.[15]

  • Lysate Preparation: Culture cells of interest (e.g., a cancer cell line for an anti-proliferative compound) and harvest. Prepare a native protein lysate using a non-denaturing lysis buffer (e.g., M-PER or similar).

  • Compound Treatment: Aliquot the lysate into multiple tubes. Treat with varying concentrations of the test compound (and a vehicle control, e.g., DMSO). Incubate for 1 hour at room temperature to allow for binding.

  • Protease Digestion: Add a protease, such as thermolysin or pronase, to each tube. The concentration of protease must be optimized beforehand to achieve near-complete digestion in the vehicle control group. Incubate for a set time (e.g., 30 minutes).

  • Quenching: Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteinases) and immediately boiling the samples in SDS-PAGE loading buffer.

  • Analysis: Separate the remaining proteins by SDS-PAGE and visualize using Coomassie staining or silver staining. A protein band that is present or more intense in the compound-treated lanes compared to the vehicle control is a potential target.

  • Identification: Excise the protected protein band from the gel and identify it using mass spectrometry.[15]

Phase 2: Pathway and Phenotypic Analysis

Once a target is validated, the next step is to understand how the compound-target interaction affects cellular signaling and results in a physiological effect.

This logical workflow demonstrates how to connect target engagement with cellular outcomes.

G cluster_pathway Pathway Interrogation cluster_phenotype Phenotypic Confirmation Target Validated Protein Target (from Phase 1) Phospho Phospho-proteomics or Western Blot for key signaling nodes (e.g., p-ERK, p-STAT5) Target->Phospho Does compound alter target activity? KO Target Knockdown/Knockout (siRNA/CRISPR) to mimic compound effect Target->KO Does removing target replicate the effect? Expression Gene Expression Profiling (RNA-Seq or qPCR array) Phospho->Expression How does this change transcription? Assay Cell-based Assays (e.g., Proliferation, Apoptosis, Cytokine Secretion) Expression->Assay Does gene expression explain phenotype? Assay->KO

Caption: A logical workflow for downstream pathway analysis.

If the identified target is a protein kinase, a direct enzymatic assay is essential to confirm inhibitory activity. This protocol is based on a common luminescence-based assay format.[11]

  • Reagents & Materials:

    • Purified recombinant target kinase.

    • Specific peptide substrate for the kinase.

    • ATP (at a concentration near the Kₘ for the kinase).

    • Kinase assay buffer (containing MgCl₂).

    • Test compound dissolved in DMSO.

    • A known inhibitor for the target kinase (positive control).

    • ADP-Glo™ Kinase Assay kit (or similar).

    • White, opaque 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In the 384-well plate, add 2.5 µL of the kinase/substrate mix to each well.

    • Add 0.5 µL of the diluted compound (or DMSO for control) to the wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the signal against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound stands out not for its own biological activity, but as a privileged scaffold for generating novel therapeutic candidates. Its value lies in the synthetic versatility that allows chemists to systematically explore chemical space around the brominated benzoic acid core. By leveraging established structure-activity relationships, researchers can hypothesize potential applications in oncology and inflammatory diseases. However, hypothesis is not enough. The successful translation of these synthetic derivatives into viable drug candidates depends entirely on the rigorous, multi-disciplinary approach to mechanistic elucidation outlined in this guide. By combining modern target identification proteomics with detailed cellular and biochemical assays, researchers can build a comprehensive and validated understanding of a new compound's mechanism of action, paving the way for the next generation of targeted therapeutics.

References

  • Vertex AI Search. (n.d.).
  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry.
  • PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information.
  • Hsin, L., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences.
  • ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2,6-dimethoxybenzoic Acid in Advanced Organic Synthesis. Retrieved January 8, 2026.
  • Hussmann, S., et al. (2013). 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: a powerful tool for studying orphan G protein-coupled receptor GPR35. Journal of Medicinal Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. Retrieved January 8, 2026.
  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Bromo-2,6-dimethoxybenzoic acid. National Center for Biotechnology Information.
  • Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.
  • Plank, L., et al. (2014). The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway. PLoS One.
  • Plank, L., et al. (2014). The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway. PLoS One.
  • Li, Y., et al. (2018). Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice. Korean Circulation Journal.
  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information.
  • Sanjeewa, K.K.A., et al. (2018). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Guide to Sourcing Specialty Chemicals: Focus on this compound. Retrieved January 8, 2026.

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Theoretical Perspectives on 3-Bromo-2-methoxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 3-Bromo-2-methoxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. By integrating theoretical calculations with established experimental principles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structural, electronic, and reactive properties. This document moves beyond a simple datasheet to explain the causality behind its chemical behavior, offering predictive insights for its application in novel molecular design.

Molecular Structure and Conformational Landscape

The reactivity and biological interactions of this compound are fundamentally governed by its three-dimensional structure and conformational preferences. The interplay between the carboxylic acid, methoxy, and bromine substituents on the benzene ring dictates the molecule's shape and electronic distribution.

Conformational Analysis

A theoretical conformational analysis of this compound, performed using Density Functional Theory (DFT), reveals the rotational barriers around the C-C and C-O bonds. The orientation of the carboxylic acid and methoxy groups relative to the phenyl ring is of particular interest. Due to steric hindrance from the ortho-methoxy group, the carboxylic acid group is likely to be twisted out of the plane of the benzene ring. This dihedral angle is a critical parameter influencing intramolecular hydrogen bonding and crystal packing.

A potential energy surface scan can elucidate the most stable conformers. It is hypothesized that the most stable conformation will involve an intramolecular hydrogen bond between the carboxylic proton and the oxygen of the methoxy group, forming a pseudo-six-membered ring. This interaction would enhance the planarity of that portion of the molecule and influence its acidity and reactivity.

dot graph Conformational_Analysis { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Planar Conformer\n(Higher Energy)", pos="0,1.5!", fillcolor="#F1F3F4"]; B [label="Twisted Conformer\n(Steric Hindrance)", pos="2,0!", fillcolor="#F1F3F4"]; C [label="Intramolecular H-Bond\n(Most Stable)", pos="-2,0!", fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label="Rotation of COOH"]; A -> C [label="Rotation of OCH3"]; B -> C [label="Conformational Relaxation"]; } dot Caption: Conformational landscape of this compound.

Synthesis and Spectroscopic Characterization

While multiple synthetic routes to substituted benzoic acids exist, a common approach for this compound would involve the bromination of 2-methoxybenzoic acid. The directing effects of the methoxy and carboxylic acid groups will influence the regioselectivity of the bromination.

Synthetic Protocol: Electrophilic Bromination

A plausible laboratory-scale synthesis is outlined below. This protocol is based on established methods for the bromination of activated aromatic rings.

Materials:

  • 2-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 2-methoxybenzoic acid in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Bromosuccinimide in portions, followed by a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated sodium thiosulfate solution.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Start [label="2-methoxybenzoic acid", fillcolor="#4285F4"]; Reagents [label="NBS, H2SO4 (cat.)\nDCM, 0°C to RT", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Electrophilic\nBromination", fillcolor="#34A853"]; Workup [label="Quenching (Na2S2O3)\nAqueous Wash", fillcolor="#EA4335"]; Purification [label="Recrystallization or\nChromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4"];

Start -> Reagents [style=dotted]; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } dot Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on analyses of structurally similar compounds.[1]

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methoxy protons around 3.9 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm.
¹³C NMR Carbonyl carbon around 170 ppm, aromatic carbons between 110-160 ppm, and a methoxy carbon around 56 ppm.
IR Spectroscopy A broad O-H stretch from 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, C-O stretches between 1200-1300 cm⁻¹, and C-Br stretch in the fingerprint region.
Mass Spectrometry A molecular ion peak with a characteristic isotopic pattern for one bromine atom (M and M+2 peaks of nearly equal intensity).

Electronic Properties and Reactivity

The electronic nature of this compound is key to understanding its reactivity in various chemical transformations, including Suzuki coupling and nucleophilic substitution reactions.[2]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.[3] For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy and carboxyl groups. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly the carbon atoms ortho and para to the electron-withdrawing bromine atom.

The HOMO-LUMO energy gap is a predictor of the molecule's kinetic stability and its ability to undergo electronic transitions.[3] A smaller gap suggests higher reactivity. DFT calculations can provide a quantitative measure of this gap.

HOMO_LUMO cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap Energy Gap (ΔE) LUMO->Energy_Gap HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap->HOMO

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and methoxy groups, indicating their nucleophilic character. Positive potential (blue) would be expected around the acidic proton of the carboxylic acid, making it susceptible to deprotonation. The bromine atom will exhibit a region of positive potential on its outermost surface (a "sigma-hole"), which can participate in halogen bonding.

Applications in Drug Discovery and Materials Science

This compound is a valuable starting material for the synthesis of more complex molecules with potential biological activity or novel material properties.[2]

Pharmaceutical Scaffolding

The presence of three distinct functional groups (carboxylic acid, bromo, and methoxy) allows for selective modification at different positions. The carboxylic acid can be converted to amides or esters, the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the methoxy group can potentially be cleaved to reveal a phenol for further functionalization. This versatility makes it an attractive scaffold for generating libraries of compounds for drug screening.

Building Block for Functional Materials

The rigid aromatic core and the potential for intermolecular interactions, such as hydrogen bonding and halogen bonding, make this compound a candidate for the design of liquid crystals, metal-organic frameworks (MOFs), and other functional materials.

Conclusion

This technical guide has provided a multi-faceted overview of this compound, integrating theoretical predictions with established chemical principles. By understanding its conformational preferences, electronic structure, and reactivity, researchers can better leverage this versatile molecule in their synthetic endeavors. The predictive power of computational chemistry, when coupled with experimental validation, accelerates the discovery of new medicines and materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis.

Sources

Methodological & Application

Synthesis of 3-Bromo-2-methoxybenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols for the synthesis of 3-Bromo-2-methoxybenzoic acid, a valuable building block in pharmaceutical and organic synthesis. Its unique structure, featuring vicinal bromo and methoxy substituents, makes it a key intermediate for constructing complex molecular architectures through reactions such as Suzuki coupling and nucleophilic substitution.[1]

This document outlines two distinct synthetic strategies: a highly regioselective route via directed ortho-metalation, and a classical electrophilic aromatic substitution pathway. The choice between these methods will depend on the researcher's desired selectivity, scale, and available reagents and equipment.

Introduction to Synthetic Strategy

The synthesis of this compound presents a classic challenge in regioselectivity. The starting material, 2-methoxybenzoic acid, possesses two directing groups: an ortho-, para-directing methoxy group (-OCH₃) and a meta-directing carboxylic acid group (-COOH). During electrophilic bromination, these groups exert conflicting influences on the aromatic ring. The powerful activating and directing effect of the methoxy group favors substitution at the C3 (ortho) and C5 (para) positions, while the deactivating, meta-directing carboxyl group directs towards C5. Consequently, direct bromination typically yields a mixture of 3-bromo and 5-bromo isomers, with the latter often predominating due to reduced steric hindrance.

To address this, we present two methodologies:

  • Method A: Directed ortho-Metalation. This advanced technique offers a highly regioselective, one-pot synthesis of the desired 3-bromo isomer, circumventing the formation of the isomeric byproduct. It is the recommended approach for achieving high purity and yield.

  • Method B: Classical Electrophilic Bromination. This traditional approach is simpler to execute but necessitates a rigorous purification step to isolate the target compound from the major 5-bromo isomer.

Method A: Regioselective Synthesis via Directed ortho-Metalation

This method leverages the carboxylate group as a powerful directing group for metalation, enabling highly selective deprotonation at the adjacent C3 position. Subsequent quenching with an electrophilic bromine source yields the target molecule with high precision.[2][3]

Causality of Experimental Choices

The core of this protocol lies in the use of sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). The carboxyl proton of 2-methoxybenzoic acid is first deprotonated by the organolithium base to form a lithium carboxylate. This carboxylate then coordinates to the lithium cation, which is further complexed by the bidentate ligand TMEDA. This complex positions the base to selectively remove the proton at the C3 position (ortho to the carboxylate), forming a stable dianion intermediate.[1][2][3] This directed metalation prevents reaction at other sites. Quenching this specific lithiated species with an electrophilic bromine source, such as hexabromoethane (C₂Br₆), cleanly introduces the bromine atom at the desired C3 position. The choice of a non-nucleophilic bromine source is crucial to avoid side reactions with the organolithium species.

Experimental Protocol: Method A

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Methoxybenzoic acid152.151.52 g10.0Dry thoroughly before use
Tetrahydrofuran (THF)72.1150 mL-Anhydrous, freshly distilled
TMEDA116.213.3 mL (2.56 g)22.0Freshly distilled
sec-Butyllithium (s-BuLi)64.0615.7 mL22.01.4 M solution in cyclohexane
Hexabromoethane (C₂Br₆)503.465.54 g11.0Dissolved in 10 mL dry THF
Diethyl Ether (Et₂O)74.12100 mL-For extraction
1 M Hydrochloric Acid (HCl)36.46~50 mL-For acidification
Saturated Sodium Chloride (Brine)-50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37--For drying

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, dissolve 2-methoxybenzoic acid (1.52 g, 10.0 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Cooling and Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add TMEDA (3.3 mL, 22.0 mmol) via syringe, followed by the slow, dropwise addition of s-BuLi solution (15.7 mL, 22.0 mmol) over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Metalation: Stir the resulting pale-yellow solution at -78 °C for 1.5 hours to allow for complete dianion formation.

  • Bromination (Quenching): Slowly add a solution of hexabromoethane (5.54 g, 11.0 mmol) in 10 mL of dry THF to the reaction mixture via cannula or syringe, maintaining the temperature at -78 °C.

  • Warming and Quenching: After stirring for an additional hour at -78 °C, allow the reaction mixture to slowly warm to room temperature overnight.

  • Work-up: Cool the flask in an ice bath and cautiously quench the reaction by adding 1 M HCl (~50 mL) until the pH of the aqueous layer is ~1-2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically of high purity. If necessary, recrystallize from a mixture of ethanol and water to afford this compound as a white to off-white solid.

Workflow Diagram: Method A

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification Start Dissolve 2-Methoxybenzoic Acid in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_TMEDA Add TMEDA Add_sBuLi Add s-BuLi dropwise (-78 °C) Add_TMEDA->Add_sBuLi Cool->Add_TMEDA Metalation Stir for 1.5h (Dianion Formation) Add_sBuLi->Metalation Bromination Add C₂Br₆ Solution (-78 °C) Metalation->Bromination Warm Warm to RT Bromination->Warm Quench Quench with 1M HCl Warm->Quench Extract Extract with Et₂O Quench->Extract Wash Wash & Dry Extract->Wash Isolate Concentrate in vacuo Wash->Isolate Purify Recrystallize Isolate->Purify Product Pure 3-Bromo-2- methoxybenzoic Acid Purify->Product

Caption: Regioselective synthesis via directed ortho-metalation.

Method B: Classical Electrophilic Bromination

This protocol employs the direct bromination of 2-methoxybenzoic acid. As discussed, this method will produce a mixture of 3-bromo and 5-bromo isomers, necessitating careful purification.

Causality of Experimental Choices

This reaction is a standard electrophilic aromatic substitution. Glacial acetic acid is used as the solvent as it is polar enough to dissolve the starting material and is resistant to oxidation by bromine. Molecular bromine (Br₂) is the electrophilic source. The reaction is typically performed at slightly elevated temperatures to increase the reaction rate. The primary challenge is not the reaction itself, but the subsequent separation of the isomers, which have very similar physical properties. Purification relies on subtle differences in polarity (for column chromatography) or solubility (for fractional crystallization).[4]

Experimental Protocol: Method B

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Methoxybenzoic acid152.1515.2 g100-
Glacial Acetic Acid60.05100 mL-Solvent
Bromine (Br₂)159.815.1 mL (16.0 g)100Corrosive and toxic! Handle in a fume hood.
Sodium Thiosulfate (Na₂S₂O₃)158.11--Saturated aqueous solution
Sodium Bicarbonate (NaHCO₃)84.01--Saturated aqueous solution
Ethyl Acetate88.11300 mL-For extraction
Hexane86.18--For chromatography/recrystallization
Silica Gel---For column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxybenzoic acid (15.2 g, 100 mmol) in glacial acetic acid (100 mL).

  • Bromine Addition: In a well-ventilated fume hood, carefully add bromine (5.1 mL, 100 mmol) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water containing a small amount of saturated sodium thiosulfate solution to quench any unreacted bromine (the red-brown color will disappear).

  • Precipitation and Isolation: Stir the aqueous mixture for 30 minutes. The solid product mixture will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with cold water.

  • Work-up: Dissolve the crude solid in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the mixed-isomer product.

  • Purification (Critical Step):

    • Option 1: Fractional Crystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). This requires careful optimization and may result in significant product loss.

    • Option 2: Column Chromatography: Purify the isomeric mixture using silica gel column chromatography.[4] A solvent gradient of hexane and ethyl acetate is a common choice for separating substituted benzoic acids. The separation will depend on the polarity difference between the 3-bromo and 5-bromo isomers. Fractions should be monitored by TLC to isolate the desired product.

Workflow Diagram: Method B

BrominationWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 2-Methoxybenzoic Acid in Acetic Acid Add_Br2 Add Bromine Start->Add_Br2 Heat Heat to 40-50 °C (4-6 hours) Add_Br2->Heat Quench Pour into Ice Water + Na₂S₂O₃ Heat->Quench Filter Filter Crude Solid Quench->Filter Extract Dissolve & Extract Filter->Extract Isolate Dry & Concentrate Extract->Isolate Isomer_Mix Isomeric Mixture (3-bromo & 5-bromo) Isolate->Isomer_Mix Purify Fractional Crystallization OR Column Chromatography Isomer_Mix->Purify Product Pure 3-Bromo-2- methoxybenzoic Acid Purify->Product

Caption: Classical electrophilic bromination and purification workflow.

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact with skin and is harmful if inhaled. Handle with extreme care in a chemical fume hood.

  • sec-Butyllithium (s-BuLi): Pyrophoric (ignites spontaneously in air) and corrosive. Must be handled under an inert atmosphere (nitrogen or argon).

  • Hexabromoethane (C₂Br₆): Toxic and an irritant. Avoid inhalation of dust and contact with skin.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle with care.

  • Solvents: Organic solvents such as THF, diethyl ether, and acetic acid are flammable. Keep away from ignition sources.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5][6][7][8]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: 119-123 °C for pure this compound.[9]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the substitution pattern and structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (231.04 g/mol ).[9]

  • HPLC: To assess the purity of the final compound.

References

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768.
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubMed. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks.
  • Royal Society of Chemistry. SUPPORTING INFORMATION.
  • ResearchGate. How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?
  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis.

Sources

Application Notes & Protocols: 3-Bromo-2-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-2-methoxybenzoic acid is a uniquely functionalized aromatic compound that serves as a cornerstone in modern synthetic chemistry. Its strategic combination of a carboxylic acid, a methoxy group, and a bromine atom provides a trifecta of reactive sites, enabling a diverse array of chemical transformations. The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions, the carboxylic acid provides a locus for amide and ester formation, and the methoxy group electronically modulates the aromatic ring. This guide provides an in-depth exploration of its utility, focusing on key applications in palladium-catalyzed cross-coupling reactions and offering detailed, field-proven protocols for researchers in organic synthesis and drug development.

Introduction: Structural Features and Synthetic Potential

The synthetic utility of this compound stems from its distinct structural attributes. The presence of both a bromine atom and a carboxylic acid group on the same aromatic ring allows for orthogonal chemical modifications, making it a highly valuable intermediate for constructing complex molecular architectures.[1]

  • The Aryl Bromide Moiety : This is the primary site for carbon-carbon and carbon-nitrogen bond formation via transition-metal catalysis. Aryl bromides offer a favorable balance of reactivity and stability, making them ideal substrates for a wide range of cross-coupling reactions.[2]

  • The Carboxylic Acid Group : This functional group can be readily converted into amides, esters, or other derivatives, which are fundamental linkages in numerous pharmaceutical compounds.[3] This site can be used to introduce side chains or link the core structure to other molecular fragments.

  • The Methoxy Group : Positioned ortho to the carboxylic acid, the methoxy group influences the electronic properties and conformation of the molecule. Its electron-donating nature can impact the reactivity of the aryl bromide in catalytic cycles.

This combination of functional groups makes this compound an essential building block for synthesizing biologically active molecules, including potential therapeutics and functional materials.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse

The bromine atom on this compound is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis due to their reliability, functional group tolerance, and broad substrate scope.[4]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are prevalent motifs in pharmaceuticals and materials science.[5] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6]

Causality of Experimental Design: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the Pd(0) catalyst to the aryl bromide, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[5] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7] Solvents like DME or biphasic systems like Toluene/Water are often used to ensure all components are sufficiently soluble.[8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation RedElim [Ar-Pd(II)(R)L₂] complex Transmetalation->RedElim RedElim->Pd0 Reductive Elimination Product Product (Ar-R) RedElim->Product ArBr 3-Bromo-2-methoxy- benzoic acid ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation caption Fig. 1: Suzuki-Miyaura Catalytic Cycle

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling Partner (Boronic Acid) Catalyst (mol%) Base Solvent Temp (°C) Time (h) Approx. Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ Toluene/EtOH/H₂O 80 12 >90
4-Methylphenylboronic acid PdCl₂(dppf) (2) Cs₂CO₃ Dioxane/H₂O 90 16 85-95
3-Thienylboronic acid [PdCl₂(NH₂CH₂COOH)₂] (0.1) K₂CO₃ Water RT 1.5 95[5]
4-Vinylphenylboronic acid Pd(OAc)₂/SPhos (2) K₃PO₄ Toluene/H₂O 80 12 ~85[9]

Note: Yields are estimates based on general protocols for aryl bromides and may vary.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reagent Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.[8]

  • Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Reaction : Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to yield the desired biaryl product.[4]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines from aryl halides.[10] This method has largely replaced harsher, classical techniques due to its broad substrate scope and functional group tolerance.[10] Using this compound, this reaction provides direct access to N-aryl anthranilic acid derivatives, which are key structures in many pharmaceuticals.

Causality of Experimental Design: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] The choice of a sterically hindered phosphine ligand (e.g., XPhos, SPhos) is crucial; these ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine or the intermediate palladium-amine complex.[11]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(Br)L(R₂NH)] OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)(NR₂)L AmineCoord->Deprotonation Deprotonation (-HBr) Deprotonation->Pd0 Reductive Elimination RedElim Product Product (Ar-NR₂) Deprotonation->Product RedElim->Pd0 Reductive Elimination ArBr 3-Bromo-2-methoxy- benzoic acid ArBr->OxAdd Amine R₂NH + Base Amine->AmineCoord caption Fig. 2: Buchwald-Hartwig Amination Cycle

Caption: Fig. 2: Buchwald-Hartwig Amination Cycle

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Amine Partner Catalyst/Ligand (mol%) Base Solvent Temp (°C) Time (h) Approx. Yield (%)
Aniline Pd₂(dba)₃ (2) / XPhos (4) NaOtBu Toluene 100 16-24 80-95
Morpholine Pd(OAc)₂ (2) / BINAP (3) Cs₂CO₃ Dioxane 110 20 85-95
Benzylamine Pd₂(dba)₃ (1) / RuPhos (2) K₃PO₄ t-BuOH 90 18 75-90
n-Hexylamine Pd(OAc)₂ (2) / P(o-Tolyl)₃ (4) NaOtBu Toluene 100 16 >90

Note: Yields are estimates based on general protocols for aryl bromides and may vary.

Protocol 2: Buchwald-Hartwig Amination with Aniline

  • Reagent Setup : In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq) to an oven-dried reaction vessel.

  • Substrate Addition : Add this compound (1.0 eq) and anhydrous, degassed toluene.

  • Nucleophile Addition : Add the aniline (1.2 eq) to the mixture.

  • Reaction : Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction : Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl product.[4]

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction creates a C-C bond by coupling the aryl bromide with an alkene, forming a substituted alkene.[12] This reaction is a powerful tool for synthesizing stilbenes, cinnamates, and other vinylated aromatics from this compound.

Causality of Experimental Design: The mechanism involves oxidative addition of Pd(0) to the aryl bromide, followed by coordination and insertion of the alkene into the palladium-carbon bond.[12] A subsequent β-hydride elimination step forms the product and a palladium-hydride species. The base (typically an amine like triethylamine) regenerates the active Pd(0) catalyst to complete the cycle.[12][13]

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AlkeneCoord [Ar-Pd(II)(Br)L(Alkene)] OxAdd->AlkeneCoord Alkene Coordination MigratoryInsert R-CH₂-CH(Ar)-Pd(II)BrL AlkeneCoord->MigratoryInsert Migratory Insertion BetaHydride [Product-Pd(II)HBrL] MigratoryInsert->BetaHydride β-Hydride Elimination BetaHydride->Pd0 Base-assisted Regeneration Product Substituted Alkene BetaHydride->Product ArBr 3-Bromo-2-methoxy- benzoic acid ArBr->OxAdd Alkene Alkene Alkene->AlkeneCoord caption Fig. 3: Heck-Mizoroki Reaction Cycle Carboxylic_Acid_Derivatization start 3-Bromo-2-methoxy- benzoic acid amide Amide Derivative start->amide R-NH₂ EDC, HOBt DMF, RT ester Ester Derivative start->ester R-OH H₂SO₄ (cat.) Reflux caption Fig. 4: Workflow for Carboxylic Acid Derivatization

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Compounds from 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic utilization of 3-Bromo-2-methoxybenzoic acid as a versatile starting material for the synthesis of diverse and novel heterocyclic compounds. We delve into detailed, field-proven protocols for constructing valuable scaffolds such as Phenanthridinones and Benzofurans. The methodologies presented are grounded in modern transition-metal-catalyzed reactions, emphasizing mechanistic understanding, experimental design, and practical execution. Each protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and successful outcomes.

Introduction: The Strategic Value of this compound

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry.[1] Its structure is uniquely primed for a variety of synthetic transformations. The carboxylic acid and methoxy groups can act as directing groups or be modified, while the bromine atom serves as a key handle for cross-coupling reactions. This trifecta of functional groups allows for the regioselective construction of complex molecular architectures, particularly fused heterocyclic systems that are prevalent in pharmaceuticals and bioactive natural products.[2] This guide will explore two powerful applications of this starting material: the synthesis of Phenanthridinones via copper-catalyzed amidation and cyclization, and the construction of Benzofurans through palladium-catalyzed pathways.

Synthesis of Phenanthridinone Scaffolds

Phenanthridinones are crucial heterocyclic frameworks found in numerous biologically active alkaloids and pharmaceutical agents.[2] Their synthesis often involves the formation of a biaryl C-N bond. Here, we present a robust protocol starting from this compound, proceeding through an amide coupling followed by an intramolecular copper-catalyzed C-N bond formation.

Rationale and Mechanistic Insight

The overall strategy involves two key stages:

  • Amide Formation: The carboxylic acid of the starting material is activated and coupled with an appropriate aniline derivative to form an N-aryl-3-bromo-2-methoxybenzamide intermediate.

  • Intramolecular C-N Cyclization: The crucial phenanthridinone core is forged via an intramolecular Ullmann-type condensation.[2][3] This reaction is catalyzed by a copper(I) species, which facilitates the coupling between the amide nitrogen and the ortho-brominated aromatic ring.[4] The choice of a copper catalyst, a suitable ligand, and a strong base is critical for achieving high yields. The base deprotonates the amide N-H, making the nitrogen nucleophilic enough to participate in the catalytic cycle.

The workflow for this synthesis is depicted below.

G cluster_0 Part A: Amide Formation cluster_1 Part B: Intramolecular Cyclization A This compound + Aniline Derivative B Amide Coupling (e.g., EDC, HOBt or SOCl₂) A->B C N-Aryl-3-bromo-2-methoxybenzamide (Intermediate) B->C D Intermediate + CuI, Ligand, Base C->D Isolate & Purify E Ullmann Condensation (Heating in Solvent) D->E F Work-up & Purification (Extraction, Chromatography) E->F G Phenanthridinone Product F->G

Caption: Workflow for Phenanthridinone Synthesis.

Detailed Experimental Protocol: Synthesis of a Model Phenanthridinone

Protocol: Part A - Synthesis of N-(phenyl)-3-bromo-2-methoxybenzamide

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 40.8 mmol).

  • Chlorination: Add thionyl chloride (SOCl₂) (11.0 mL, 151 mmol) and 2 drops of dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux at 80°C for 2 hours. The solid will dissolve to form a clear solution.

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in 100 mL of dry dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of aniline (3.8 g, 40.8 mmol) and triethylamine (6.8 mL, 48.9 mmol) in 50 mL of DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with 100 mL of water. Separate the organic layer, wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the pure amide intermediate.

Protocol: Part B - Copper-Catalyzed Intramolecular Cyclization

  • Reaction Setup: In an oven-dried Schlenk tube, combine N-(phenyl)-3-bromo-2-methoxybenzamide (5.0 g, 16.3 mmol), copper(I) iodide (CuI) (310 mg, 1.63 mmol, 10 mol%), and potassium tert-butoxide (KOtBu) (3.66 g, 32.6 mmol, 2 equiv).

  • Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent & Ligand: Add dry o-xylene (80 mL) and a suitable phosphine ligand (e.g., Xantphos, 20 mol%) via syringe.

  • Reaction: Heat the reaction mixture to 120°C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the desired phenanthridinone.

ParameterValueSource
Catalyst Copper(I) Iodide (CuI)[2]
Base Potassium tert-butoxide (KOtBu)[2]
Solvent o-Xylene[2]
Temperature 120 °C[2]
Typical Yields 40% - 92%[2]

Table 1: Summary of Reaction Conditions for Copper-Catalyzed Phenanthridinone Synthesis.

Synthesis of Benzofuran Scaffolds

Benzofurans are another class of heterocyclic compounds with significant biological activity and applications in materials science.[5] Palladium-catalyzed reactions provide a powerful and versatile route to substituted benzofurans.[6][7] We will outline a strategy that transforms this compound into a phenol intermediate, followed by a palladium-catalyzed intramolecular cyclization.

Rationale and Mechanistic Insight

This synthesis is envisioned as a multi-step sequence:

  • Functional Group Transformation: The initial benzoic acid is converted into a suitable precursor for cyclization. A common strategy involves converting the carboxylic acid to an ester and then performing a Sonogashira coupling with a terminal alkyne.

  • Demethylation: The methoxy group is cleaved to reveal a phenol. This step is crucial as the phenolic oxygen will act as the nucleophile in the subsequent cyclization.

  • Intramolecular Cyclization: The key benzofuran ring is formed via a palladium- or copper-catalyzed intramolecular reaction of the ortho-alkynylphenol intermediate.[8] The catalyst activates the alkyne, making it susceptible to nucleophilic attack by the phenoxide, leading to the fused ring system.

G cluster_0 Step 1: Alkyne Installation cluster_1 Step 2: Phenol Formation cluster_2 Step 3: Cyclization A This compound Derivative B Sonogashira Coupling (Pd catalyst, CuI, Base, Terminal Alkyne) A->B C 2-Alkynyl-3-bromoanisole Derivative B->C D Demethylation (e.g., BBr₃) C->D E 2-Alkynyl Phenol Intermediate D->E F Intramolecular Cyclization (CuCl or Pd Catalyst, Base) E->F G Work-up & Purification F->G H Benzofuran Product G->H

Caption: General workflow for Benzofuran synthesis.

Detailed Experimental Protocol: Synthesis of a 2-Substituted Benzofuran

Protocol: Part A - Synthesis of Methyl 3-bromo-2-(phenylethynyl)benzoate

  • Esterification: First, convert this compound to its methyl ester using standard methods (e.g., SOCl₂ in methanol).

  • Reaction Setup: To a solution of the methyl ester and phenylacetylene (1.2 equiv) in a suitable solvent like THF or DMF, add Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and a base such as triethylamine or diisopropylamine.

  • Atmosphere: Degas the mixture and place it under an inert atmosphere (Nitrogen or Argon).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).

  • Work-up: Upon completion, filter the reaction mixture through celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to obtain the desired 2-alkynyl intermediate.

Protocol: Part B - Demethylation and Copper-Catalyzed Intramolecular Cyclization

  • Demethylation Setup: Dissolve the alkynyl intermediate from Part A in dry DCM and cool to -78°C under an inert atmosphere.

  • Reagent Addition: Add boron tribromide (BBr₃) (1.5 equiv) dropwise.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature and stir for an additional 3-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0°C, followed by water. Extract the product with DCM, wash, dry, and concentrate to get the crude 2-alkynyl phenol.

  • Cyclization Setup: To the crude 2-alkynyl phenol, add a catalytic amount of copper(I) chloride (CuCl) (10 mol%) and cesium carbonate (Cs₂CO₃) (2.0 equiv) in a solvent like DMF.[8]

  • Reaction: Heat the mixture at 80-100°C for 2-4 hours.[8]

  • Purification: After cooling, perform an aqueous work-up and extract the product. Purify by column chromatography to yield the final benzofuran product.[8]

ParameterValueSource
Cyclization Catalyst Copper(I) Chloride (CuCl)[8]
Base Cesium Carbonate (Cs₂CO₃)[8]
Solvent DMF[8]
Temperature 80 - 100 °C[8]
Typical Yields High to Excellent[8]

Table 2: Summary of Conditions for Copper-Catalyzed Benzofuran Synthesis.

Conclusion and Future Outlook

This compound has been demonstrated as a powerful and adaptable precursor for the synthesis of medicinally relevant heterocyclic cores, including phenanthridinones and benzofurans. The protocols detailed herein leverage modern, robust catalytic systems that offer high yields and broad substrate scope. The strategic placement of functional groups on the starting material allows for controlled, sequential reactions to build molecular complexity efficiently. Future work can expand upon these foundations by exploring other coupling partners, developing novel catalytic systems to perform these transformations under even milder conditions, and applying these methods to the synthesis of complex natural products and new drug candidates.

References

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role of 3-Bromo-2-methoxybenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of 3-Bromo-2-methoxybenzoic Acid in Medicinal Chemistry

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound (CAS No: 101084-39-3) in modern medicinal chemistry. We will delve into its role as a versatile synthetic intermediate, explore the therapeutic potential of its derivatives, and provide detailed protocols for its utilization.

Introduction: The Strategic Value of a Substituted Benzoic Acid Scaffold

This compound is a polysubstituted aromatic carboxylic acid. Its value in medicinal chemistry stems not from inherent biological activity, but from its utility as a highly versatile scaffold. The specific arrangement of its functional groups—a carboxylic acid, a bromine atom, and a methoxy group—provides a rich platform for synthetic diversification, enabling the systematic exploration of chemical space in drug discovery programs.[1][2]

The carboxylic acid moiety serves as a primary handle for forming amides and esters, which are common functionalities in a vast array of approved drugs. The bromine atom is a key feature for introducing further complexity via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[1] This allows for the attachment of various aryl, heteroaryl, or alkyl groups to modulate the pharmacological profile of the final compound. The methoxy group, positioned ortho to the carboxylic acid, influences the molecule's conformation and electronic properties, which can be critical for achieving potent and selective binding to biological targets.[3]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 101084-39-3Sigma-Aldrich[4]
Molecular Formula C₈H₇BrO₃Sigma-Aldrich[4]
Molecular Weight 231.04 g/mol Sigma-Aldrich[4]
Appearance White to off-white crystalline powderMultiple Sources
Purity Typically ≥97%NINGBO INNO PHARMCHEM[1]

Core Application: A Versatile Intermediate in Drug Synthesis

The primary role of this compound is as a foundational building block for constructing more complex, biologically active molecules.[1] Its structural features allow for a diverse range of chemical transformations, making it an invaluable starting material in multi-step syntheses targeting various therapeutic areas.

Key Synthetic Transformations:
  • Amide and Ester Formation: The carboxylic acid group is readily activated to form amides and esters, a cornerstone of medicinal chemistry for generating compound libraries to probe structure-activity relationships (SAR).

  • Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to fine-tune a compound's properties.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the substituents can facilitate nucleophilic substitution reactions under specific conditions.

The strategic combination of these reactions allows chemists to systematically modify the scaffold and optimize compounds for potency, selectivity, and pharmacokinetic properties.

G A This compound (Starting Scaffold) B Amide/Ester Formation (via -COOH group) A->B C Cross-Coupling Reaction (via -Br atom) A->C D Intermediate Library (Diverse Functionalities) B->D C->D E Further Synthetic Steps (e.g., Cyclization, Reduction) D->E F Final Bioactive Compounds (Drug Candidates) E->F

Caption: Synthetic workflow using this compound.

Therapeutic Applications of Derivatives

While the parent molecule is a synthetic intermediate, its derivatives have shown potential across several key therapeutic areas. The benzoic acid motif is a well-established scaffold found in numerous approved drugs.[5][6]

Anti-inflammatory Agents

Benzoic acid derivatives are widely explored for their anti-inflammatory properties, often by targeting enzymes like cyclooxygenase (COX).[7][8] The synthesis of novel 3-amide benzoic acid derivatives has led to the discovery of potent antagonists for inflammatory targets like the P2Y14 receptor.[9] By using this compound as a starting point, researchers can synthesize libraries of amides and other derivatives for screening in anti-inflammatory assays. The bromine atom can be replaced with other groups via cross-coupling to explore how different substituents in that position impact activity.

Anticancer Agents

The substituted benzoic acid core is a common feature in many anticancer agents, particularly kinase inhibitors.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. For example, the synthesis of bosutinib, a Src/Abl kinase inhibitor, starts from a related methoxybenzoic acid derivative.[10] The this compound scaffold provides an excellent starting point for synthesizing novel kinase inhibitors. The carboxylic acid can be converted to an amide that interacts with the hinge region of a kinase active site, while the rest of the molecule can be elaborated to achieve specificity and potency.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective drugs relies on understanding the SAR. The this compound scaffold is ideal for such studies.

  • The Methoxy Group: Can act as a hydrogen bond acceptor and influences the torsional angle of the molecule, which can enforce a specific conformation required for binding to a biological target.[3]

  • The Bromine Atom: Its position and electronic properties influence the overall lipophilicity and electronic nature of the molecule. Replacing the bromine with different groups through cross-coupling allows for a systematic study of how steric and electronic factors at this position affect biological activity.[11]

SAR cluster_0 This compound Scaffold Scaffold Mod1 Modification at -COOH (Amides, Esters) Scaffold->Mod1 Mod2 Modification at -Br (Cross-Coupling) Scaffold->Mod2 Outcome1 Modulate Potency & Target Engagement Mod1->Outcome1 Outcome2 Tune Selectivity & Pharmacokinetics Mod2->Outcome2

Caption: Structure-Activity Relationship (SAR) exploration.

Experimental Protocols

The following protocols provide detailed, validated methodologies for the key synthetic and analytical steps involving this compound.

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol describes a standard and robust method for synthesizing a library of N-substituted amide derivatives from this compound, a critical first step in many drug discovery campaigns.

Rationale: The conversion of the carboxylic acid to an amide is achieved via activation with a carbodiimide coupling agent (EDC) and an activator (HOBt). This forms a highly reactive intermediate that readily reacts with a primary or secondary amine to form the stable amide bond.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Substituted aniline or amine (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to ensure complete activation of the carboxylic acid.

  • Add the desired substituted aniline or amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract the product with DCM (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-aryl amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[5]

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized derivatives against a specific protein kinase, a common application for compounds derived from this scaffold.

Rationale: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a target kinase. The amount of phosphorylation is quantified, typically using a fluorescent or luminescent readout, allowing for the determination of the compound's inhibitory potency (IC₅₀).

Materials:

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Target protein kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Multi-well assay plates (e.g., 384-well)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor compound in DMSO, typically starting from 10 mM.

  • In a multi-well assay plate, add a small volume of the diluted inhibitor compounds. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Add the target protein kinase and its specific substrate to each well.

  • Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubate the reaction at the optimal temperature (e.g., 30 °C or 37 °C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of ATP remaining.

  • Incubate as required by the detection kit, then read the signal (luminescence or fluorescence) on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[5]

Conclusion

This compound is a quintessential example of a strategic starting material in medicinal chemistry. Its value is not in its own biological profile but in the vast chemical space it unlocks. The combination of a modifiable carboxylic acid, a bromine atom ready for cross-coupling, and an influential methoxy group makes it an indispensable tool for the synthesis of novel small molecules. By leveraging this scaffold, researchers can efficiently generate and optimize compound libraries, accelerating the discovery of new therapeutic agents for a wide range of diseases.

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  • NIH. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGybC5fCwoS0lmb99jF9mKR_QGK3guqUtgAM0-kiosYio2OsRA39NlUDHPn0MJwoxhLc8ZVFoIt-tPLAMIbfX0Bxib7JhuRqTGabmxEKVt95uKT-iJF0qOGR4ix_48t64SarSE3I0d258TgQSQ=]
  • PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAU3TGYBshhwKqxiVH1AkYLGkt8sKF5IQ2pme07igcscUbqkuMb5ztQ_6coMQRdHhhl6_xq1o2hSDBZrxB0AgKs2CR_xxD6CFDWHdP-1fSR1VzjIj3iRBOkT-St_TU_svFaWS8]
  • Preprints.org. (2023).
  • ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-nitrobenzoic Acid in the Development of Novel Anti-Inflammatory Agents.
  • ResearchGate. (2022). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4- Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Journal of Scientific Research.

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Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2-methoxybenzoic Acid in Medicinal Chemistry

This compound is a highly versatile and strategically important building block in the synthesis of complex pharmaceutical intermediates. Its unique trifunctional substitution pattern—a carboxylic acid, a bromine atom, and a methoxy group—offers a rich platform for a variety of chemical transformations. The carboxylic acid moiety serves as a handle for amide bond formation, a ubiquitous linkage in drug molecules. The bromine atom is an ideal functionality for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The methoxy group, by its electronic and steric influence, can direct reactivity and modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability.

These attributes make this compound a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors for oncology. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. This document provides detailed protocols for the synthesis of a key pharmaceutical intermediate derived from this compound, highlighting its application in the development of potent kinase inhibitors.

Core Synthetic Strategies and Mechanistic Insights

The two primary synthetic transformations that leverage the functionality of this compound are amide bond formation and Suzuki-Miyaura cross-coupling .

Amide Bond Formation: The carboxylic acid group of this compound can be readily converted to an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The activated acyl chloride is then reacted with a primary or secondary amine to form the desired amide. This reaction is fundamental in constructing the core scaffold of many pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling: The bromine atom on the aromatic ring is a key functional group for introducing molecular diversity. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or a boronate ester.[1] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound (or its derivative) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates.

Application Example: Synthesis of a Key Intermediate for Bcr-Abl Kinase Inhibitors

This section details the synthesis of a key pharmaceutical intermediate, N-(aryl)-3-bromo-2-methoxybenzamide, which serves as a precursor for potent inhibitors of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is the causative agent of chronic myeloid leukemia (CML), and inhibitors of this kinase, such as imatinib, have revolutionized the treatment of this disease. The following protocols outline the synthesis of a benzamide intermediate and its subsequent derivatization via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 3-Bromo-2-methoxy-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide

This protocol describes the initial amide coupling reaction to form the core benzamide structure.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • 2-(4-(pyridin-3-yl)pyrimidin-2-yl)amine

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (2.0 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 3-bromo-2-methoxybenzoyl chloride. This intermediate is typically used in the next step without further purification.

  • Amide Coupling:

    • In a separate round-bottom flask, dissolve 2-(4-(pyridin-3-yl)pyrimidin-2-yl)amine (1.0 eq) in anhydrous dichloromethane.

    • Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Dissolve the crude 3-bromo-2-methoxybenzoyl chloride from the previous step in a minimal amount of anhydrous dichloromethane and add it dropwise to the amine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-Bromo-2-methoxy-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide.

Data Presentation:

Starting MaterialReagentsSolventReaction TimeYield (%)Purity (%)
This compound1. SOCl₂, 2. 2-(4-(pyridin-3-yl)pyrimidin-2-yl)amine, PyridineToluene, DCM14-19 h75-85>95

Experimental Workflow Visualization:

Amide_Coupling_Workflow cluster_0 Acyl Chloride Formation cluster_1 Amide Coupling cluster_2 Work-up & Purification start This compound reagent1 SOCl₂ in Toluene start->reagent1 Add reflux Reflux (2-3h) reagent1->reflux evaporation1 Rotary Evaporation reflux->evaporation1 intermediate 3-Bromo-2-methoxybenzoyl chloride evaporation1->intermediate coupling Reaction (0°C to RT, 12-16h) intermediate->coupling Add dropwise amine 2-(4-(pyridin-3-yl)pyrimidin-2-yl)amine in DCM/Pyridine amine->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product Purified Product purification->product

Workflow for the synthesis of the benzamide intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the subsequent Suzuki-Mura coupling reaction to introduce a substituted aryl group at the 3-position of the benzamide intermediate.

Materials:

  • 3-Bromo-2-methoxy-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide (from Protocol 1)

  • Arylboronic acid (e.g., 4-methylphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add 3-Bromo-2-methoxy-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (0.01-0.05 eq).

    • Evacuate the flask and backfill with an inert gas (repeat this cycle three times) to ensure an oxygen-free atmosphere.

  • Reaction Execution:

    • Add the degassed solvent system to the flask via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final desired biaryl product.

Data Presentation:

Aryl BromideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Intermediate from Protocol 14-methylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901280-90
Intermediate from Protocol 13-fluorophenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O1001875-85

Experimental Workflow Visualization:

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification reactants Aryl Bromide, Arylboronic Acid, Base catalyst Palladium Catalyst reactants->catalyst Add inert_atm Inert Atmosphere (Ar/N₂) catalyst->inert_atm solvent Degassed Solvent inert_atm->solvent Add heating Heat (80-100°C, 4-24h) solvent->heating filtration Filtration (Celite) heating->filtration extraction Aqueous Extraction filtration->extraction purification Chromatography/Recrystallization extraction->purification product Final Biaryl Product purification->product

Workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Signaling Pathway

The synthesized biaryl benzamide derivatives are designed to target the ATP-binding site of the Bcr-Abl kinase. The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of hematopoietic cells in CML. By inhibiting the kinase activity of Bcr-Abl, these compounds can block downstream signaling pathways that are essential for cancer cell survival and proliferation, ultimately leading to apoptosis of the leukemic cells.

Bcr_Abl_Pathway Bcr_Abl Bcr-Abl Kinase Substrate Substrate Protein Bcr_Abl->Substrate Phospho_Substrate Phosphorylated Substrate Bcr_Abl->Phospho_Substrate Phosphorylation ATP ATP ATP->Bcr_Abl Binds to active site ADP ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits Inhibitor Synthesized Inhibitor Inhibitor->Bcr_Abl Blocks ATP Binding

Simplified Bcr-Abl signaling pathway and the mechanism of inhibition.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex pharmaceutical molecules, particularly in the development of kinase inhibitors. The strategic application of amide bond formation and Suzuki-Miyaura cross-coupling allows for the efficient construction of diverse libraries of compounds for drug discovery. The detailed protocols and workflows provided in these application notes serve as a practical guide for researchers and scientists in the pharmaceutical industry, enabling the synthesis of novel therapeutic agents for the treatment of cancer and other diseases.

References

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
  • Cheminform (2010). The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. [Link]

Sources

Application Notes and Protocols: 3-Bromo-2-methoxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

3-Bromo-2-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal precursor in the design and synthesis of advanced functional materials. Its unique molecular architecture, featuring a carboxylic acid group for coordination or further derivatization, a bromine atom as a reactive handle for cross-coupling reactions, and a methoxy group to modulate electronic properties and solubility, makes it an exceptionally versatile building block for materials scientists.[1] While extensively utilized in pharmaceutical and organic synthesis, its potential in materials science is significant, particularly in the development of metal-organic frameworks (MOFs), coordination polymers, and functional organic electronic materials.[1]

This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and an analysis of the structure-property relationships that can be engineered from this valuable starting material.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis.

PropertyValueReference
CAS Number 101084-39-3[2]
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
Appearance Solid[2]
Melting Point 119-123 °C[2]
Purity ≥97%[1]

Application I: Precursor for Luminescent π-Conjugated Systems via Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring of this compound is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][3] This reaction allows for the formation of a carbon-carbon bond, enabling the facile introduction of various aryl or heteroaryl substituents. This strategy is fundamental in synthesizing extended π-conjugated systems that are the cornerstone of many organic electronic and photoluminescent materials.

The methoxy substituent on the benzoic acid ring can play a crucial role in the photophysical properties of the resulting biaryl compounds. Its electron-donating nature can influence the intramolecular charge transfer characteristics, potentially leading to tunable emission wavelengths.

Protocol 1: Synthesis of a Biaryl Carboxylic Acid via Suzuki-Miyaura Coupling

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%) or a suitable phosphine ligand

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient), to yield the pure biaryl carboxylic acid product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere is crucial to prevent catalyst deactivation and ensure high reaction yields.

  • Ligand: The phosphine ligand (e.g., PPh₃) stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.

  • Base and Solvent System: The base (K₂CO₃) is essential for the transmetalation step, where the aryl group is transferred from the boronic acid to the palladium center. The mixed solvent system (dioxane/water) is commonly used to dissolve both the organic reactants and the inorganic base.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Reaction Reaction Solvent Addition->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application II: Ligand for the Synthesis of Coordination Polymers

The carboxylic acid functionality of this compound allows it to act as a ligand, coordinating to metal ions to form coordination polymers or Metal-Organic Frameworks (MOFs). The steric and electronic properties of the bromo and methoxy substituents can influence the resulting crystal structure and, consequently, the material's properties such as porosity, stability, and catalytic activity. The presence of the methoxy group, in particular, may introduce interesting photoluminescent properties to the resulting coordination polymer.

Protocol 2: Solvothermal Synthesis of a Coordination Polymer

This protocol provides a general method for the synthesis of a coordination polymer using this compound as the organic linker.

Materials:

  • This compound (0.5 mmol)

  • A metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O, 0.5 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Teflon-lined stainless steel autoclave or a sealed glass vial

  • Oven

Procedure:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve this compound (0.5 mmol) and the metal salt (0.5 mmol) in DMF (10 mL). Sonicate the mixture for 10-15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Place the sealed glass vial inside a Teflon-lined stainless steel autoclave.

    • Heat the autoclave in an oven at a constant temperature (typically between 80 °C and 150 °C) for 24 to 72 hours.

    • The optimal temperature and reaction time will depend on the specific metal salt used and should be determined empirically.

  • Isolation of Crystals:

    • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

    • Crystals of the coordination polymer should have formed.

    • Carefully decant the mother liquor.

  • Washing and Drying:

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Subsequently, wash the crystals with a more volatile solvent, such as ethanol or acetone, to facilitate drying.

    • Dry the crystals under vacuum at room temperature or with gentle heating.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: This method uses a solvent at a temperature above its boiling point in a sealed container, which increases the solubility of the reactants and promotes the crystallization of the product. It is a common technique for the synthesis of MOFs and coordination polymers.[1]

  • Solvent: DMF is a high-boiling point, polar aprotic solvent that is widely used in solvothermal synthesis due to its ability to dissolve a wide range of organic ligands and metal salts.

  • Slow Cooling: Slow cooling of the reaction vessel allows for the formation of well-defined, single crystals, which are essential for structural characterization by X-ray diffraction.

Solvothermal_Synthesis cluster_workflow Solvothermal Synthesis Workflow Prepare Reaction Mixture Prepare Reaction Mixture Solvothermal Reaction Solvothermal Reaction Prepare Reaction Mixture->Solvothermal Reaction Isolate Crystals Isolate Crystals Solvothermal Reaction->Isolate Crystals Wash and Dry Wash and Dry Isolate Crystals->Wash and Dry

Caption: Workflow for solvothermal synthesis of coordination polymers.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the creation of novel functional materials. Its dual reactivity allows for its use as both a precursor for complex organic ligands and as a direct component in the formation of coordination polymers. The protocols provided herein offer a solid foundation for researchers to explore the potential of this molecule in developing materials with tailored electronic, photophysical, and structural properties. Future research in this area could focus on the synthesis of novel MOFs with specific pore environments for applications in gas storage and catalysis, as well as the development of new organic semiconductors and emitters for next-generation electronic devices.

References

  • BenchChem. (2025). Application Notes and Protocols for the Reaction of 3,5-Dibromo-4-methoxybenzoic Acid with Nucleophiles. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem.

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analytical techniques for the characterization of 3-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Comprehensive Analytical Characterization of 3-Bromo-2-methoxybenzoic Acid

Abstract

This document provides a detailed guide to the analytical techniques for the comprehensive characterization of this compound (CAS No: 101084-39-3), a key intermediate in pharmaceutical and chemical synthesis. Ensuring the identity, purity, and stability of such compounds is critical for drug development and manufacturing. This guide is intended for researchers, analytical scientists, and quality control professionals. We present a multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to build a complete profile of the molecule. The protocols herein are designed to be self-validating, where data from orthogonal techniques corroborates and confirms the final analysis.

Introduction and Physicochemical Profile

This compound is a substituted aromatic carboxylic acid. Its specific substitution pattern—a bromine atom and a methoxy group ortho and meta to the carboxylic acid, respectively—imparts unique chemical properties that make it a valuable building block. Accurate and thorough characterization is the foundation of its use in any research or manufacturing setting. Before delving into analytical protocols, a summary of its key physicochemical properties is essential.

PropertyValueSource(s)
CAS Number 101084-39-3[1][2]
Molecular Formula C₈H₇BrO₃[1][2]
Molecular Weight 231.04 g/mol [1][2]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 119-123 °C[1][2]
Boiling Point 327.6 ± 27.0 °C (Predicted)[2]
Solubility Soluble in Methanol[2]
Predicted pKa 3.70 ± 0.10[2]

Chromatographic Analysis: Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like this compound. A reverse-phase method is most suitable, leveraging the hydrophobic nature of the substituted benzene ring.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention of the aromatic ring.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial.[3] The low pH ensures the carboxylic acid functional group remains protonated (-COOH), suppressing its ionization to the carboxylate (-COO⁻). This un-ionized form is more retained on the C18 column and yields sharper, more symmetrical peaks, which is essential for accurate quantification.

  • Detector: A UV detector is ideal, as the benzene ring possesses a strong chromophore that absorbs UV light, providing high sensitivity.

Protocol 2.1: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with a 50:50 mixture of acetonitrile and water to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. The main peak should correspond to the retention time of a validated reference standard.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Methanol a->b c Dilute & Filter b->c d Inject into HPLC c->d e Separate on C18 Column d->e f Detect at 220 nm e->f g Integrate Peak Areas f->g h Calculate % Purity g->h

Caption: HPLC workflow from sample preparation to purity calculation.

Spectroscopic Analysis: Structural Confirmation

While HPLC confirms purity, it does not definitively prove identity. A combination of spectroscopic techniques is required for unambiguous structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through fragmentation analysis. For halogenated compounds, MS is particularly powerful.

Causality of Method Design:

  • Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (doublet) of equal intensity, separated by 2 m/z units.[4] This isotopic signature is a definitive marker for the presence of bromine and serves as a critical validation point.

  • Ionization Technique: Electrospray Ionization (ESI) is well-suited for this molecule, especially when coupled with HPLC (LC-MS). ESI is a soft ionization technique that will likely show a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode.

Protocol 3.1: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).

  • Instrumentation and Conditions:

    • LC System: Use the same HPLC conditions as in Protocol 2.1 to ensure peak correlation.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Range: 50 - 400 m/z.

    • Expected Observation: The primary ion observed will be the deprotonated molecule [M-H]⁻. Given the molecular weight of 231.04, expect to see a doublet at m/z 229.95 and 231.95, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Data Analysis:

    • Confirm the presence of the [M-H]⁻ ion doublet with the characteristic 1:1 intensity ratio.

    • Verify that the measured accurate mass is within 5 ppm of the theoretical mass (C₈H₆BrO₃⁻).

    • Analyze fragmentation data (MS/MS) to identify characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylate.

Workflow for LC-MS Identity Confirmation

LCMS_Workflow A HPLC-Separated Analyte B Electrospray Ionization (ESI-) A->B C Mass Analyzer (TOF or Orbitrap) B->C D Detector C->D E Mass Spectrum Output D->E F Data Analysis: 1. Check for [M-H]⁻ doublet (m/z 229.95 / 231.95) 2. Confirm 1:1 Isotopic Ratio 3. Match Accurate Mass E->F

Caption: Workflow for structural validation using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are required for full characterization.

Causality of Signal Assignment: The chemical shifts and splitting patterns of the aromatic protons are dictated by the electronic effects of the three substituents. The carboxylic acid and bromine are electron-withdrawing (deshielding), while the methoxy group is electron-donating (shielding). This leads to a predictable pattern of signals in the aromatic region (typically 7-8 ppm).

Protocol 3.2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.[5]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.

  • Predicted Spectral Data and Interpretation:

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Carboxylic Acid~11-13Singlet, broad1H-COOH
Aromatic~7.8-8.0Doublet of Doublets1HH-6
Aromatic~7.6-7.7Doublet of Doublets1HH-4
Aromatic~7.1-7.3Triplet1HH-5
Methoxy~3.9Singlet3H-OCH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbonyl~165-170-COOH
Aromatic~155-160C-2 (-OCH₃)
Aromatic~135-140C-4
Aromatic~130-135C-6
Aromatic~120-125C-1 (-COOH)
Aromatic~115-120C-5
Aromatic~110-115C-3 (-Br)
Methoxy~55-60-OCH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Causality of Peak Identification: The structure contains several key functional groups that give rise to strong, identifiable peaks in the IR spectrum. The O-H bond of the carboxylic acid produces a very broad absorption, while the C=O carbonyl bond gives a sharp, intense absorption.[6]

Protocol 3.3: FTIR-ATR Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer with a universal ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact and record the sample spectrum from 4000 to 400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background.

  • Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretch (very broad)Carboxylic Acid
~1700C=O stretch (sharp, strong)Carboxylic Acid
~1600, ~1470C=C stretchAromatic Ring
~1250C-O stretchAryl Ether
~1020C-O stretchCarboxylic Acid
550-750C-Br stretchAryl Bromide

Conclusion

The comprehensive characterization of this compound requires an orthogonal, multi-technique approach. HPLC provides a reliable assessment of purity, while the combination of high-resolution Mass Spectrometry, ¹H and ¹³C NMR, and FTIR spectroscopy delivers an unambiguous confirmation of its chemical structure. This integrated workflow ensures the quality, identity, and suitability of this important chemical intermediate for its intended applications in research and development.

References

  • SIELC Technologies. 4-Bromo-3-methylbenzoic acid. [Link]

Sources

Application Note & Protocols: High-Throughput Analysis of 3-Bromo-2-methoxybenzoic Acid by HPLC/UV and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed methodologies for the quantitative analysis of 3-Bromo-2-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. We present two robust and validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for direct analysis in process samples and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and structural confirmation, particularly in complex matrices. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a comprehensive guide from sample preparation to data interpretation. We emphasize the rationale behind procedural choices to ensure methodological robustness and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is a substituted benzoic acid derivative crucial in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, accurate and precise analytical methods are paramount for monitoring reaction progress, quantifying yield, and identifying impurities. This application note addresses this need by providing two complementary chromatographic methods.

  • HPLC-UV offers a straightforward and rapid approach for routine analysis, ideal for in-process control and quality assurance where analyte concentrations are relatively high.

  • GC-MS , following a necessary derivatization step, provides superior sensitivity and specificity, making it the method of choice for trace-level detection and unambiguous peak identification through mass spectral data.

The choice between these methods will depend on the specific analytical challenge, including the sample matrix, required sensitivity, and the need for structural confirmation.

Method 1: Reversed-Phase HPLC with UV Detection

The HPLC method is predicated on the direct analysis of this compound. A reversed-phase C18 column is selected due to its excellent retention and separation capabilities for moderately polar aromatic acids.[2] The mobile phase is acidified to suppress the ionization of the carboxylic acid group, thereby promoting its retention on the nonpolar stationary phase and ensuring sharp, symmetrical peaks.

Rationale for HPLC Method Parameters
  • Stationary Phase: A C18 stationary phase provides the necessary hydrophobic character to retain the aromatic ring of the analyte.

  • Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of the analyte while separating it from potential impurities with different polarities. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase is critical. By maintaining a low pH (typically 2-3), the carboxylic acid functional group of the analyte remains in its protonated, less polar form, leading to better retention and peak shape.[3][4]

  • Detection: The aromatic ring and conjugated system in this compound result in strong UV absorbance. A detection wavelength is chosen near the absorbance maximum to ensure high sensitivity.[2]

Experimental Protocol: HPLC-UV Analysis

2.2.1. Materials and Reagents

  • This compound reference standard (97% or higher purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

2.2.2. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1100 series or equivalent with UV/Vis or PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 40% B to 90% B over 10 minutes, hold for 2 minutes, return to 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm

2.2.3. Solution Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions (10-200 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a known amount of the test sample and dissolve it in a predetermined volume of diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.[5][6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its low volatility, direct GC analysis of this compound is not feasible.[7] A derivatization step is required to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[8][9] This protocol employs silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a highly effective reagent for replacing active hydrogens.[8]

Rationale for GC-MS Method Parameters
  • Derivatization: Silylation is a common and robust derivatization technique that replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[8] This transformation significantly increases the volatility of the analyte, making it amenable to GC analysis.

  • GC Separation: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is ideal for separating the derivatized analyte from other components in the sample matrix.

  • MS Detection: Mass spectrometry provides definitive identification. The presence of a bromine atom in the molecule results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal abundance separated by 2 m/z units (due to the 79Br and 81Br isotopes).[10] This isotopic signature is a powerful tool for confirming the presence of brominated compounds.[10][11]

Experimental Protocol: GC-MS Analysis

3.2.1. Materials and Reagents

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Ethyl acetate (GC grade)

3.2.2. Instrumentation and Analytical Conditions

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

3.2.3. Derivatization and Sample Preparation

  • Standard Preparation: Accurately weigh ~1 mg of the reference standard into a 2 mL autosampler vial.

  • Sample Preparation: Accurately weigh a corresponding amount of the sample into a separate vial. If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Reaction: Add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA (+1% TMCS) to each vial.

  • Reaction Incubation: Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block or oven.[8]

  • Dilution & Injection: After cooling to room temperature, dilute the sample with ethyl acetate if necessary to bring it into the linear range of the detector, and inject 1 µL into the GC-MS.

Expected Mass Spectrum

The EI mass spectrum of the TMS-derivatized this compound is expected to show a characteristic molecular ion peak pair (M+• and [M+2]+•) corresponding to the presence of the bromine atom. Key fragment ions will also exhibit this isotopic pattern, aiding in structural elucidation. The molecular weight of the underivatized acid is 231.04 g/mol . The TMS derivative will have a molecular weight of 302.08 g/mol (for 79Br) and 304.08 g/mol (for 81Br). The most abundant fragment is often the loss of a methyl group from the TMS moiety.

Analytical Workflow Visualization

The following diagram illustrates the decision-making process and workflow for analyzing this compound.

Analytical_Workflow Workflow for this compound Analysis Start Sample Received Assess Assess Analytical Goal (Purity, Impurity, Trace?) Start->Assess HPLC_Path Routine QC / Purity Assay Assess->HPLC_Path High Concentration GCMS_Path Trace Analysis / ID Confirmation Assess->GCMS_Path Low Concentration / High Specificity Prep_HPLC Sample Prep: Dissolve & Filter HPLC_Path->Prep_HPLC Prep_GCMS Sample Prep: Evaporate & Dry GCMS_Path->Prep_GCMS Run_HPLC HPLC-UV Analysis (C18 Column) Prep_HPLC->Run_HPLC Data_HPLC Data Analysis: Quantify vs. Standard Curve Run_HPLC->Data_HPLC Report Final Report Data_HPLC->Report Deriv Derivatization: Silylation with BSTFA Prep_GCMS->Deriv Run_GCMS GC-MS Analysis (HP-5ms Column) Deriv->Run_GCMS Data_GCMS Data Analysis: Quantify & Confirm via MS Library and Isotope Pattern Run_GCMS->Data_GCMS Data_GCMS->Report

Caption: Decision workflow for selecting and executing the appropriate analytical method.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable options for the analysis of this compound. The HPLC method is well-suited for rapid, routine quality control, while the GC-MS method offers enhanced sensitivity and the specificity required for trace analysis and definitive structural confirmation. Adherence to the outlined protocols, including proper sample preparation and system suitability checks, will ensure the generation of high-quality, reproducible data critical for drug development and manufacturing.

References

  • Vertex AI Search. (2024). Everything You Need to Know About HPLC Sample Preparation.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC.
  • Organomation. (n.d.). HPLC Sample Preparation.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Jágl, L., et al. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Chromatography A.
  • Atherton, J., et al. (n.d.). Metabolite Profiling of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today.
  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information.
  • Maundu, P., et al. (2016). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Matrix Scientific. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • NIST. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook.
  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • DePauw University. (n.d.). Fragmentation and Interpretation of Spectra.
  • Studia Universitatis Babes-Bolyai Chemia. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • University of Science and Technology. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.
  • Naresuan University Journal: Science and Technology. (2013). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
  • SIELC Technologies. (2018). Separation of 4-Bromo-3-methylbenzoic acid on Newcrom R1 HPLC column.
  • BLD Pharm. (n.d.). 3-Bromo-2-methoxy-6-methylbenzoic acid.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities.
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  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
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Application Note: ¹H and ¹³C NMR Characterization of 3-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 3-Bromo-2-methoxybenzoic acid

This compound is a substituted aromatic carboxylic acid, a class of molecules that are pivotal building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise arrangement of the bromo, methoxy, and carboxylic acid groups on the benzene ring dictates the molecule's chemical reactivity and biological activity. Therefore, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural analysis of organic molecules in solution. This guide will delve into the theoretical underpinnings and practical application of ¹H and ¹³C NMR for the definitive characterization of this compound.

Theoretical Framework: Predicting the NMR Spectra

The chemical shifts (δ) and coupling constants (J) in the NMR spectra of substituted benzenes are governed by the electronic effects of the substituents. In this compound, we must consider the interplay of three distinct groups:

  • Carboxylic Acid (-COOH): An electron-withdrawing group that de-shields (shifts downfield) the aromatic protons and carbons, particularly those in the ortho and para positions. The acidic proton itself gives a characteristic broad signal at a very downfield chemical shift.[1]

  • Methoxy Group (-OCH₃): An electron-donating group through resonance, which shields (shifts upfield) the ortho and para positions.[2] Its protons present as a sharp singlet.

  • Bromine (-Br): An electronegative, electron-withdrawing group that de-shields the attached carbon and, to a lesser extent, the other aromatic nuclei.[3]

The spatial proximity of these groups also introduces steric effects that can influence the conformation and, consequently, the NMR parameters.

Predicted ¹H and ¹³C NMR Spectral Data

The following spectral data is predicted based on the additive effects of the substituents and comparison with experimental data for similar compounds like 3-bromobenzoic acid and 2-methoxybenzoic acid.[4][5]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-6~7.8 - 8.0Doublet of doublets (dd)Jortho ≈ 8.0, Jmeta ≈ 1.51H
H-4~7.6 - 7.7Doublet of doublets (dd)Jortho ≈ 8.0, Jmeta ≈ 1.51H
H-5~7.2 - 7.3Triplet (t)Jortho ≈ 8.01H
-OCH₃~3.9 - 4.0Singlet (s)-3H
-COOH~10.0 - 13.0Broad Singlet (br s)-1H

Solvent: CDCl₃ or DMSO-d₆. Spectrometer Frequency: 400 MHz.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165 - 170
C-2~155 - 158
C-6~134 - 136
C-4~132 - 134
C-1~128 - 130
C-5~124 - 126
C-3~115 - 118
-OCH₃~56 - 62

Solvent: CDCl₃ or DMSO-d₆. Spectrometer Frequency: 100 MHz.

Structural Assignment Visualization

The numbering of the atoms for the spectral assignments is as follows:

Caption: Structure of this compound with atom numbering.

Experimental Protocols

To obtain high-quality NMR spectra, the following protocols should be followed.

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.

  • Material Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For carboxylic acids, which can have limited solubility or undergo hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

  • Concentration:

    • For ¹H NMR , dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR , a more concentrated sample of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Procedure: a. Weigh the desired amount of this compound into a clean, dry vial. b. Add the deuterated solvent and gently agitate or vortex until the solid is completely dissolved. c. Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter. d. Cap the NMR tube securely.

Sample_Preparation_Workflow start Start weigh Weigh 5-100 mg of This compound start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve filter Filter solution into a clean NMR tube dissolve->filter cap Cap the NMR tube filter->cap end Ready for NMR Analysis cap->end

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024 or more (signal averaging is crucial)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 240 ppm (-10 to 230 ppm)

  • Temperature: 298 K

Conclusion

This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound. By combining a robust theoretical framework with detailed experimental protocols, this document serves as a valuable resource for scientists and researchers. The predicted spectral data, based on sound chemical principles and analogous structures, offers a strong benchmark for the identification and structural verification of this important chemical compound.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
  • Pecoraro, V. L., et al. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 661-669.
  • StackExchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Chemistry Stack Exchange.
  • University of Edinburgh. (n.d.). How to Prepare Samples for NMR.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • ResearchGate. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds.
  • Iowa State University. (2013). NMR Sample Preparation.
  • University College London. (n.d.). NMR Sample Prepara-on.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • PubChem. (n.d.). This compound.
  • UCLA. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
  • Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 66(1), 41-55.
  • Chemistry LibreTexts. (2021). 2.10: Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2021). 3.10: Spectroscopy of Aromatic Compounds.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds.
  • PubChem. (n.d.). 3-Bromo-2-methylbenzoic Acid.
  • Reddit. (2017). Why am I not seeing the -COOH peak of this dye when I take NMR?. r/chemistry.
  • Chemistry Steps. (n.d.). Carboxylic acid NMR.
  • University College London. (n.d.). Chemical shifts.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid.
  • PubChem. (n.d.). 3-Bromobenzoic acid.
  • Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid.

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large-scale synthesis of 3-Bromo-2-methoxybenzoic acid for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of 3-Bromo-2-methoxybenzoic Acid

Abstract

This compound is a pivotal building block in modern organic synthesis, particularly valued as a key intermediate in the development of novel pharmaceutical agents and complex organic molecules.[1] Its unique structure, featuring strategically placed bromo, methoxy, and carboxylic acid functional groups, allows for a diverse range of chemical transformations, including Suzuki couplings and nucleophilic substitutions.[1] This application note provides a comprehensive, in-depth guide for the large-scale synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical scale-up challenges, and outlines robust safety and quality control protocols essential for an industrial setting. The methodologies described herein are designed to be self-validating, ensuring reliability, high yield, and purity for researchers and production chemists.

Introduction: Strategic Importance of this compound

In the landscape of pharmaceutical and fine chemical manufacturing, the availability of high-purity, structurally precise intermediates is paramount. This compound (CAS No: 101084-39-3) serves this role effectively. It is a crucial precursor for synthesizing a variety of biologically active molecules, contributing to advancements in medicinal chemistry and material science.[1] The demand for a reliable, scalable, and cost-effective synthesis process is driven by its role in accelerating drug discovery and development pathways. This guide provides a field-proven protocol for its production, focusing on the direct electrophilic bromination of 2-methoxybenzoic acid, a method favored for its efficiency and use of readily available materials.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution reaction. The choice of this pathway is dictated by the electronic properties of the substituents on the starting material, 2-methoxybenzoic acid.

Reaction:

2-Methoxybenzoic Acid + Br₂ → this compound + HBr

Mechanistic Considerations:

  • Directing Effects: The benzene ring of 2-methoxybenzoic acid is influenced by two groups: a methoxy group (-OCH₃) and a carboxylic acid group (-COOH).

    • The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

    • The carboxylic acid group is a deactivating group and is meta-directing.

  • Regioselectivity: The outcome of the electrophilic attack by bromine (Br⁺) is overwhelmingly controlled by the strongly activating methoxy group. Bromination will occur at the positions ortho or para to it. The position para to the methoxy group is C5, and the available ortho position is C3. While some formation of the 5-bromo isomer can occur, the 3-bromo isomer is a significant product. The precise ratio can be influenced by reaction conditions, but the protocol below is optimized for the desired 3-bromo product. Steric hindrance from the adjacent carboxylic acid group at C2 also plays a role in directing the incoming electrophile.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the entire synthesis process, from initial setup to final product verification.

G cluster_prep Preparation & Setup cluster_synthesis Synthesis & Isolation cluster_purification Purification & Finishing cluster_qc Quality Control A Raw Material Qualification (2-Methoxybenzoic Acid, Bromine, Solvent) B Reactor Setup & Inerting (Glass-Lined Reactor, Scrubber) A->B C Charge Reactor with 2-Methoxybenzoic Acid & Solvent B->C D Controlled Bromine Addition (Temp. Monitoring) C->D E Reaction Monitoring (HPLC/TLC for Completion) D->E F Quench Excess Bromine (Sodium Thiosulfate) E->F G Product Precipitation & Filtration (Isolation of Crude Product) F->G H Recrystallization (e.g., Ethanol/Water) G->H I Drying Under Vacuum H->I J Final Product Analysis (HPLC, NMR, MS, MP) I->J

Caption: High-level workflow for the industrial synthesis of this compound.

Detailed Application Protocol: Large-Scale Synthesis

This protocol is designed for a nominal 10 kg batch size but can be scaled proportionally. All operations involving bromine must be performed in a well-ventilated area using a closed-system reactor with appropriate off-gas scrubbing.

Part A: Raw Material & Equipment Specifications
Material Specification Typical Quantity Rationale/Comments
2-Methoxybenzoic AcidPurity ≥99%10.0 kg (65.7 mol)High-purity starting material is crucial to minimize side-product formation.
Liquid BrominePurity ≥99.5%11.5 kg (71.9 mol, 1.1 eq)A slight molar excess ensures complete conversion of the starting material.
Glacial Acetic AcidACS Grade100 LAn effective solvent that is relatively inert to bromine and facilitates the reaction.
Sodium ThiosulfateTechnical GradeAs required (~2 kg)Used to quench and neutralize unreacted bromine, a critical safety step.
Ethanol95% or Absolute~50-80 LPrimary solvent for recrystallization to achieve high product purity.
Deionized WaterHigh PurityAs requiredUsed for precipitation and as a co-solvent in recrystallization.
Equipment Specification
Primary Reactor250 L Glass-Lined Steel ReactorInert surface prevents corrosion from HBr and bromine.
AncillariesOverhead Stirrer, Baffled, Temp. Probe, CondenserEnsures proper mixing, temperature control, and solvent containment.
Addition Vessel20 L Graduated Dosing VesselFor controlled, safe addition of liquid bromine.
Gas ScrubberPacked column with NaOH solution (e.g., 10-20%)Essential for neutralizing the corrosive hydrogen bromide (HBr) gas byproduct.
FiltrationNutsche Filter or CentrifugeFor efficient isolation of the solid product on a large scale.
DryerVacuum Tray DryerFor efficient drying of the final product at controlled temperatures.
Part B: Step-by-Step Synthesis Procedure
  • Reactor Charging:

    • Ensure the reactor is clean, dry, and has been purged with nitrogen to create an inert atmosphere.

    • Charge the reactor with glacial acetic acid (100 L).

    • Begin agitation and charge the 2-methoxybenzoic acid (10.0 kg). Stir until all solid has dissolved completely.

    • Cool the solution to 10-15°C using the reactor jacket. Causality: This initial cooling prepares the system for the exothermic bromination reaction, allowing for better temperature control.

  • Bromination:

    • Slowly add the liquid bromine (11.5 kg) to the reactor via the dosing vessel over a period of 3-4 hours.

    • CRITICAL: Maintain the internal temperature of the reactor between 15°C and 25°C throughout the addition. The reaction is exothermic, and poor temperature control can lead to increased byproduct formation, including over-bromination.

    • Once the addition is complete, allow the mixture to stir at room temperature (20-25°C) for an additional 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by taking samples periodically and analyzing them via HPLC. The reaction is considered complete when the area percent of the starting 2-methoxybenzoic acid is less than 1.0%.

  • Work-up and Product Isolation:

    • Once the reaction is complete, slowly add a solution of sodium thiosulfate in water (~10% w/v) until the characteristic red-brown color of bromine disappears. This indicates that all excess bromine has been quenched.

    • Slowly add deionized water (100 L) to the reactor over 1-2 hours. The product will precipitate out of the solution. Causality: this compound has poor solubility in aqueous acetic acid, leading to its precipitation upon the addition of water.[2]

    • Cool the resulting slurry to 5-10°C and stir for at least 1 hour to maximize crystal formation and yield.

    • Isolate the crude solid product by filtration using a Nutsche filter or centrifuge.

    • Wash the filter cake with cold deionized water (2 x 20 L) to remove residual acetic acid and salts.

  • Purification via Recrystallization:

    • Transfer the damp, crude solid to a clean, appropriately sized reactor.

    • Add 95% ethanol and heat the mixture to 70-75°C with stirring until the solid is completely dissolved. The required volume will depend on the crude product's weight but is typically in the range of 4-6 L of ethanol per kg of crude solid.

    • Once dissolved, slowly add deionized water until the solution becomes slightly turbid (cloudy), then add a small amount of ethanol to redissolve the precipitate. This ensures the solution is saturated.

    • Allow the solution to cool slowly to room temperature, then further cool to 0-5°C for 4-6 hours to induce crystallization. Slow cooling is essential for forming large, pure crystals.[3]

    • Filter the purified crystals and wash with a small amount of a cold ethanol/water (1:1) mixture.

    • Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected melting point of the pure product is approximately 119-123°C.

Quality Control & Analytical Methods

To ensure the final product meets the required specifications (typically ≥98% purity), a suite of analytical tests must be performed.[4]

Analytical Method Parameter Measured Typical Result/Specification
HPLC Purity, Impurity Profile≥98.0% Area; Starting Material <0.5%
¹H NMR Structural ConfirmationSpectrum consistent with this compound structure.
Mass Spectrometry (ESI-MS) Molecular Weight[M-H]⁻ ion observed at m/z ≈ 229/231, confirming bromine's isotopic pattern.
Melting Point Purity Indicator119-123 °C
Loss on Drying (LOD) Residual Solvent Content≤0.5%

Safety, Health, and Environmental (SHE) Considerations

The large-scale synthesis of this compound involves significant hazards that must be rigorously managed. The primary risks are associated with the handling of liquid bromine and the hydrogen bromide gas byproduct.[5][6]

Hazard Management
  • Bromine (Br₂): Highly toxic, corrosive, and volatile.[6]

    • Handling: Must be handled in a closed system. All transfers should be done using a pump or under vacuum. Avoid all direct contact.

    • PPE: Full-face respirator with an appropriate acid gas/halogen cartridge, chemical-resistant suit, neoprene or nitrile gloves, and chemical splash goggles are mandatory.[6]

    • Spills: Have a bromine spill kit readily available, containing an inert absorbent material (like vermiculite) and a neutralizing agent such as a 10-25% aqueous solution of sodium thiosulfate.[7] Do not use combustible absorbents.[7]

  • Hydrogen Bromide (HBr): Corrosive and toxic gas.

    • Control: The reactor must be vented to an efficient gas scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize all HBr gas produced during the reaction.

  • Waste Disposal:

    • All aqueous waste streams from quenching and washing steps must be neutralized before disposal.

    • Solvent waste should be collected and disposed of according to local environmental regulations.

Safety Workflow for Hazardous Material Handling

G cluster_ppe Personnel Safety cluster_handling Bromine Transfer & Reaction cluster_cleanup Post-Reaction Safety PPE Don Full PPE (Respirator, Suit, Gloves) Transfer Transfer Bromine in Closed System PPE->Transfer React Run Reaction Under Ventilation Transfer->React Scrubber Vent Off-Gas to Caustic Scrubber React->Scrubber HBr Gas Quench Quench Excess Bromine (Sodium Thiosulfate) React->Quench Waste Neutralize & Segregate Aqueous/Solvent Waste Quench->Waste

Caption: Critical safety workflow for handling hazardous materials during synthesis.

References

  • CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google P
  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applic
  • This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. URL
  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google P
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  • Technical Support Center: Handling Molecular Bromine in Industrial Synthesis - Benchchem. URL
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  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - European Patent Office EP1853548 B - Googleapis.com. URL
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  • 3-Bromo-2,6-dimethoxybenzoic acid | 73219-89-3 | FB70564 - Biosynth. URL
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. URL
  • A Guide to Sourcing Specialty Chemicals: Focus on this compound. URL
  • This compound 97 101084-39-3 - Sigma-Aldrich. URL
  • WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google P
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  • and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chrom
  • Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis**. URL
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. URL
  • 3-Bromo-2-methylbenzoic acid 97 76006-33-2 - Sigma-Aldrich. URL
  • 3.2: Purification of Products - Chemistry LibreTexts. URL
  • Benzoic acid, 2-methoxy- | SIELC Technologies. URL

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Application Notes and Protocols for Heck and Sonogashira Coupling Reactions with 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Modern Synthesis

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, have emerged as exceptionally powerful tools.[1] These reactions offer a versatile and efficient means to create complex molecular architectures from readily accessible starting materials.

This guide provides an in-depth technical overview and detailed experimental protocols for the application of the Heck and Sonogashira coupling reactions using 3-Bromo-2-methoxybenzoic acid as a key building block. This versatile intermediate, with its unique substitution pattern, presents both opportunities and challenges in cross-coupling chemistry, making a thorough understanding of reaction parameters essential for successful synthesis.[2] The insights and protocols herein are tailored for researchers, scientists, and drug development professionals seeking to leverage these powerful transformations in their synthetic endeavors.

PART 1: The Heck Coupling Reaction with this compound

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene.[3][4] This reaction is invaluable for the synthesis of substituted alkenes, which are prevalent motifs in numerous biologically active compounds and functional materials.

Mechanistic Considerations for this compound

The catalytic cycle of the Heck reaction is generally understood to proceed through a Pd(0)/Pd(II) cycle.[3][5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group on the aromatic ring can influence the rate of this step.

  • Alkene Coordination and Insertion: The alkene coordinates to the resulting Pd(II) complex, followed by migratory insertion into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a hydrido-palladium complex.

  • Reductive Elimination and Catalyst Regeneration: The base neutralizes the generated hydrobromic acid, facilitating the reductive elimination of HBr from the palladium complex and regenerating the active Pd(0) catalyst.[5][6]

The regioselectivity of the alkene insertion is influenced by both steric and electronic factors. With electron-deficient alkenes, the aryl group typically adds to the β-carbon.[5]

Visualizing the Heck Reaction Catalytic Cycle

Heck_Cycle cluster_main Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)BrL2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) AlkeneComplex [(Alkene)ArPd(II)BrL2] ArPd(II)BrL2->AlkeneComplex Alkene Coordination InsertionProduct [R-CH2-CH(Ar)-Pd(II)BrL2] AlkeneComplex->InsertionProduct Migratory Insertion HPd(II)BrL2 [HPd(II)BrL2] InsertionProduct->HPd(II)BrL2 β-Hydride Elimination (+ Product) HPd(II)BrL2->Pd(0)L2 Reductive Elimination (+ Base-HBr)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of this compound with Methyl Acrylate

This protocol provides a general procedure for the Heck coupling of this compound with methyl acrylate. Optimization may be required for different alkene coupling partners.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (or MeCN) to dissolve the solids. Add triethylamine (2.0 equiv.) or potassium carbonate (2.0 equiv.) as the base, followed by the addition of methyl acrylate (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[7]
Ligand PPh₃A widely used phosphine ligand that stabilizes the palladium catalyst.[8]
Base Et₃N or K₂CO₃Neutralizes the HBr formed during the reaction, regenerating the Pd(0) catalyst.[3][6]
Solvent DMF or MeCNPolar aprotic solvents that are effective for Heck reactions.[9][10]
Temperature 80-100 °CSufficient to promote the reaction without significant decomposition.

PART 2: The Sonogashira Coupling Reaction with this compound

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11] It is a cornerstone reaction for the synthesis of arylalkynes and conjugated enynes.

Mechanistic Insights for this compound

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][13]

  • Palladium Cycle:

    • Oxidative Addition: Similar to the Heck reaction, the active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.[11]

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium(II) complex.[11][14]

    • Reductive Elimination: The aryl and alkynyl groups on the palladium complex are reductively eliminated to form the desired product and regenerate the Pd(0) catalyst.[11]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.[13]

    • Deprotonation: The amine base deprotonates the alkyne to form a copper acetylide intermediate.[15]

The reactivity of the aryl halide in Sonogashira coupling generally follows the trend: I > Br > Cl.[11][14] The steric hindrance from the ortho-methoxy group in this compound might necessitate slightly more forcing conditions or the use of bulkier phosphine ligands to facilitate the oxidative addition step.[16]

Visualizing the Sonogashira Reaction Catalytic Cycles

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)BrL2 ArPd(II)BrL2 Pd(0)L2->ArPd(II)BrL2 Oxidative Addition (Ar-Br) ArPd(II)(CCR)L2 [Ar-Pd(II)(C≡CR)L2] ArPd(II)BrL2->ArPd(II)(CCR)L2 Transmetalation (from Cu-C≡CR) ArPd(II)(CCR)L2->Pd(0)L2 Reductive Elimination (+ Ar-C≡CR) Cu(I)Br Cu(I)Br Cu-Alkyne [Cu(I)-π-Alkyne] Cu(I)Br->Cu-Alkyne + H-C≡CR Cu-Acetylide [Cu-C≡CR] Cu-Alkyne->Cu-Acetylide + Base - Base-HBr Cu-Acetylide->ArPd(II)BrL2 Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene. Adjustments may be necessary for other terminal alkynes.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF or DMF.

  • Catalyst and Reagent Addition: To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), copper(I) iodide (0.05 equiv.), and triethylamine (3.0 equiv.).

  • Alkyne Addition: Add phenylacetylene (1.1 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂A common and robust palladium catalyst for Sonogashira couplings.[11]
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, which is crucial for transmetalation.[11][15]
Base Et₃N or DIPAActs as both a base to deprotonate the alkyne and often as a solvent.[12][14]
Solvent THF or DMFCommon solvents that effectively dissolve the reactants and catalysts.[9][10]
Temperature Room Temp to 70 °CThe reaction often proceeds at room temperature, but gentle heating can be beneficial for less reactive substrates.[11]

Conclusion and Future Perspectives

The Heck and Sonogashira reactions are indispensable tools in the arsenal of the modern synthetic chemist. The application of these methodologies to this compound opens avenues for the synthesis of a diverse array of complex molecules with potential applications in drug discovery and materials science. The protocols provided in this guide serve as a robust starting point for further exploration and optimization. As the field of catalysis continues to evolve, the development of more active, stable, and environmentally benign catalyst systems will undoubtedly further enhance the utility of these remarkable transformations.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. Heck Reaction. [Link]
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  • Islam, M. S., et al. (2017). Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions. Scientific & Academic Publishing.
  • NROChemistry. Sonogashira Coupling. [Link]
  • Chemistry Notes.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • Mondal, P., & Bora, U. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22181-22203.
  • BYJU'S. Heck Reaction Mechanism. [Link]
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • MacNeil, J. I., et al. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 40(13), 2052-2063.
  • Request PDF. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • sathee jee. Chemistry Heck Reaction. [Link]
  • SciSpace. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019). [Link]
  • SciSpace. Mechanisms of the Mizoroki–Heck Reaction. [Link]
  • Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • ACS Publications. A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. [Link]
  • ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
  • RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • ACS Publications. Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. [Link]
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Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of 3-Bromo-2-methoxybenzoic Acid

This compound is a key synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional substitution pattern on the benzene ring—a carboxylic acid, a bromine atom, and a methoxy group—offers a versatile platform for the synthesis of complex molecular architectures. The derivatization of the carboxylic acid group is a fundamental first step in harnessing the full synthetic potential of this molecule, enabling the creation of a diverse array of esters, amides, and other functional derivatives. These derivatives serve as crucial building blocks for the development of novel therapeutic agents, functional materials, and other high-value chemical entities.

This comprehensive guide provides detailed application notes and validated protocols for the most common and effective methods for derivatizing the carboxylic acid moiety of this compound. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

Strategic Approaches to Carboxylic Acid Derivatization

The primary strategies for the derivatization of the carboxylic acid group of this compound involve its conversion into esters, amides, and acyl chlorides. The choice of method depends on the desired final product, the scale of the reaction, and the compatibility of the reagents with other functional groups in the molecule.

Derivative ClassCommon ApplicationsKey Transformation
Esters Prodrugs, fine chemicals, intermediates for further reactionsEsterification
Amides Bioactive molecules, peptide synthesis, stable functional groupsAmidation
Acyl Chlorides Highly reactive intermediates for ester and amide synthesisAcyl Halogenation

I. Esterification: Synthesizing Esters of this compound

Esterification is a fundamental transformation that converts carboxylic acids into esters. This is often employed to modify the physicochemical properties of a molecule, such as lipophilicity and cell permeability, a common strategy in prodrug design. Two prevalent methods for the esterification of benzoic acids are Fischer-Speier esterification and the Mitsunobu reaction.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed.[2] For a substituted benzoic acid like this compound, this method is robust and scalable.

  • Acid Catalyst (e.g., H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[1]

  • Excess Alcohol: Using the alcohol as the solvent shifts the equilibrium towards the product side, maximizing the yield of the ester.

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (20-40 eq), which serves as both the reactant and the solvent.

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-2-methoxybenzoate.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

dot

Caption: Fischer-Speier Esterification Workflow.

II. Amidation: Forging the Amide Bond

Amide bond formation is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of many biologically active molecules, including peptides and pharmaceuticals. The direct reaction of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents are employed to activate the carboxylic acid.

Method 2: Amidation using Carbodiimide Coupling Agents (EDC/HOBt)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling agents that facilitate amide bond formation by activating the carboxylic acid.[3] The addition of 1-hydroxybenzotriazole (HOBt) is common practice to suppress side reactions and minimize racemization if chiral amines are used.[4]

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): This water-soluble carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.[3]

  • HOBt (1-Hydroxybenzotriazole): HOBt intercepts the O-acylisourea intermediate to form an activated HOBt ester. This ester is less prone to side reactions and racemization than the O-acylisourea itself.

  • Base (e.g., DIPEA or Triethylamine): A non-nucleophilic base is used to neutralize the acidic protons in the reaction mixture, preventing the protonation of the amine nucleophile.

Materials:

  • This compound

  • Primary Amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired amide.

dot

Caption: Amidation Workflow using EDC/HOBt.

III. Acyl Chloride Formation: Creating a Highly Reactive Intermediate

The conversion of a carboxylic acid to an acyl chloride transforms it into a highly reactive electrophile. Acyl chlorides readily react with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively, often under milder conditions and with higher yields than direct coupling methods. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5]

  • Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. The subsequent collapse of this intermediate to the acyl chloride is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[5]

  • Inert Solvent (e.g., Toluene or neat): The reaction can be run in an inert solvent or neat (without solvent) if the starting material is a liquid or has a low melting point. The solvent must be anhydrous to prevent hydrolysis of the thionyl chloride and the acyl chloride product.

  • Reflux Conditions: Heating accelerates the reaction, ensuring complete conversion to the acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (optional)

  • Dry glassware

  • Heating mantle and reflux condenser with a drying tube

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add this compound (1.0 eq).

  • Add an excess of thionyl chloride (2-3 eq). Anhydrous toluene can be used as a solvent if desired.

  • Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C).

  • The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess thionyl chloride can be removed by distillation at atmospheric pressure in a well-ventilated fume hood.

  • The crude 3-Bromo-2-methoxybenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

dot

Caption: Synthesis of 3-Bromo-2-methoxybenzoyl chloride.

Conclusion: A Gateway to Molecular Diversity

The derivatization of the carboxylic acid group of this compound is a critical step in unlocking its synthetic versatility. The protocols outlined in this guide for esterification, amidation, and acyl chloride formation provide robust and reliable methods for accessing a wide range of valuable derivatives. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize novel compounds for applications in drug discovery, materials science, and beyond. The choice of derivatization strategy will ultimately be guided by the specific goals of the research program, with each method offering a distinct set of advantages in terms of reactivity, scalability, and functional group tolerance.

References

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). MDPI.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.
  • Recent development of peptide coupling reagents in organic synthesis. (2004). ScienceDirect.
  • Iron-Catalyzed Three-Components Intermolecular Trifluoroalkyl-Esterification of Styrenes with NaSO2CF3 and Benzoic Acids. (n.d.). Gene.
  • n Bu4NBr-catalyzed esterification of methoxyarenes with acyl bromide. (2021). RSC Publishing.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2019). Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Preparation of bromo acids and esters. (1959). Google Patents.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(2).
  • Fischer Esterification of 3-ntrobenzoic acid 2017. (2017). Truman ChemLab.
  • Fischer–Speier esterification. (n.d.). Wikipedia.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.

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Application Note: 3-Bromo-2-methoxybenzoic Acid as a Versatile Precursor in the Synthesis of Auxin-Type Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the continuous pursuit of effective and selective agrochemicals, the design of novel herbicides remains a cornerstone of crop protection research. Benzoic acid derivatives, particularly those with halogen and methoxy substitutions, have long been recognized for their potent herbicidal activity, primarily acting as synthetic auxins. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds. The herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a prominent example of this chemical class, valued for its efficacy and use in modern agricultural systems.[1][2]

This application note details the utility of 3-Bromo-2-methoxybenzoic acid as a strategic starting material for the synthesis of novel polychlorinated benzoic acid herbicides, structurally analogous to Dicamba. The presence of the methoxy and carboxylic acid groups, combined with a strategically positioned bromine atom, provides a versatile scaffold for introducing further halogenation, a key feature for enhancing herbicidal potency. We present a scientifically grounded synthetic strategy, a detailed experimental protocol for a key transformation, and an analysis of the underlying chemical principles.

Scientific Rationale and Synthetic Strategy

The core strategy involves the regioselective chlorination of the this compound backbone. The herbicidal activity of auxin-mimicking compounds is highly dependent on the substitution pattern on the aromatic ring. The goal is to introduce chlorine atoms at specific positions to create a molecule that effectively binds to the auxin receptors in target weed species.

The regiochemical outcome of the chlorination is governed by the directing effects of the substituents already present on the aromatic ring:

  • -OCH₃ (Methoxy) Group: A strongly activating ortho-, para- directing group.[3][4] It increases electron density at positions 4 and 6.

  • -COOH (Carboxylic Acid) Group: A deactivating meta- directing group.[5] It withdraws electron density, directing incoming electrophiles to positions 4 and 6 (relative to its own position at C1).

  • -Br (Bromo) Group: A deactivating but ortho-, para- directing group.[4] It directs incoming electrophiles to positions 2 and 4.

Considering the synergistic and antagonistic effects, the positions most activated towards electrophilic chlorination are C4 and C6. Steric hindrance from the existing substituents will also play a role in the final product distribution. A plausible and synthetically valuable transformation is the introduction of chlorine atoms at these activated sites to yield a polychlorinated analogue with potential herbicidal activity. A Chinese patent (CN109761788A) demonstrates a similar strategy, where 2-bromobenzoic acid is subjected to a catalyzed chlorination to produce 2-bromo-3,6-dichlorobenzoic acid, a key intermediate for Dicamba synthesis, highlighting the industrial relevance of this transformation.[6]

Proposed Synthetic Pathway

The proposed synthesis leverages a direct, catalyzed chlorination to produce a novel herbicide candidate from this compound.

Synthetic_Pathway Start This compound Intermediate 3-Bromo-4,6-dichloro-2-methoxybenzoic Acid (Herbicide Candidate) Start->Intermediate Chlorination (e.g., Cl₂, Lewis Acid Catalyst)

Caption: Proposed synthetic route to a novel herbicide candidate.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the key chlorination step. The protocol is adapted from established procedures for the chlorination of substituted benzoic acids.[6]

Protocol 1: Synthesis of 3-Bromo-4,6-dichloro-2-methoxybenzoic Acid

Objective: To perform a regioselective dichlorination of this compound.

Materials:

MaterialGradeSupplier
This compound97% mine.g., Sigma-Aldrich
Chlorosulfonic acid (ClSO₃H)Reagent Gradee.g., Merck
Iron (III) Chloride (FeCl₃), anhydrous98%e.g., Alfa Aesar
Chlorine gas (Cl₂)High PurityPraxair
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium bisulfite (NaHSO₃)Laboratory GradeVWR
Hydrochloric acid (HCl), concentratedACS GradeFisher Scientific
Deionized WaterN/AIn-house

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet connected to a scrubber (containing a sodium bisulfite solution), add this compound (23.1 g, 0.1 mol).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add chlorosulfonic acid (100 mL) to the flask. The mixture should be stirred until the starting material is fully dissolved. To this solution, add anhydrous iron (III) chloride (1.62 g, 0.01 mol) as the catalyst.

  • Chlorination: Begin bubbling chlorine gas gently through the solution via the gas inlet tube. Maintain the reaction temperature between 40-50°C using a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them carefully in ice water, extracting with dichloromethane, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, stop the chlorine gas flow and purge the system with nitrogen. Cool the reaction mixture to room temperature.

  • Precipitation: Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring in a large beaker within a fume hood. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight.

  • Characterization: Characterize the final product (3-Bromo-4,6-dichloro-2-methoxybenzoic acid) by determining its melting point, and recording ¹H NMR, ¹³C NMR, and mass spectra to confirm its structure and purity.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Chlorination cluster_workup Product Isolation A Charge Reactor with This compound B Add Chlorosulfonic Acid & Anhydrous FeCl₃ A->B C Bubble Cl₂ gas at 40-50°C B->C D Monitor by TLC/GC-MS C->D E Quench on Ice-Water D->E F Vacuum Filtration E->F G Wash with DI Water F->G H Dry under Vacuum G->H I Characterization (NMR, MS, MP) H->I

Caption: Step-by-step workflow for the synthesis of the target herbicide.

Data and Expected Outcomes

The described protocol is expected to yield the target compound, 3-Bromo-4,6-dichloro-2-methoxybenzoic acid, with high purity. The following table summarizes the key quantitative data associated with this synthesis.

ParameterExpected Value
Starting Material This compound (MW: 231.04 g/mol )
Product 3-Bromo-4,6-dichloro-2-methoxybenzoic acid (MW: 299.93 g/mol )
Theoretical Yield ~29.9 g (based on 0.1 mol input)
Expected Actual Yield 80-90%
Appearance Off-white to pale yellow solid
Purity (by HPLC/GC) >95%

Conclusion

This compound serves as a valuable and strategic intermediate for the synthesis of novel agrochemicals, particularly auxin-mimicking herbicides. The established directing effects of its functional groups allow for predictable and regioselective chlorination, a critical transformation for creating compounds with high herbicidal potency. The protocol detailed herein provides a robust and scalable method for producing a polychlorinated derivative, demonstrating the practical application of this starting material in an agrochemical research and development context. Further derivatization and biological screening of the resulting compounds could lead to the discovery of new, effective crop protection solutions.

References

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.
  • CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2. Google Patents.
  • Feng, Y., Luo, H., Zheng, W., et al. (2022). Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange. ACS Catalysis.
  • Cant, A. A., et al. (2021). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry.
  • FAO AGRIS. (2019). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba.
  • US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA). Google Patents.
  • Cui, Y., et al. (2019). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. ResearchGate.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • CN109761787A - The preparation method of the chloro- 2 bromo toluene of 3,6- bis. Google Patents.
  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270–3273.
  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
  • Quora. (2017). Why do benzoic acid undergoes electrophilic substitution reaction at meta position?.

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protocols for the purification of 3-Bromo-2-methoxybenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Protocol for the Purification of 3-Bromo-2-methoxybenzoic Acid by Recrystallization

Abstract

This application note provides a detailed, optimized protocol for the purification of this compound via recrystallization. The methodology is grounded in the fundamental principles of solubility and crystal lattice formation, designed to effectively remove common impurities encountered during synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, ensuring adaptability and robust results. Key considerations for solvent selection, safety, and purity verification are discussed to equip researchers with a comprehensive understanding of the process.

Introduction: The Principle of Recrystallization

Recrystallization is a paramount technique in chemical synthesis for the purification of solid compounds.[1][2] The process leverages the differential solubility of a target compound and its impurities in a selected solvent or solvent system at varying temperatures. The core principle is that the solubility of most solids, including this compound, increases significantly with temperature.[2][3]

The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. As the solution is allowed to cool, the solubility of the target compound decreases, leading to its crystallization out of the solution in a purified form. The soluble impurities, ideally, remain in the cold solvent, known as the mother liquor.[3] The success of this technique hinges on the careful selection of a solvent system in which the target compound has high solubility in the hot solvent and low solubility in the cold solvent, while impurities exhibit the opposite solubility profile.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing an effective purification protocol.

PropertyValueSource
Molecular Formula C₈H₇BrO₃[4][5]
Molecular Weight 231.05 g/mol [4][5]
Appearance White to off-white solid/powder[5]
Melting Point (m.p.) 119-123 °C[4][5]

The melting point is a critical indicator of purity. A pure compound will exhibit a sharp melting point range (typically <2 °C), whereas impurities will broaden and depress this range.

Safety and Handling Precautions

This compound is classified as a toxic substance and requires careful handling to minimize exposure.

  • Hazard Classification: Acutely toxic if swallowed (Oral, Category 3).[5]

  • Signal Word: Danger.[5]

  • Precautionary Statements: Avoid breathing dust, fumes, or vapors.[4] If swallowed, immediately call a poison center or doctor.[4] If in eyes, rinse cautiously with water for several minutes.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. Use a certified P2 respirator cartridge when handling the powder outside of a fume hood.[5]

All handling of this compound, especially during heating, should be performed within a certified chemical fume hood.

Experimental Protocol: Recrystallization Workflow

This protocol employs a mixed-solvent system of ethanol and water, a common and highly effective choice for many benzoic acid derivatives.[6][7] Ethanol is the "good" solvent in which the compound is readily soluble when hot, while water acts as the "anti-solvent" to reduce solubility upon cooling and promote crystallization.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks (2-3)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Short-stemmed or stemless glass funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source (e.g., aspirator)

  • Ice bath

  • Spatula and watch glass

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of 95% ethanol (e.g., 3-4 mL per gram of crude acid) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. The goal is to use the minimum volume of hot solvent necessary.

  • Decolorization (Optional):

    • If the resulting solution is colored, remove it from the heat source.

    • Allow the solution to cool slightly for a minute to prevent violent boiling upon the next step.

    • Add a very small amount of activated carbon (a spatula tip's worth) to the solution.

    • Reheat the solution to a gentle boil for 5-10 minutes. The activated carbon will adsorb the colored impurities.

  • Hot Gravity Filtration:

    • This step is crucial for removing insoluble impurities (and activated carbon, if used). To prevent premature crystallization in the funnel, the filtration apparatus must be kept hot.

    • Place a second Erlenmeyer flask (the receiving flask) on the hot plate with a small amount of solvent boiling in it. The vapors will keep the funnel warm.

    • Place a short-stemmed funnel with fluted filter paper into the neck of the receiving flask.

    • Carefully and quickly pour the hot solution of your compound through the fluted filter paper.

    • If crystals form on the filter paper, they can be redissolved by washing with a small amount of hot ethanol.

  • Crystallization:

    • Remove the receiving flask containing the clear, hot filtrate from the heat source.

    • Slowly add deionized water dropwise to the hot solution while stirring until you see persistent cloudiness (the cloud point). This indicates the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]

    • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal yield.

  • Isolation by Vacuum Filtration:

    • Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold water.

    • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

    • Wash the crystals in the funnel with a small volume of ice-cold water (or an ice-cold ethanol/water mixture) to remove any adhering mother liquor.

    • Keep the vacuum on to pull air through the crystals for 10-15 minutes to help them dry.

  • Drying:

    • Carefully transfer the filter cake from the funnel to a pre-weighed watch glass.

    • Break up the solid to increase the surface area.

    • Dry the crystals to a constant weight. This can be done in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Solid B Add Minimum Hot Ethanol A->B C Hot, Saturated Solution B->C D Hot Gravity Filtration C->D E Clear Filtrate D->E F Insoluble Impurities (Discarded) D->F G Add Anti-Solvent (Water) E->G H Slow Cooling G->H I Ice Bath H->I J Crystal Slurry I->J K Vacuum Filtration J->K L Wash with Cold Solvent K->L O Mother Liquor (Soluble Impurities) K->O M Dry Crystals L->M N Pure this compound M->N

Caption: Workflow for the purification of this compound.

Verification of Purity and Troubleshooting

ParameterMethodExpected Result for High Purity
Purity Melting Point AnalysisSharp melting range (e.g., 121-122 °C), consistent with literature values.[4][5]
Yield Gravimetric AnalysisCalculate percent recovery: (mass of pure product / mass of crude product) x 100%.
Appearance Visual InspectionWhite, crystalline solid.

Troubleshooting Common Issues:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution is supersaturated or the melting point of the solid is lower than the boiling point of the solvent. To remedy this, reheat the solution to dissolve the oil, add a bit more of the "good" solvent (ethanol), and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form after cooling in the ice bath, the solution may be too dilute. Try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" from a previous pure batch.[7] If this fails, some solvent may need to be evaporated by gentle heating to re-concentrate the solution.

  • Low Recovery: This can be caused by using too much solvent during the dissolution step, not cooling the solution sufficiently, or washing the final crystals with too much cold solvent.

Conclusion

This protocol provides a reliable and reproducible method for the purification of this compound. By understanding the principles behind each step, from solvent selection to the kinetics of crystal growth, researchers can effectively remove impurities and obtain a high-purity final product suitable for downstream applications in drug discovery and organic synthesis. Adherence to safety protocols is paramount throughout the procedure.

References

  • This compound - Matrix Scientific. [URL: https://www.matrixscientific.com/3-bromo-2-methoxybenzoic-acid-089728.html]
  • This compound 97 101084-39-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/101084-39-3]
  • 3-Bromo-2-methylbenzoic acid 97 76006-33-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/560162]
  • 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2 - Home Sunshine Pharma. [URL: https://www.homesunshinepharma.com/3-bromo-2-methylbenzoic-acid-cas-76006-33-2]
  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. [URL: https://patents.google.
  • Recrystallization and Crystallization - University of Rochester. [URL: https://www.sas.rochester.
  • US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents. [URL: https://patents.google.
  • Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures - MDPI. [URL: https://www.mdpi.com/1420-3049/25/5/1043]
  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. [URL: https://patents.google.
  • Recrystallization - Chemistry LibreTexts. [URL: https://chem.libretexts.
  • Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures (T = 278.15–328.15 K) | Journal of Chemical & Engineering Data - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.9b01062]
  • 3-Bromo-5-methoxybenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.
  • Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures (T = 278.15–328.15 K) - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.jced.9b01062]
  • Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol | PDF | Filtration - Scribd. [URL: https://www.scribd.
  • Recrystallization of Benzoic Acid - University of Manitoba. [URL: https://home.cc.umanitoba.
  • CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents. [URL: https://patents.google.
  • Recrystallization of Benzoic Acid - Alfa Chemistry. [URL: https://www.alfa-chemistry.
  • What solvent system should I use to recrystalise 3-bromo benzoic? : r/chemhelp - Reddit. [URL: https://www.reddit.com/r/chemhelp/comments/jm1v5x/what_solvent_system_should_i_use_to_recrystalise/]

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Troubleshooting & Optimization

common side products in the synthesis of 3-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the causality behind experimental outcomes and provide field-proven insights to help you troubleshoot and optimize your reactions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing probable causes and actionable solutions.

Q1: My reaction yield is unexpectedly low. What are the common causes?

Low yield is a frequent issue stemming from several factors, primarily incomplete reaction or loss of product during workup and purification.

Probable Causes & Solutions:

  • Incomplete Bromination: The electrophilic bromination may not have gone to completion.

    • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material (2-methoxybenzoic acid) remains, consider extending the reaction time or slightly increasing the equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine). Be cautious with the latter to avoid over-bromination.

  • Suboptimal Reaction Temperature: Temperature control is crucial. For electrophilic bromination, temperatures that are too low can lead to a sluggish reaction, while temperatures that are too high can promote side reactions. For lithiation-based methods, maintaining a very low temperature (e.g., -78 °C) is critical to prevent reagent decomposition and side reactions.[1]

    • Solution: Ensure your reaction vessel is adequately cooled and the temperature is monitored throughout the addition of reagents. For ortho-metalation, a dry ice/acetone bath is standard.

  • Product Loss During Workup: The product can be lost during the aqueous workup if the pH is not carefully controlled.

    • Solution: this compound is a carboxylic acid and will be deprotonated and soluble in basic aqueous solutions. During extraction, ensure the aqueous phase is acidified sufficiently (typically to pH 1-2) to fully protonate the carboxylic acid, causing it to precipitate or be extractable into an organic solvent like ethyl acetate.[1]

  • Moisture Contamination (for Ortho-Metalation): Directed ortho-metalation (DoM) routes are extremely sensitive to moisture, as organolithium reagents like n-butyllithium (n-BuLi) are strong bases and will be quenched by water.

    • Solution: Use anhydrous solvents and glassware dried in an oven. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Q2: I see multiple spots on my TLC/LC-MS analysis. What are these impurities?

The presence of multiple spots indicates the formation of side products. The most common impurities are isomers of the desired product and unreacted starting material.

Probable Causes & Identification:

  • Isomeric Byproducts: The primary byproduct in electrophilic bromination is typically 5-Bromo-2-methoxybenzoic acid . The methoxy group is a strong ortho-, para- director, while the carboxylic acid is a meta- director. While the C3 position is favored, some substitution can occur at the C5 position (para to the methoxy group).

  • Over-bromination: If the reaction conditions are too harsh (e.g., excess bromine, high temperature), a second bromine atom can be added to the ring, leading to products like 3,5-Dibromo-2-methoxybenzoic acid .

  • Unreacted Starting Material: The presence of 2-methoxybenzoic acid indicates an incomplete reaction.

The following diagram illustrates the primary reaction and the formation of the main isomeric byproduct.

G cluster_main Electrophilic Bromination of 2-Methoxybenzoic Acid start 2-Methoxybenzoic Acid reagent + Br2 / NBS start->reagent product This compound (Desired Product) byproduct 5-Bromo-2-methoxybenzoic Acid (Isomeric Byproduct) reagent->product Major Pathway (Ortho to -OCH3, Meta to -COOH) reagent->byproduct Minor Pathway (Para to -OCH3, Meta to -COOH)

Caption: Primary pathways in the bromination of 2-methoxybenzoic acid.

Q3: My final product is difficult to purify. How can I effectively separate the isomers?

Separating 3-bromo and 5-bromo isomers is challenging due to their similar polarities and physical properties.

Purification Strategies:

  • Recrystallization: This should be the first method attempted. Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and an anti-solvent in which it is less soluble (e.g., hexane, water) can be effective. The desired 3-bromo isomer may crystallize preferentially under specific conditions.

  • Silica Gel Column Chromatography: While challenging, it is a viable option.

    • Solvent System (Eluent): A non-polar/polar mixture like petroleum ether/ethyl acetate or hexane/ethyl acetate is a good starting point. A shallow gradient is key. Start with a low polarity (e.g., 8:1 or 9:1 petroleum ether:ethyl acetate) and increase the polarity very slowly.[1]

    • Acidification: Adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and separation by keeping the carboxylic acid protonated and reducing tailing on the silica gel.

The following workflow can guide your troubleshooting process for an impure product.

G start Impure Product Identified (e.g., by TLC/LC-MS) check_sm Is starting material present? start->check_sm check_isomers Are isomers present? check_sm->check_isomers No optimize_rxn Optimize Reaction: - Increase reaction time - Check reagent stoichiometry check_sm->optimize_rxn Yes purify_recryst Purification: Recrystallization (Screen multiple solvent systems) check_isomers->purify_recryst Yes end_success Pure Product Obtained check_isomers->end_success No optimize_rxn->start purify_column Purification: Column Chromatography (Use shallow gradient & acidic modifier) purify_column->end_success purify_recryst->purify_column Fails purify_recryst->end_success Succeeds

Sources

Technical Support Center: Purification of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-2-methoxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical intermediate. Here, we synthesize fundamental chemical principles with practical, field-tested insights to help you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and handling of this compound.

Q1: What are the key physical and chemical properties of this compound that influence its purification?

Understanding the fundamental properties is the first step to designing a robust purification strategy. This compound is a solid at room temperature with a melting point in the range of 119-123 °C.[1][2] Its structure, featuring a carboxylic acid group, a methoxy group, and a bromine atom, gives it moderate polarity.

PropertyValueSignificance for Purification
Molecular Formula C₈H₇BrO₃Affects molecular weight and solubility calculations.
Molecular Weight 231.04 g/mol [1][2]Used for calculating molar quantities and reaction yields.
Appearance White to light yellow powder/crystal[1]A significant color deviation may indicate impurities.
Melting Point 119-123 °C[1][2]A sharp melting point in this range is a key indicator of purity. A broad or depressed range suggests the presence of contaminants.[3]
Solubility Soluble in methanol[1]Critical for selecting an appropriate recrystallization solvent. Generally soluble in polar organic solvents like alcohols and ethers, but insoluble in water.[4]
pKa ~3.70 (Predicted)[1]The acidic nature allows for purification via acid-base extraction by forming a water-soluble carboxylate salt.

Q2: What are the most common impurities found in crude this compound?

Impurities typically stem from the synthetic route used. The most common contaminants include:

  • Unreacted Starting Materials: For instance, if the synthesis involves bromination of 2-methoxybenzoic acid, the starting material could be a significant impurity.[5][6]

  • Isomeric Byproducts: Bromination reactions can sometimes yield positional isomers (e.g., 5-Bromo-2-methoxybenzoic acid), which can be challenging to separate due to similar physical properties.

  • Over-brominated Products: Dibrominated species can form if the reaction conditions are not carefully controlled.[7]

  • Residual Solvents and Reagents: Solvents from the reaction or workup (e.g., acetic acid, chloroform) and leftover reagents can be present in the crude product.

Q3: How should I store this compound to ensure its stability?

To maintain its integrity, the compound should be stored in a cool, dry, dark place in a tightly sealed container.[1] Recommended storage temperatures are between 2-8°C.[1] It is classified as acutely toxic if swallowed and an irritant, so proper personal protective equipment (PPE) should always be used during handling.[2]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification process.

ProblemPossible Cause(s)Recommended Solution(s)
Low Purity After Recrystallization (Multiple spots on TLC, broad melting point)1. Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve (i.e., it dissolves the compound too well at low temperatures or not well enough at high temperatures). 2. Crystallization Occurred Too Quickly: Rapid cooling entraps impurities within the crystal lattice. 3. Impurities Have Similar Solubility: The contaminant and the desired product have very similar solubility profiles in the chosen solvent.1. Re-evaluate the Solvent System: Consult solubility data. Try a mixed solvent system (e.g., methanol/water, ethanol/water) to fine-tune the polarity. Water can act as an effective anti-solvent for similar compounds.[8] 2. Slow Down Crystallization: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. Avoid disturbing the flask during this process. 3. Switch Purification Method: If recrystallization fails, column chromatography is the next logical step for separating compounds with similar properties.[9]
Formation of an Oil Instead of Crystals 1. High Degree of Supersaturation: The solution was cooled too rapidly from a very high concentration. 2. Melting Point Depression: A high concentration of impurities can lower the melting point of the mixture below the temperature of the solution, causing it to "oil out." 3. Compound is "Insoluble" in the Solvent: The compound is not truly dissolving at high temperatures.1. Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% more) and then allow it to cool slowly. 2. Scratch/Seed: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. Alternatively, add a tiny seed crystal of pure product. 3. Change Solvent: The current solvent is unsuitable. Choose a solvent in which the compound has higher solubility at elevated temperatures.
Low Yield or No Product Recovery 1. Too Much Solvent Used: The most common cause of low recovery. The concentration of the product in the cold solvent remains above its saturation point. 2. Premature Crystallization: The product crystallized in the funnel during a hot filtration step to remove insoluble impurities. 3. Product is Soluble in Cold Solvent: The product has significant solubility even at low temperatures.[9]1. Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. 2. Prevent Premature Crystallization: Use a pre-heated funnel and flask for hot filtration. Keep the solution hot throughout the process.[3] If crystals form, wash them with a small amount of hot solvent. 3. Maximize Precipitation: Ensure the solution is thoroughly chilled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. To recover more product, you can try partially evaporating the solvent from the filtrate and cooling again for a second crop of crystals.
Product Color Does Not Improve 1. Colored Impurities are Trapped: The impurity is co-crystallizing with your product. 2. Thermal Degradation: The compound or impurities may be degrading at the boiling point of the solvent.1. Use Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly, as it can also adsorb your product. 2. Use a Lower-Boiling Solvent: Select a solvent with a lower boiling point to minimize the risk of degradation.
Purification Workflows & Protocols
Decision-Making for Purification Strategy

The choice of purification method depends on the nature and quantity of impurities. This workflow helps guide your decision.

G start Crude this compound check_impurities Assess Impurities (TLC, Crude NMR) start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Neutral/Basic Impurities Present? recrystallization Perform Recrystallization check_impurities->recrystallization Mainly Solid Impurities acid_base->recrystallization check_purity Check Purity (TLC, Melting Point, NMR) recrystallization->check_purity column_chrom Perform Column Chromatography column_chrom->check_purity check_purity->column_chrom Purity Not OK pure_product Pure Product check_purity->pure_product Purity OK end Further Purification Needed check_purity->end Still Impure

Caption: Workflow for selecting a purification method.

Protocol 1: Purification by Acid-Base Extraction

This technique is excellent for removing neutral or basic impurities from the acidic product.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~1 M) solution of sodium hydroxide (NaOH). The this compound will deprotonate to form its sodium salt, which is soluble in the aqueous layer. Neutral/basic impurities will remain in the organic layer.[10]

  • Separation: Separate the aqueous layer. It is good practice to perform the extraction 2-3 times to ensure all the acid is transferred.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2), which will precipitate the pure benzoic acid.[9]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid in the funnel with a small amount of cold deionized water to remove any residual salts.[11]

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

This is the most common method for purifying solid organic compounds. The key is selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]

  • Solvent Selection: Based on available data, methanol is a suitable solvent.[1] For better crystal formation and yield, a mixed solvent system like methanol/water or ethanol/water is often ideal.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent (e.g., methanol) dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[12]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals completely. The purity can then be assessed by taking a melting point. A pure sample should melt sharply within the literature range of 119-123 °C.[1][2]

Troubleshooting Recrystallization Workflow

G start Recrystallization Attempted check_result What is the result? start->check_result oil_out Oiled Out check_result->oil_out Oil no_crystals No Crystals Formed check_result->no_crystals Clear Solution low_yield Low Yield check_result->low_yield Few Crystals impure Impure Crystals check_result->impure Dirty Crystals success Pure Crystals check_result->success Success action_oil Reheat, add more solvent, cool slowly, scratch/seed. oil_out->action_oil action_no_crystals Too much solvent used. Evaporate some solvent and re-cool. Or, try a different solvent. no_crystals->action_no_crystals action_low_yield Minimize solvent volume. Ensure thorough cooling. Wash with ice-cold solvent. low_yield->action_low_yield action_impure Cool more slowly. Try a different solvent. Proceed to chromatography. impure->action_impure

Caption: Troubleshooting flowchart for recrystallization.

References
  • Vertex AI Search. (n.d.). Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications.
  • BenchChem. (2025). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
  • BLD Pharm. (n.d.). 3-Bromo-2-methoxy-6-methylbenzoic acid.
  • ChemicalBook. (2025). 3-Bromobenzoic acid.
  • Matrix Scientific. (n.d.). This compound.
  • ACS Publications. (2020). Determination and Analysis of Solubility of 3-Bromo-2-Methylbenzoic Acid in Different Solvent Systems at Different Temperatures. Journal of Chemical & Engineering Data.
  • ChemicalBook. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound 97%.
  • Analytical Methods. (n.d.).
  • Biosynth. (n.d.). 3-Bromo-2-methylbenzoic acid.
  • Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic?.
  • PubChemLite. (n.d.). 3-bromo-2-methoxy-6-methylbenzoic acid (C9H9BrO3).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). A Guide to Sourcing Specialty Chemicals: Focus on this compound.
  • PubChem. (n.d.). 3-Bromobenzoic acid.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methylbenzoic acid 97%.
  • Chemistry LibreTexts. (2025). Purification of Products.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • Google Patents. (n.d.). Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid.
  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid.
  • Chemistry LibreTexts. (2022). Purification of Product Mixtures.
  • YouTube. (2024). The Recrystallization of Impure Benzoic Acid Lab.
  • MP Biomedicals. (n.d.). Adsorbents for Chromatography.
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.
  • Home Sunshine Pharma. (n.d.). 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2.
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-BROMO-4-HYDROXY-5-METHOXYBENZOIC ACID AldrichCPR.

Sources

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-2-methoxybenzoic acid. This substrate presents unique challenges due to the steric hindrance imposed by the ortho-methoxy group and the electronic and reactive nature of the carboxylic acid functionality. This guide is structured to provide researchers, chemists, and drug development professionals with actionable, in-depth solutions to common experimental hurdles.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the potential cause and a series of corrective actions grounded in mechanistic principles.

Q1: My reaction is sluggish, showing low conversion or no product formation at all. What are the primary factors to investigate?

A1: Low reactivity with 2,3-disubstituted aryl halides like this compound is a frequent challenge. The primary bottleneck is often the oxidative addition step, which is sterically impeded by the ortho-methoxy group.[1][2] The electronic deactivation from the carboxylic acid can also play a role.

Causality & Corrective Actions:

  • Ineffective Catalyst/Ligand System: The steric bulk around the carbon-bromine bond requires a catalyst system that is both highly active and sterically demanding itself to facilitate the oxidative addition.

    • Action: Switch from standard ligands like triphenylphosphine (PPh₃) to bulky, electron-rich monophosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species necessary for insertion into the C-Br bond.[3][4][5] Excellent choices include Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines like P(t-Bu)₃.[6]

    • Self-Validation: Run a small-scale control reaction with your current ligand and another with a recommended bulky ligand under identical conditions. The difference in conversion, monitored by LC-MS or TLC, will validate the ligand's impact.

  • Insufficient Thermal Energy: The activation energy for oxidative addition is higher for hindered substrates.

    • Action: Gradually increase the reaction temperature. While many Suzuki reactions run at 80-90 °C, hindered substrates may require temperatures of 100-110 °C or higher.[6][7] Be mindful that excessive heat can promote side reactions.[8]

  • Inappropriate Base: The base must be strong enough to promote the formation of the active boronate species but not so strong that it causes substrate or product degradation.[9][10]

    • Action: Ensure your base is finely powdered and sufficiently soluble. Potassium phosphate (K₃PO₄) is an excellent and often superior choice for challenging couplings compared to sodium carbonate (Na₂CO₃) due to its higher basicity and solubility in mixed solvent systems.[1][6] Cesium carbonate (Cs₂CO₃) is another strong alternative.[7]

Q2: I'm observing a significant amount of a byproduct with a mass corresponding to 2-methoxybenzoic acid. What is this and how can I prevent it?

A2: This byproduct is the result of protodehalogenation (also called hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.[1][11]

Causality & Corrective Actions:

  • Protic Impurities: The primary cause is often a proton source, which can be residual water in the solvent or base, or the use of protic solvents like alcohols.

    • Action: Use high-purity, anhydrous aprotic solvents such as dioxane, THF, or toluene.[1] Ensure your base is dried before use. Avoid alcohol solvents unless a specific protocol requires them.

  • Interrupted Catalytic Cycle: This side reaction can occur if the Pd(II)-aryl intermediate formed after oxidative addition does not proceed to transmetalation and is instead intercepted by a proton source.

    • Action: Enhance the rate of transmetalation. This can be achieved by ensuring an adequate excess of the boronic acid (1.2-1.5 equivalents) and using a highly effective base (like K₃PO₄) to rapidly generate the boronate species.

Q3: My boronic acid is decomposing, and I'm isolating the arene byproduct corresponding to the boronic acid partner (Ar-H instead of Ar-B(OH)₂). How do I mitigate this?

A3: You are observing protodeboronation, a common and often frustrating side reaction where the C-B bond of the boronic acid is cleaved by a proton source.[12][13] This is particularly prevalent with electron-deficient or some heteroaromatic boronic acids and is accelerated by high temperatures and harsh basic conditions.[6][8]

Causality & Corrective Actions:

  • Base-Catalyzed Decomposition: Strong bases in aqueous media can accelerate the rate of protodeboronation.[14]

    • Action: Switch to a milder base. While strong bases are needed for the main reaction, a balance must be struck. Consider potassium fluoride (KF) or explore base-free conditions if applicable to your specific boronic acid.[6] Alternatively, using a precisely controlled amount of a stronger base (e.g., K₃PO₄) can sometimes be effective by driving the productive coupling faster than the decomposition.

  • Thermal Instability: Higher temperatures increase the rate of all reactions, including protodeboronation.[8]

    • Action: Run the reaction at the lowest temperature that provides a reasonable rate of conversion for the desired product. Consider screening temperatures from 70 °C to 100 °C.

  • Inherent Instability of the Boronic Acid: Some boronic acids are inherently prone to this side reaction.

    • Action: Protect the boronic acid. Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt. These are generally more robust and release the boronic acid in situ under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[6]

Q4: My crude ¹H NMR shows a complex mixture, and I suspect decarboxylation of my starting material or product. How can I confirm and prevent this?

A4: Decarboxylation, the loss of the -COOH group, is a known side reaction for benzoic acids, particularly at elevated temperatures or in the presence of certain transition metals.[15][16][17]

Causality & Corrective Actions:

  • Thermal Stress: High reaction temperatures (>120 °C) can induce thermal decarboxylation.

    • Action: Optimize the reaction to proceed at a lower temperature. A more active catalyst system (e.g., a highly efficient Pd/ligand combination) can enable lower reaction temperatures, thereby preventing this side reaction.

  • Catalyst-Mediated Decarboxylation: While less common in standard Suzuki conditions, some palladium systems, especially under specific conditions, can facilitate decarboxylative coupling as the primary pathway.[15][18]

    • Action: Confirm the identity of the byproduct by mass spectrometry and comparison to a standard of the decarboxylated material. If confirmed, focus on lowering the reaction temperature. Ensure the reaction is run under an inert atmosphere, as oxidative processes can sometimes contribute to degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is a robust set of starting conditions for the Suzuki coupling of this compound?

A1: For a challenging, sterically hindered substrate like this, a good starting point is crucial. The following conditions are designed to maximize the rate of the desired reaction while minimizing common side reactions.

ParameterRecommendationRationale
Aryl Halide This compound1.0 equivalent (limiting reagent)
Boronic Acid Arylboronic Acid1.3 - 1.5 equivalents
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂1-2 mol % Pd
Ligand SPhos or XPhos2-4 mol % (1:1 or 2:1 Ligand:Pd ratio)
Base K₃PO₄ (finely powdered)3.0 equivalents
Solvent 1,4-Dioxane / H₂O10:1 v/v (e.g., 5 mL Dioxane, 0.5 mL H₂O)
Temperature 100 °CA good starting point for hindered substrates.
Atmosphere Nitrogen or ArgonEssential to prevent catalyst oxidation.

This protocol should be considered a starting point and may require optimization for your specific boronic acid partner.

Q2: Why is the choice of phosphine ligand so critical for this specific substrate?

A2: The ligand is arguably the most important variable in this reaction. The ortho-methoxy group on this compound creates significant steric hindrance around the reaction center. A phosphine ligand performs two critical functions here:

  • Accelerating Oxidative Addition: Bulky, electron-rich ligands (like SPhos) stabilize the monoligated Pd(0)L species, which is the highly active catalyst that inserts into the C-Br bond. The ligand's steric bulk also facilitates the reductive elimination step.[2][3]

  • Stabilizing the Catalyst: These robust ligands prevent the palladium from decomposing into inactive palladium black, especially at the higher temperatures required for this transformation, thus maintaining a high concentration of active catalyst throughout the reaction.

dot graph TD subgraph "The Role of a Bulky Ligand" direction LR A[Pd(0) Precursor] -- "Bulky Ligand (L)" --> B{Active Pd(0)L Species}; B -- "Fast" --> C[Oxidative Addition]; D[Aryl-Br] --> C; C --> E[Transmetalation]; F[Ar-B(OH)2 + Base] --> E; E --> G[Reductive Elimination]; G -- "Fast" --> H[Biaryl Product]; G --> B; end style B fill:#F1F3F4,stroke:#34A853,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 Caption: Bulky ligands accelerate key steps.

Q3: How does the carboxylic acid group on my substrate affect the reaction?

A3: The carboxylic acid group introduces several complexities:

  • Acidity: It will be deprotonated by the base to form a carboxylate salt. This is why a stoichiometric excess of base is required (typically 3 equivalents: 1 for the acid, and 2 for the catalytic cycle).

  • Solubility: The resulting salt may have different solubility properties than the starting acid, which can affect reaction kinetics. The use of a co-solvent like water often helps to solubilize the base and the carboxylate salt.

  • Coordination: The carboxylate group can potentially coordinate to the palladium center, which can sometimes inhibit catalysis. However, with the use of strongly binding phosphine ligands, this is often a minor issue.[1]

Q4: How should I properly set up and monitor my reaction for the best results?

A4: A meticulous setup is key to reproducibility and success, especially when troubleshooting.

  • Degassing: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, killing the reaction.[6] It is critical to thoroughly degas the solvent and the reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.[7]

  • Inert Atmosphere: The reaction should be run in a sealed vessel (e.g., a Schlenk flask or a sealed vial) under a positive pressure of nitrogen or argon.

  • Monitoring Progress: Do not rely on time alone. Actively monitor the reaction.

    • TLC (Thin Layer Chromatography): A quick and easy way to qualitatively observe the consumption of the starting material.[19]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method. It allows you to quantitatively track the disappearance of starting materials and the appearance of the product, as well as detect and identify any byproducts by their mass.[20]

    • NMR (Nuclear Magnetic Resonance): Taking aliquots from the reaction (after a mini-workup) and analyzing by ¹H NMR can provide a very clear picture of the reaction's progress and the ratio of components.[21]

dot graph TD subgraph "Troubleshooting Workflow" A(Low Yield or No Reaction) --> B{Check Conversion by LC-MS}; B -- "Starting Material Remaining" --> C{Optimize Reaction}; B -- "No Starting Material" --> D{Check for Byproducts}; C --> E[Increase Temp?]; C --> F[Change Ligand to Bulky Phosphine?]; C --> G[Change Base to K3PO4?]; D --> H{Identify Byproduct Mass}; H -- "Mass = Ar-H" --> I[Protodeboronation]; H -- "Mass = Ar'-H" --> J[Protodehalogenation]; H -- "Mass = Ar-Ar" --> K[Homocoupling]; I --> L[Use Milder Base / Lower Temp]; J --> M[Use Anhydrous Solvent]; K --> F; end style A fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style B fill:#FEF7E0,stroke:#FBBC05,stroke-width:1px,fontcolor:#202124 style H fill:#FEF7E0,stroke:#FBBC05,stroke-width:1px,fontcolor:#202124 style C fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style D fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 Caption: A decision tree for troubleshooting.

Experimental Protocol: General Procedure

This protocol provides a detailed methodology for a small-scale test reaction.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.3 eq.)

  • Pd₂(dba)₃ (0.01 eq., 1 mol%)

  • SPhos (0.02 eq., 2 mol%)

  • K₃PO₄ (3.0 eq., dried and finely powdered)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add this compound (e.g., 115.5 mg, 0.5 mmol), the arylboronic acid (0.65 mmol), K₃PO₄ (318.5 mg, 1.5 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), and SPhos (8.2 mg, 0.01 mmol).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Prepare a degassed 10:1 mixture of dioxane and water by bubbling argon through it for 20 minutes. Add 2.2 mL of this solvent mixture to the vial via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously.

  • Monitoring: After 2 hours, carefully take a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and analyze by LC-MS to check the reaction progress. Continue heating and monitoring until the starting material is consumed or conversion plateaus.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the product. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Protodeboron
  • Suzuki reaction - Wikipedia. Wikipedia. [Link]
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
  • Bulky phosphine ligands promote palladium-catalysed protodeboron
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. [Link]
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • SUZUKI REACTION MONITORING. Advion. [Link]
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). [Link]
  • Pd-catalysed decarboxylative Suzuki reactions and orthogonal Cu-based O-arylation of aromatic carboxylic acids. RSC Publishing. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
  • Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners.
  • The Suzuki−Miyaura coupling between different aryl halides and various....
  • Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. [Link]
  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... | Request PDF.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

Sources

preventing degradation of 3-Bromo-2-methoxybenzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-2-methoxybenzoic acid (CAS RN: 101084-39-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Here, we address common challenges and provide expert guidance on storage, handling, and troubleshooting potential degradation.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and kept away from direct sunlight and sources of heat or ignition.[1][3] Recommended storage temperatures are typically between 2-8°C.[4]

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively documented, aromatic compounds, particularly those with halogen substituents, can be sensitive to UV irradiation.[5] To mitigate any risk of photochemical degradation, it is best practice to store the compound in an amber or opaque container to protect it from light.[3]

Q3: What are the primary signs of degradation to look for?

A3: Visual inspection can often provide the first clues of degradation. A change in color from its typical white to off-white or light yellow crystalline powder, or the development of an unusual odor, may indicate chemical changes.[4][6] For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of impurity peaks, or melting point analysis can be used to see if the range has broadened or lowered.

Q4: Can this compound degrade via decarboxylation?

A4: Yes, benzoic acids can undergo decarboxylation, which is the loss of the carboxylic acid group as carbon dioxide, especially when heated.[7] The presence of electron-donating groups, like the methoxy group on the aromatic ring, can influence the rate of this reaction, which is often accelerated in acidic conditions.[8][9] Storing the compound at elevated temperatures should be avoided to minimize this degradation pathway.

Q5: Are there any incompatible materials I should avoid storing near this compound?

A5: Yes. It is crucial to store this compound away from strong oxidizing agents and strong bases.[1][3] Contact with these substances can lead to vigorous and potentially hazardous reactions.

II. Troubleshooting Guide: Degradation Issues

This section provides a question-and-answer formatted guide to troubleshoot specific issues you might encounter.

Issue 1: Unexpected Impurities in a Freshly Opened Bottle

Q: I've just opened a new bottle of this compound, and my initial analysis (e.g., NMR, LC-MS) shows unexpected peaks. What could be the cause?

A: This can be a frustrating experience. Here’s a systematic approach to diagnose the problem:

  • Verify Supplier Specifications: First, cross-reference your analytical data with the Certificate of Analysis (CoA) provided by the supplier. Ensure the observed impurities are not within the acceptable purity limits stated.

  • Improper Shipping/Storage by Supplier: The compound may have been exposed to adverse conditions during transit or prior storage. High temperatures could initiate thermal degradation, such as decarboxylation.

  • Contamination: Although less common with a sealed new bottle, contamination cannot be entirely ruled out.

Recommended Action:

  • Contact the supplier's technical support with your analytical data and the product's lot number.

  • If possible, perform a melting point analysis. A significant deviation from the reported range of 119-123°C suggests impurities.[4]

Issue 2: Gradual Degradation of an In-Use Stock

Q: My stock of this compound, which has been in use for several months, is now showing signs of degradation. Why is this happening?

A: This is a common issue and is often related to handling and storage practices over time.

  • Atmospheric Moisture: The most likely culprit is hydrolysis. Benzoic acids are hygroscopic to varying degrees, and repeated opening of the container can introduce atmospheric moisture. This can lead to the formation of hydrates or potentially catalyze other degradation reactions.

  • Exposure to Light: If the compound is not stored in a light-protected container, prolonged exposure to ambient lab lighting could induce photochemical reactions.

  • Temperature Fluctuations: Storing the material in a location with significant temperature swings (e.g., on a benchtop near a window or equipment) can accelerate degradation processes.

Recommended Action:

  • Aliquot the Material: For long-term use, it is highly recommended to aliquot the bulk material into smaller, single-use vials upon first opening. This minimizes the exposure of the entire stock to atmospheric conditions.

  • Use of a Desiccator: Store the main container and aliquots in a desiccator to protect them from moisture.

  • Consistent Cold Storage: Ensure the material is consistently stored in a refrigerator or cold room (2-8°C).[4]

Issue 3: Inconsistent Experimental Results

Q: I'm observing inconsistent results in my reactions using this compound from the same bottle over time. Could degradation be the cause?

A: Yes, inconsistent results are a classic indicator of reagent degradation.

  • Decreased Purity: As the compound degrades, its effective concentration decreases, leading to lower yields or incomplete reactions.

  • Formation of Inhibitory Byproducts: Degradation products can sometimes interfere with or inhibit the desired chemical transformation. For instance, if decarboxylation occurs, the resulting 2-bromoanisole will not participate in reactions requiring the carboxylic acid functionality.

Recommended Action:

  • Purity Re-assessment: Before critical experiments, re-verify the purity of your stock using a quick analytical method like Thin Layer Chromatography (TLC) or melting point.

  • Purification: If minor degradation is suspected, recrystallization may be a viable option to purify the material before use.

III. Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to prevent degradation.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C[4]Minimizes thermal degradation pathways like decarboxylation.
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light Amber vial or in the dark[3]Prevents potential photochemical reactions.
Container Tightly sealed, corrosion-resistant[1][2]Prevents exposure to atmospheric contaminants and moisture.
Storage Location Well-ventilated, away from incompatible substances[1][2]Ensures safety and prevents cross-contamination.
Step-by-Step Protocol for Long-Term Storage
  • Initial Inspection: Upon receipt, visually inspect the container for any damage and the material for any signs of discoloration.

  • Inert Atmosphere Blanketing: If the compound will be stored for an extended period, it is advisable to blanket the container with an inert gas like argon or nitrogen before sealing.

  • Aliquoting: For larger quantities, immediately aliquot the material into smaller, appropriately sized vials for daily or weekly use. This protects the primary stock.

  • Sealing: Ensure all containers are tightly sealed. For vials, consider using caps with PTFE liners for a superior seal.

  • Labeling: Clearly label all containers with the compound name, date received, and date opened.

  • Cold and Dark Storage: Place the containers in a designated cold storage unit (2-8°C) that is protected from light.

  • Desiccation: For added protection against moisture, store the containers within a desiccator.

IV. Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting potential degradation of this compound.

degradation_troubleshooting start Suspicion of Degradation (e.g., visual change, inconsistent results) analytics Perform Analytical Characterization (e.g., HPLC, NMR, Melting Point) start->analytics compare_coa Compare Data to CoA/Literature analytics->compare_coa is_degraded Is Degradation Confirmed? compare_coa->is_degraded new_bottle Is the Bottle Newly Opened? is_degraded->new_bottle Yes no_degradation No Significant Degradation Detected. Investigate other experimental variables. is_degraded->no_degradation No contact_supplier Contact Supplier Technical Support (Potential shipping/manufacturing issue) new_bottle->contact_supplier Yes review_storage Review Internal Storage & Handling Practices (Temperature, Light, Moisture) new_bottle->review_storage No discard Discard and Procure New Material contact_supplier->discard purify Can the Material be Purified? (e.g., Recrystallization) review_storage->purify purify_yes Purify and Re-analyze purify->purify_yes Yes purify->discard No implement_bsp Implement Best Storage Practices (Aliquoting, Desiccator, Inert Gas) purify_yes->implement_bsp discard->implement_bsp

Troubleshooting workflow for suspected degradation.

V. References

  • Okuyama, T., Kitano, M., & Fueno, T. (1985). Hydrolysis of Mixed O,S-Ortho Esters of p-Methoxybenzoic Acid. Reactivity and Partitioning of the Tetrahedral Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. (n.d.). Available at: [Link]

  • Ceylan, S., & Blank, I. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Available at: [Link]

  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety. Available at: [Link]

  • How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. (2020). ResearchGate. Available at: [Link]

  • Specification for storage and transport of carboxylic acids. (n.d.). Available at: [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid. Available at: [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Available at: [Link]

  • Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]

Sources

troubleshooting guide for reactions involving 3-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My goal is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, enabling you to anticipate challenges, troubleshoot effectively, and optimize your reaction outcomes. The unique substitution pattern of this reagent—a carboxylic acid, an electron-donating methoxy group, and a bromine atom suitable for cross-coupling—presents a specific set of opportunities and challenges.

This guide is structured as a series of frequently asked questions (FAQs) that address common issues encountered in the lab. We will explore the causality behind these experimental hurdles, grounded in principles of physical organic chemistry, and provide actionable, field-tested solutions.

Section 1: General Handling and Purification

FAQ 1.1: I'm having trouble purifying my final compound derived from this compound. What are the best practices?

This is a common issue, often stemming from unreacted starting material or the formation of closely related side products. The polarity of your target molecule, which is influenced by the carboxylic acid group, is a key consideration.

Answer:

A multi-step purification strategy is often necessary.

  • Initial Workup: An acidic/basic extraction is a powerful first step. If your product retains the carboxylic acid, it can be extracted into a mild aqueous base (like sodium bicarbonate solution) to separate it from neutral organic impurities. Re-acidification will then precipitate your product. Conversely, if you have converted the acid to a neutral ester or amide, an extraction with aqueous base will remove any unreacted this compound starting material.

  • Recrystallization: This is the preferred method for obtaining highly pure crystalline material, provided a suitable solvent system can be found. Given the typical polarity of benzoic acid derivatives, common solvents to screen include ethanol/water, ethyl acetate/hexanes, or acetone/water.[1] The goal is to find a system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: If recrystallization fails or is impractical, silica gel chromatography is the next step.

    • Tailing: The free carboxylic acid can streak (tail) significantly on silica gel. To mitigate this, you can add a small amount (0.5-1%) of acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexanes). This keeps the carboxylic acid protonated and reduces its interaction with the silica.

    • Alternative: If your target molecule is stable, it can be converted to its methyl ester prior to chromatography.[2] Esters are generally less polar and behave more predictably on silica gel. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.[3]

Section 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The C-Br bond on this compound is a prime handle for palladium-catalyzed Suzuki-Miyaura cross-coupling. However, the electronic and steric environment of this molecule can make this transformation challenging.

FAQ 2.1: My Suzuki coupling reaction is giving low to no yield. What are the most likely causes?

Low yields in Suzuki couplings with this substrate are frequently reported and can be traced back to a few key factors related to its structure.

Answer:

The primary culprits are often slow oxidative addition and catalyst deactivation, both influenced by the substituents on the aromatic ring.

  • Electronic Effects: The ortho-methoxy and meta-carboxyl groups have competing electronic influences. The methoxy group is strongly electron-donating through resonance, which increases the electron density at the carbon bearing the bromine. This makes the crucial first step of the catalytic cycle, oxidative addition of the palladium catalyst to the C-Br bond, more difficult.[4] Electron-rich aryl halides are notoriously less reactive in this step compared to their electron-poor counterparts.[5]

  • Steric Hindrance: The methoxy group at the C2 position provides significant steric bulk around the C3-Br reaction site. This can physically impede the approach of the bulky palladium catalyst, further slowing the oxidative addition step.[6]

  • Catalyst Deactivation: The lone pair on the pyridine-like nitrogen of heteroaryl coupling partners, or even the oxygen of the methoxy group, can sometimes coordinate to the palladium center, leading to catalyst deactivation.[5]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) of your coupling partner can compete with the desired cross-coupling, especially with prolonged reaction times or inappropriate base/solvent combinations.[5]

FAQ 2.2: How can I optimize my Suzuki coupling conditions to improve the yield?

A systematic approach to optimizing the catalyst system and reaction parameters is critical. For this electron-rich and sterically hindered substrate, standard conditions (e.g., Pd(PPh₃)₄ and Na₂CO₃) are often insufficient.

Answer:

Focus on a more active catalyst system and carefully chosen conditions.

Workflow: Troubleshooting a Failed Suzuki Coupling Here is a logical workflow to follow when your initial Suzuki coupling attempt fails with this compound.

Suzuki_Troubleshooting Start Low / No Product Check_Reagents 1. Verify Reagent Quality - Boronic acid purity - Fresh, active catalyst - Anhydrous base & solvent Start->Check_Reagents Initial Checks Check_Setup 2. Ensure Inert Atmosphere - Thoroughly degas solvent - Use Schlenk technique Check_Reagents->Check_Setup Optimize_Catalyst 3. Switch to High-Activity Catalyst - Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) Check_Setup->Optimize_Catalyst If still failing Optimize_Base 4. Screen Bases - Start with K3PO4 or Cs2CO3 (stronger, non-nucleophilic bases) Optimize_Catalyst->Optimize_Base Optimize_Solvent 5. Screen Solvents - Try aprotic polar solvents (e.g., Dioxane, Toluene, DME) Optimize_Base->Optimize_Solvent Success Reaction Successful Optimize_Solvent->Success Systematic Optimization Amide_Coupling Start Need to form an Amide Check_Substrate Are the acid or amine sterically hindered or electronically deactivated? Start->Check_Substrate No_Hindrance Standard Conditions (EDC/HOBt or NHS) Check_Substrate->No_Hindrance No Hindrance Use High-Activity Reagent Check_Substrate->Hindrance Yes HATU HATU / DIEA (Fast & Reliable) Hindrance->HATU Option 1 T3P T3P / Pyridine (Easy Workup) Hindrance->T3P Option 2 AcidChloride SOCl₂ or Oxalyl Chloride (For very difficult cases) Hindrance->AcidChloride Option 3

Caption: A flowchart for selecting an appropriate amide coupling reagent.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add HATU (1.1 equiv.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (2.5 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.

  • Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete in 1-4 hours.

  • Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.

References

  • Zheng, G., & Stradiotto, M. (2012). A User’s Guide to Palladacycle-Based Catalysts in Cross-Coupling Reactions. Dalton Transactions, 41(33), 9977-9993. [Link]
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765-768. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Han, C., & Buchwald, S. L. (2009). Negishi Cross-Coupling of Unactivated Alkyl Halides. Journal of the American Chemical Society, 131(21), 7234–7235. [Link]
  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Technical Support Center: Scaling Up 3-Bromo-2-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the synthesis of 3-Bromo-2-methoxybenzoic acid, with a special focus on the challenges and critical parameters for scaling the process from the laboratory bench to a pilot plant.

Synthesis Overview & Mechanism

This compound is a valuable building block in pharmaceutical and organic synthesis.[1][2] The most common laboratory-scale synthesis involves the direct electrophilic bromination of 2-methoxybenzoic acid. Understanding the mechanism is crucial for troubleshooting and optimization.

The methoxy (-OCH₃) group is a strong activating, ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) primarily to the positions ortho and para to it. This leads to a mixture of products, predominantly the 3-bromo and 5-bromo isomers, making regioselectivity a key challenge.

Electrophilic Bromination Mechanism cluster_activation Step 1: Bromine Activation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation Br2 Br-Br ActivatedBr Br⁺---Br⁻---FeBr₃ Br2->ActivatedBr Coordination FeBr3 FeBr₃ (Lewis Acid) FeBr3->ActivatedBr StartMat 2-Methoxybenzoic Acid ActivatedBr->StartMat Sigma Arenium Ion (Sigma Complex) StartMat->Sigma π-electrons attack Br⁺ Product This compound Sigma->Product -H⁺ Sigma->Product FeBr4 [FeBr₄]⁻ HBr HBr FeBr4->FeBr3 Regenerates Catalyst FeBr4->HBr Proton Abstraction

Caption: Mechanism of Lewis acid-catalyzed electrophilic bromination.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during synthesis and scale-up in a question-and-answer format.

Laboratory-Scale Synthesis

Q1: My reaction yield is low and I'm getting a mixture of isomers. How can I improve regioselectivity for the 3-bromo product?

A1: This is the most common challenge. The formation of the 5-bromo isomer is a competing reaction.

  • Causality: The strong ortho, para-directing effect of the methoxy group leads to substitution at both the C3 and C5 positions. While the C3 position is sterically hindered by two adjacent groups, the electronic activation is very strong.

  • Solutions:

    • Temperature Control: Running the reaction at lower temperatures can increase selectivity. Exothermic reactions that are kinetically controlled often show better selectivity at reduced temperatures as the difference in activation energies between the two pathways becomes more significant.

    • Solvent Choice: The polarity of the solvent can influence the reaction path. A common solvent is acetic acid.[3] Experimenting with less polar solvents might alter the selectivity, but could also decrease the overall reaction rate.

    • Alternative Routes: For applications requiring very high purity, consider a directed ortho-metalation strategy. This involves using a strong base (like t-BuLi) to selectively deprotonate the C6 position (directed by the carboxylic acid), followed by quenching with an electrophilic bromine source.[4] This method offers superior regiocontrol but is more complex and costly.

Q2: I'm observing a significant amount of a dibrominated byproduct. What's causing this and how can it be prevented?

A2: Over-bromination occurs when the product formed reacts again with the brominating agent.[4]

  • Causality: The product, this compound, is still an activated aromatic ring and can undergo a second bromination, likely at the C5 position.

  • Solutions:

    • Control Stoichiometry: Ensure you are using no more than one equivalent of the brominating agent (e.g., Br₂).

    • Slow Addition: Add the bromine solution dropwise to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring the mono-bromination of the more reactive starting material over the second bromination of the product.

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.

Q3: My product is difficult to purify by recrystallization. What are the best practices?

A3: Purification is often complicated by the presence of the 5-bromo isomer, which has similar physical properties.

  • Causality: Isomers often have very similar solubilities, making separation by simple recrystallization inefficient.

  • Solutions:

    • Solvent Screening: The key is finding a solvent system where the solubility difference between the desired 3-bromo isomer and the 5-bromo impurity is maximized. A mixture of solvents (e.g., ethanol/water, ethyl acetate/heptane) often provides better results than a single solvent.

    • Fractional Crystallization: If a good solvent system is found, perform a fractional crystallization. This involves multiple crystallization steps to progressively enrich the desired isomer.

    • Column Chromatography: For lab-scale, silica gel column chromatography is a reliable, albeit more labor-intensive, method for separating isomers.[5] A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexane.

Pilot Plant Scale-Up

Q4: Bromination is highly exothermic. How can we safely manage the reaction temperature in a large pilot-plant reactor?

A4: Heat management is the most critical safety and quality parameter during scale-up.

  • Causality: The heat generated by the reaction can increase exponentially with scale (related to volume, r³), while the ability of the reactor to remove heat only increases with surface area (r²). This mismatch can lead to a thermal runaway.

  • Solutions:

    • Reactor Choice: Use a jacketed reactor with a high heat-transfer coefficient. Glass-lined steel reactors are common due to their corrosion resistance.

    • Controlled Addition: The addition of bromine must be controlled and linked to the internal temperature of the reactor. This is known as a semi-batch process. The addition rate should be automatically slowed or stopped if the temperature exceeds a set limit.

    • Lowering Reactant Concentration: Running the reaction at a more dilute concentration will reduce the rate of heat generation per unit volume, making it easier to control.

    • Emergency Quenching: Have a pre-chilled quench solution (e.g., sodium bisulfite solution) ready to be added to the reactor to stop the reaction in an emergency.

Q5: What are the primary safety hazards when handling multi-kilogram quantities of bromine and hydrogen bromide (HBr) byproduct?

A5: Bromine is extremely corrosive and toxic, and HBr is a corrosive gas.[6][7]

  • Causality: Accidental release can cause severe chemical burns and respiratory damage. HBr gas is generated as a byproduct of the reaction.

  • Solutions:

    • Closed System: All transfers of bromine should be done in a closed system to prevent vapor release.

    • Ventilation and Scrubbing: The reactor must be vented to a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize the HBr gas evolved during the reaction.[8]

    • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, clothing, face shields, and have access to respiratory protection.[9]

    • Material Compatibility: Ensure all equipment, including gaskets and transfer lines, is made of materials resistant to bromine and HBr (e.g., PTFE, glass, specific alloys).

Q6: How does mixing impact the reaction at pilot scale, and how can we optimize it?

A6: Poor mixing can lead to localized "hot spots" and areas of high bromine concentration, promoting byproduct formation.

  • Causality: In a large vessel, achieving homogenous mixing is more challenging than in a lab flask.

  • Solutions:

    • Impeller Design: Use an appropriate impeller design (e.g., pitched-blade turbine) that promotes both axial and radial flow to ensure the entire batch is well-mixed.

    • Baffles: The reactor should be equipped with baffles to prevent vortexing and improve top-to-bottom mixing.

    • Agitation Speed: The agitation speed should be carefully selected. It must be high enough to ensure good mixing but not so high that it introduces excessive shear or splashes reactants onto the reactor walls. This is often determined through modeling or pilot runs.

Experimental Protocols

Lab-Scale Synthesis Protocol (Illustrative)
  • Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (containing NaOH solution), dissolve 2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Bromination: Prepare a solution of liquid bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the stirred 2-methoxybenzoic acid solution over 1-2 hours. Maintain the reaction temperature at 20-25°C using a water bath.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching & Isolation: Once complete, pour the reaction mixture slowly into a stirred beaker of ice water. A precipitate will form. If any bromine color persists, add a small amount of sodium bisulfite solution to quench it.

  • Filtration: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Dry the crude solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.[10]

Pilot-Scale Process Considerations

Caption: A typical workflow for scaling a chemical process.

  • Charging: The 2-methoxybenzoic acid and solvent are charged to the glass-lined reactor.

  • Bromine Addition: Bromine is added via a dosing pump from a sealed container. The addition rate is controlled by a process automation system that monitors the internal reactor temperature.

  • Off-Gas Treatment: The reactor is vented through a packed-bed scrubber to neutralize HBr gas.

  • Work-up: After the reaction, water is added to the reactor to precipitate the product. The resulting slurry is transferred to a centrifuge or filter-dryer for isolation.

  • Drying: The wet cake is dried under vacuum at a controlled temperature.

Data & Parameters

Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLaboratory Scale (100g)Pilot Plant Scale (10kg)Key Considerations for Scale-Up
Reactor 2L Glass Flask100L Glass-Lined ReactorHeat transfer, material compatibility, agitation.
Agitation Magnetic StirrerMotor-driven Impeller & BafflesEnsure homogeneity, avoid dead zones.
Bromine Addition Manual (Dropping Funnel)Automated Dosing PumpPrecise control is critical for safety and quality.
Addition Time 1-2 hours4-8 hours (or longer)Rate is limited by heat removal capacity.
Temp. Control Water BathJacketed Heating/Cooling SystemMust handle large exotherm; requires responsive system.
Isolation Buchner FunnelCentrifuge / Filter-DryerEfficiency, solvent handling, operator exposure.
Safety Fume HoodClosed System with ScrubberContainment of highly corrosive/toxic materials.[11]

References

  • CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. International Journal of Innovative Science and Research Technology. [Link]
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
  • This compound: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]
  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]
  • 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. gsrs. [Link]
  • A Guide to Sourcing Specialty Chemicals: Focus on this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • 2-bromo-3-methylbenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

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managing exothermic reactions during the synthesis of 3-Bromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Exothermic Reactions and Ensuring a Safe, Successful Synthesis

Welcome to the technical support center for the synthesis of 3-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The electrophilic bromination of 2-methoxybenzoic acid is an exothermic reaction that requires careful management to ensure both safety and a high yield of the desired product. This resource offers practical, field-proven insights to help you navigate the potential challenges of this synthesis.

Introduction: The Challenge of Controlled Bromination

The synthesis of this compound via electrophilic aromatic substitution is a standard yet delicate procedure. The methoxy group at the 2-position and the carboxylic acid group at the 1-position of the benzene ring direct the incoming electrophile (bromine). However, the reaction is inherently exothermic, and improper control of the reaction temperature can lead to a number of issues, including:

  • Thermal Runaway: A rapid, uncontrolled increase in temperature that can cause the reaction to become violent, potentially leading to a dangerous release of pressure and hazardous materials.[1]

  • Formation of Byproducts: Elevated temperatures can promote the formation of unwanted isomers and over-brominated products, complicating purification and reducing the yield of the target compound.[2][3]

  • Safety Hazards: The use of elemental bromine, a highly toxic and corrosive substance, necessitates stringent safety protocols to prevent exposure.[4][5][6][7]

This guide will provide you with the necessary information to mitigate these risks and successfully synthesize this compound.

Troubleshooting Guide: Addressing Common Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis.

Issue 1: Rapid and Uncontrolled Temperature Increase During Bromine Addition

  • Question: I've started adding the bromine solution, and the temperature of the reaction mixture is rising much faster than expected, even with an ice bath. What should I do, and what is causing this?

  • Answer: An unexpectedly rapid temperature increase is a critical warning sign of a potential thermal runaway and must be addressed immediately.

    Immediate Actions:

    • Stop the addition of bromine immediately.

    • Ensure the reaction flask is securely submerged in the cooling bath.

    • Increase the stirring speed to improve heat transfer to the cooling medium.

    • If the temperature continues to rise, you can add a small amount of pre-chilled solvent to dilute the reaction mixture.

    Root Causes and Preventative Measures:

    • Rate of Bromine Addition: The most common cause is adding the bromine too quickly. The electrophilic addition of bromine to the aromatic ring is a highly exothermic process.[1] A slow, dropwise addition is crucial to allow the cooling system to dissipate the generated heat effectively.

    • Inadequate Cooling: Ensure your cooling bath is at the appropriate temperature (typically 0-5 °C) and that the flask has sufficient surface area in contact with the cooling medium.

    • Concentration of Reactants: High concentrations of reactants can lead to a more vigorous reaction. Using an appropriate amount of solvent is key to moderating the reaction rate.

Issue 2: Low Yield of this compound

  • Question: After work-up and purification, my yield of the desired product is significantly lower than anticipated. What are the likely causes?

  • Answer: A low yield can stem from several factors, from incomplete reaction to product loss during the work-up.

    Potential Causes and Solutions:

    • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the starting material has been consumed before quenching the reaction.

    • Formation of Side Products: As mentioned, poor temperature control can lead to the formation of isomers or di-brominated products.[2][3] Maintaining a low and stable reaction temperature is your primary defense against side reactions.

    • Loss During Work-up: The product may be lost during the extraction and washing steps. Ensure you are using the correct solvents and that the pH is appropriately adjusted during the work-up to ensure the product is in the desired phase.

    • Premature Quenching: Adding the quenching agent before the reaction is complete will result in unreacted starting material.

Issue 3: Formation of a Precipitate During Quenching with Sodium Thiosulfate

  • Question: When I added the sodium thiosulfate solution to quench the excess bromine, a fine, pale-yellow solid precipitated. What is this, and how can I avoid it?

  • Answer: The precipitate is likely elemental sulfur. Sodium thiosulfate can decompose under acidic conditions to form sulfur.[8]

    Solution:

    • pH Adjustment: Before or during the addition of the sodium thiosulfate solution, carefully neutralize or slightly basify the reaction mixture with a mild base like sodium bicarbonate. This will prevent the decomposition of the thiosulfate.

    • Alternative Quenching Agent: Consider using sodium bisulfite, which is less prone to forming a sulfur precipitate under acidic conditions.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions when working with elemental bromine?

A1: Bromine is extremely corrosive, toxic, and environmentally hazardous.[5][6] Always handle liquid bromine in a well-ventilated chemical fume hood.[4][7] Personal protective equipment (PPE) is mandatory and should include:

  • Chemical splash goggles and a face shield.[5]

  • Heavy-duty, chemically resistant gloves (e.g., nitrile).[5]

  • A lab coat.[7] Always have a quenching solution, such as a 1 M solution of sodium thiosulfate, readily available to neutralize any spills.[5]

Q2: What is the role of the Lewis acid catalyst (e.g., FeBr₃) in this reaction?

A2: A Lewis acid catalyst polarizes the bromine molecule, making it a more potent electrophile.[10] This activation is necessary to overcome the aromatic stability of the benzene ring and facilitate the electrophilic substitution.

Q3: Can I use a different brominating agent, like N-Bromosuccinimide (NBS), to avoid handling liquid bromine?

A3: Yes, N-Bromosuccinimide (NBS) can be a safer alternative to liquid bromine as it is a solid and easier to handle.[1] However, it is important to note that reactions involving NBS are also exothermic and require careful temperature control.[1] The reaction mechanism with NBS can also differ, sometimes proceeding via a radical pathway, which may affect the regioselectivity of the bromination.[11][12]

Q4: How do I properly quench the reaction and remove excess bromine?

A4: Excess bromine should be quenched by the slow, dropwise addition of a reducing agent.[9] Commonly used quenching agents include aqueous solutions of sodium thiosulfate or sodium bisulfite.[8][9] The addition should be performed with vigorous stirring, and you should continue adding the quenching solution until the characteristic red-brown color of bromine disappears.[9] Be aware that the quenching process itself can be exothermic.[13]

Experimental Protocols and Data

Table 1: Recommended Reaction Parameters for Controlled Bromination

ParameterRecommended Value/ProcedureRationale
Reaction Temperature 0 - 5 °CMinimizes the rate of the exothermic reaction and reduces the formation of byproducts.
Bromine Addition Slow, dropwise addition via an addition funnel.Allows for effective heat dissipation and prevents a thermal runaway.
Stirring Vigorous and constant.Ensures homogenous mixing and efficient heat transfer to the cooling bath.
Quenching Agent 10% (w/v) aqueous sodium thiosulfate or saturated sodium bisulfite.[9]Effectively neutralizes unreacted bromine.
Quenching Procedure Slow, dropwise addition with continued cooling and stirring.The quenching reaction is also exothermic and requires control.[13]

Step-by-Step Quenching Protocol:

  • Ensure the reaction mixture is cooled to 0-5 °C in an ice bath.

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[9]

  • Slowly add the sodium thiosulfate solution dropwise to the reaction mixture with vigorous stirring.[9]

  • Continue the addition until the red-brown color of the bromine is no longer visible.[9]

  • Proceed with the work-up, which typically involves separating the aqueous and organic layers and washing the organic layer.[9][14]

Visualizing the Process

Diagram 1: Workflow for Managing Exothermic Bromination

ExothermicReactionManagement cluster_prep Preparation cluster_reaction Reaction cluster_control Control & Response cluster_completion Completion & Quenching A 1. Cool 2-methoxybenzoic acid solution to 0-5 °C B 2. Begin slow, dropwise addition of Bromine A->B C 3. Monitor Temperature Continuously B->C D Temperature Stable? C->D E YES: Continue Bromine Addition D->E Within 0-5 °C F NO: Rapid Increase D->F Exceeds 5 °C E->B H 4. Reaction Complete (TLC Monitoring) E->H Addition Complete G STOP Bromine Addition & Increase Cooling F->G G->C I 5. Slow, Dropwise Quenching with Sodium Thiosulfate H->I J 6. Proceed to Work-up I->J

Caption: A logical workflow for the safe execution of the exothermic bromination reaction.

Diagram 2: Key Species in Electrophilic Aromatic Bromination

ElectrophilicBromination cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products & Byproducts Substrate 2-Methoxybenzoic Acid AreniumIon Arenium Ion (Sigma Complex) Substrate->AreniumIon Electrophilic Attack Bromine Bromine (Br₂) Bromine->AreniumIon Electrophilic Attack Byproduct2 Isomeric & Over-brominated Products Bromine->Byproduct2 Side Reactions (High Temperature) Catalyst Lewis Acid (e.g., FeBr₃) Catalyst->AreniumIon Electrophilic Attack Product This compound AreniumIon->Product Deprotonation Byproduct1 HBr AreniumIon->Byproduct1 Deprotonation

Caption: The relationship between reactants, intermediates, and products in the synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Quenching and Removal of Excess Bromine.
  • BenchChem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
  • Reddit. (2022). Working with Bromine. r/chemistry.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Unknown. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • BenchChem. (n.d.). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired product 2 and byproducts I-III.
  • BenchChem. (n.d.). A Comparative Guide to Byproducts of Common Brominating Agents.
  • BenchChem. (n.d.). Technical Support Center: Managing the Exothermic Nature of Acetylene Bromination.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Bromo-2-methoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by this sterically encumbered building block. Our goal is to provide not just protocols, but a foundational understanding of the principles at play, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Understanding the Challenge: The "Ortho Effect" on Steroids

This compound is a valuable scaffold, but its reactivity is dominated by the steric and electronic environment created by its substituents. The carboxylic acid, methoxy group, and bromine atom are crowded together on the aromatic ring. This arrangement leads to significant steric hindrance, a phenomenon where the physical bulk of these groups impedes the approach of reagents to the reactive centers.[1][2][3]

Specifically, the ortho methoxy group and, to a lesser extent, the adjacent bromine atom, create a congested environment around both the carboxylic acid function and the C-Br bond. This congestion dictates the choice of reagents, catalysts, and conditions required for successful transformations. Furthermore, the electronic properties of the methoxy group—electron-donating by resonance but electron-withdrawing by induction—also modulate the reactivity of the aryl bromide bond.[4]

This guide provides reaction-specific troubleshooting advice to overcome these inherent challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my standard amidation conditions (e.g., EDC/HOBt) failing with this acid?

Standard peptide coupling reagents often fail because the steric bulk around the carboxylic acid hinders the formation of the activated intermediate (like an O-acylisourea) and subsequent attack by the amine nucleophile. The energy barrier for the amine to approach the carbonyl carbon is too high.

Q2: What is the "ortho effect" and how does it impact this molecule's acidity?

The "ortho effect" refers to the observation that nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-donating or withdrawing.[5][6] In this case, the bulky methoxy group forces the carboxylic acid group to twist out of the plane of the benzene ring.[6][7][8] This twisting reduces resonance between the carboxyl group and the ring, which stabilizes the carboxylate anion upon deprotonation, thereby increasing the acid's strength.[6][7]

Q3: Does the steric hindrance also affect reactions at the C-Br bond, like Suzuki coupling?

Absolutely. The ortho-methoxy group significantly hinders the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cross-coupling reactions. The palladium catalyst must be able to access the C-Br bond to insert itself, and the bulky neighboring group makes this difficult. This often necessitates the use of specialized, bulky ligands to promote the reaction.[9]

Troubleshooting Guide: Amidation & Peptide Coupling

Problem: You are experiencing low to no yield in the conversion of this compound to its corresponding amide using standard coupling protocols.

Primary Cause: Severe steric hindrance around the carboxylic acid is preventing effective activation and/or nucleophilic attack by the amine.

Solution Pathway 1: Enhanced Carboxylic Acid Activation

The key is to convert the carboxylic acid into a much more reactive intermediate that can overcome the steric barrier.

Method A: Conversion to Acyl Chloride

This is a robust, two-step method that dramatically increases the electrophilicity of the carbonyl carbon.

Experimental Protocol:

  • Acyl Chloride Formation: In a fume hood, dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) or toluene. Add a few drops of anhydrous N,N-Dimethylformamide (DMF) (catalytic). Add oxalyl chloride (1.5 eq) or thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Solvent Removal: Carefully remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is often used immediately without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add the desired amine (1.1 eq) followed by a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise. Stir at room temperature until the reaction is complete as monitored by TLC.

Causality: Thionyl chloride or oxalyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, creating a highly reactive acyl chloride.[10] The subsequent addition of an amine is rapid and generally irreversible.

Method B: Use of High-Potency Coupling Reagents

Modern coupling reagents are designed to form highly activated esters that are more reactive than the intermediates formed by EDC.

Recommended Reagents & Conditions:

Reagent Base Solvent Key Advantage
HATU (1.1 eq) DIPEA (2.0 eq) DMF, NMP Forms a highly reactive O-acylisouronium species; very effective for hindered systems.
HBTU (1.1 eq) DIPEA (2.0 eq) DMF Similar to HATU, forms an activated benzotriazole ester.

| PyBOP (1.1 eq) | DIPEA (2.0 eq) | DCM, DMF | Generates an activated phosphonium species; minimizes racemization in chiral substrates. |

Protocol Insight: When using these reagents, dissolve the acid, amine, and base in the solvent before adding the coupling reagent. This sequence minimizes side reactions of the highly reactive activated intermediate.

Logical Workflow: Amide Formation for Hindered Acids

cluster_start Starting Materials cluster_methods Activation Strategy cluster_product Outcome Acid 3-Bromo-2-methoxy- benzoic Acid Coupling Problem: Low Yield (Standard Coupling) Acid->Coupling Standard Conditions Acyl_Cl Solution 1: Convert to Acyl Chloride (e.g., SOCl2) Acid->Acyl_Cl HATU Solution 2: Use Potent Reagent (e.g., HATU) Acid->HATU Amine R-NH2 Amide Desired Amide Product Coupling->Amide Fails or Low Yield Acyl_Cl->Amide React with Amine + Base HATU->Amide React with Amine + Base cluster_activation Activation cluster_catalysis DMAP Catalytic Cycle cluster_final Ester Formation Acid Hindered Acid (R-COOH) Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate + DCC DCC DCC->Intermediate Acyl_Pyr N-Acylpyridinium Salt (Highly Reactive) Intermediate->Acyl_Pyr + DMAP DMAP DMAP (Catalyst) Ester Ester Product (R-COOR') Acyl_Pyr->Ester + R'-OH Alcohol Alcohol (R'-OH) Alcohol->Ester Ester->DMAP Releases Pd0 Pd(0)L (Active Catalyst) ArPdBr Ar-Pd(II)-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition (Rate-Limiting Step) Product Ar-Ar' (Product) Pd0->Product Releases ArPdOR Ar-Pd(II)-OR ArPdBr->ArPdOR Transmetalation ArPdOR:e->Pd0:s Reductive Elimination ArPdAr Ar-Pd(II)-Ar' ArBr Hindered Ar-Br ArBr->ArPdBr Boronic Ar'-B(OR)2 Boronic->ArPdBr Base Base (e.g., K3PO4) Base->ArPdBr

Sources

Technical Support Center: Purifying 3-Bromo-2-methoxybenzoic Acid with Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography of this compound. The information herein is grounded in established chromatographic principles and tailored to the specific chemical properties of this compound.

I. Understanding the Molecule: Key to Successful Purification

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a methoxy group, and a carboxylic acid functional group, dictates its behavior on a chromatography column.

  • Polarity: The carboxylic acid group makes the molecule polar and acidic. The methoxy group adds some polarity, while the bromine atom and the benzene ring are nonpolar. This combination of functional groups gives the molecule an intermediate polarity.

  • Acidity: The carboxylic acid group is the primary driver of the compound's acidic nature. This is a critical factor to consider when selecting the mobile and stationary phases.

  • Solubility: Understanding the solubility of this compound in various organic solvents is crucial for preparing the sample and choosing the eluent system. A related compound, 3-bromo-2-methylbenzoic acid, has been studied for its solubility in solvents like tetrahydrofuran, N,N-dimethylformamide, methanol, ethyl acetate, ethanol, and acetonitrile, with water and cyclohexane acting as effective anti-solvents.[1][2]

Physicochemical Properties Summary
PropertyValueSource
Molecular Formula C8H7BrO3[3]
Molecular Weight 231.04 g/mol [4][5]
Appearance White to light yellow powder/crystal[5]
Melting Point 119-123 °C[4][5]
pKa (Predicted) 3.70 ± 0.10[5]

II. Experimental Workflow: A Step-by-Step Protocol

This section provides a detailed workflow for the purification of this compound using normal-phase column chromatography.

Purification Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Chromatography TLC_Analysis 1. TLC Analysis & Solvent System Selection Column_Packing 2. Column Packing TLC_Analysis->Column_Packing Sample_Preparation 3. Sample Preparation Column_Packing->Sample_Preparation Sample_Loading 4. Sample Loading Sample_Preparation->Sample_Loading Elution 5. Elution Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 7. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Solvent_Removal 8. Solvent Removal Fraction_Analysis->Solvent_Removal Purity_Confirmation 9. Purity Confirmation Solvent_Removal->Purity_Confirmation Troubleshooting_Guide Problem Problem Common Issues Cause1 Possible Cause Compound Streaking/Tailing on TLC/Column Problem->Cause1 Issue Cause2 Possible Cause Poor Separation of Compound from Impurities Problem->Cause2 Issue Cause3 Possible Cause Compound Not Eluting from the Column Problem->Cause3 Issue Cause4 Possible Cause Compound Elutes Too Quickly (with the solvent front) Problem->Cause4 Issue Solution1 Solution - Add a small amount of acetic or formic acid to the mobile phase (0.1-1%). - Ensure the sample is not overloaded. Cause1->Solution1 Resolution Solution2 Solution - Optimize the solvent system using TLC. - Use a finer mesh silica gel. - Employ gradient elution. Cause2->Solution2 Resolution Solution3 Solution - Gradually increase the polarity of the mobile phase. - Check for compound decomposition on silica. Cause3->Solution3 Resolution Solution4 Solution - Decrease the polarity of the mobile phase. - Ensure proper column packing. Cause4->Solution4 Resolution

Sources

Technical Support Center: Solvent Selection for Reactions of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving 3-Bromo-2-methoxybenzoic acid. As a multifaceted building block in pharmaceutical and materials science, the successful transformation of this reagent is critically dependent on reaction conditions, with solvent choice being a paramount, yet often underestimated, factor. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent effects, troubleshoot common experimental hurdles, and enhance reaction outcomes through rational solvent selection.

Part 1: Foundational Concepts in Solvent Selection

Before addressing specific experimental problems, it is crucial to understand the fundamental principles governing how solvents influence chemical reactions. The selection of an appropriate solvent is not merely about dissolving reactants; it is an active parameter that can dictate reaction pathways, rates, and yields.[1]

Q1: What are the most critical solvent properties to consider for my reaction?

A1: The success of your reaction hinges on three primary solvent characteristics: polarity, the ability to form hydrogen bonds (protic vs. aprotic nature), and the boiling point.

  • Polarity (Dielectric Constant, ε): Polarity is a measure of a solvent's ability to stabilize charges.[2] Solvents with a high dielectric constant (ε > 15) are considered polar and are effective at solvating charged intermediates and transition states, which is crucial for mechanisms involving ion formation, such as SN1 reactions.[3][4] Non-polar solvents (ε < 15) are unable to stabilize charges effectively.[3]

  • Protic vs. Aprotic Nature: This classification is based on a solvent's ability to act as a hydrogen bond donor.

    • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds and can form strong hydrogen bonds.[5] They are excellent at solvating both cations and anions.[6] While they favor reactions with polar, ionic transition states (like SN1), they can hinder SN2 reactions by forming a "cage" around the nucleophile, thereby reducing its reactivity.[7][8]

    • Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[3] They are poor hydrogen bond donors. They solvate cations well through ion-dipole interactions but leave anions relatively "naked" and more reactive.[9] This makes them ideal for promoting SN2 reactions.[5][10]

  • Boiling Point: The boiling point determines the maximum temperature at which a reaction can be run at atmospheric pressure. Higher temperatures can increase reaction rates but may also lead to undesirable side reactions or decomposition.

Table 1: Properties of Common Solvents in Organic Synthesis
SolventFormulaDielectric Constant (ε) at 20°CTypeBoiling Point (°C)
WaterH₂O80.1Polar Protic100
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7Polar Aprotic189
Acetonitrile (MeCN)C₂H₃N37.5Polar Aprotic82
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Polar Aprotic153
Methanol (MeOH)CH₄O32.7Polar Protic65
Ethanol (EtOH)C₂H₆O24.6Polar Protic78
AcetoneC₃H₆O20.7Polar Aprotic56
Tetrahydrofuran (THF)C₄H₈O7.6Polar Aprotic66
TolueneC₇H₈2.4Non-Polar111
1,4-DioxaneC₄H₈O₂2.2Non-Polar101

Data sourced from various references including[11][12][13].

Part 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues encountered during common transformations of this compound in a problem-solution format.

Scenario 1: Suzuki-Miyaura Cross-Coupling Reactions

Problem: My Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid shows low conversion and/or slow reaction rates.

  • Possible Solvent-Related Cause: Poor solubility of one or more components (the aryl halide, the boronic acid, or the inorganic base) is a common issue. Additionally, the solvent system profoundly affects the stability and activity of the palladium catalyst and the efficiency of the transmetalation step.[14][15]

  • Recommended Solution:

    • Switch to a Mixed Solvent System: Single-solvent systems are often inefficient. The most robust Suzuki couplings use a mixture of an organic solvent and water.[16] A combination like 1,4-Dioxane/Water or Toluene/Ethanol/Water is highly effective. The organic solvent dissolves the this compound and the boronic acid, while water dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and facilitates the crucial transmetalation step.

    • Consider a Polar Aprotic Solvent: For particularly stubborn couplings, a polar aprotic solvent like DMF or acetonitrile (MeCN) , often with added water, can be beneficial.[17] These solvents can help stabilize the active palladium catalyst complex. However, be aware that highly polar solvents can sometimes favor side reactions.[17]

Problem: I am observing significant hydrodebromination (replacement of -Br with -H) as a side product.

  • Possible Solvent-Related Cause: The solvent can influence the lifetime of palladium hydride intermediates, which are responsible for hydrodebromination. In some cases, solvents like DMF can act as a hydride source, especially at elevated temperatures.[14]

  • Recommended Solution:

    • Avoid High Temperatures in DMF: If using DMF, try running the reaction at a lower temperature (e.g., 80-100 °C) to minimize this side reaction.

    • Switch to a Non-Polar Solvent System: A system like Toluene/Water or THF/Water is generally less prone to promoting hydrodebromination compared to DMF.[14] THF, in particular, has been shown to favor reactions at other sites over side reactions in some complex molecules.[14]

Scenario 2: Esterification of the Carboxylic Acid Group

Problem: My acid-catalyzed (Fischer) esterification with an alcohol is giving a poor yield.

  • Possible Solvent-Related Cause: Fischer esterification is an equilibrium-controlled process that produces water as a byproduct. If water is allowed to accumulate, the reaction will not proceed to completion. The solvent's role is not just to dissolve the reactants but also to help remove this water.

  • Recommended Solution:

    • Use a Water-Sequestering Solvent: The best approach is to use a non-polar solvent like Toluene or Hexane that forms an azeotrope with water. By setting up the reaction in a flask equipped with a Dean-Stark apparatus, water can be physically removed from the reaction mixture as it forms, driving the equilibrium towards the ester product.

    • Use the Alcohol as the Solvent: If using a simple, low-boiling alcohol like methanol or ethanol, it can be used in large excess to serve as both the reactant and the solvent.[18] This concentration effect pushes the equilibrium towards the product side. This is often effective for producing methyl or ethyl esters.[19]

Diagram 1: Decision Workflow for Initial Solvent Selection

This diagram provides a logical path for selecting a starting solvent system based on the intended reaction type for this compound.

G Solvent Selection for this compound Reactions start Identify Reaction Type cross_coupling Palladium Cross-Coupling (e.g., Suzuki, Heck) start->cross_coupling esterification Carboxylic Acid Esterification start->esterification other Other Reactions (e.g., Amide Coupling) start->other solvent_cc Use Mixed Aqueous/Organic System: - Dioxane/Water - Toluene/Ethanol/Water - DMF/Water (for solubility) cross_coupling->solvent_cc Rationale: Solubilizes organic and inorganic components, facilitates transmetalation. solvent_ester Is water a byproduct? esterification->solvent_ester solvent_other Consider Polar Aprotic: - DMF - NMP - Acetonitrile other->solvent_other Rationale: Good general solubility, facilitates reactions with polar reagents. ester_yes Use Dean-Stark trap with Toluene OR use excess alcohol as solvent solvent_ester->ester_yes Yes ester_no Use a non-reactive solvent (e.g., DCM, THF) solvent_ester->ester_no No

Caption: A decision tree for selecting an appropriate initial solvent.

Part 3: FAQs and Advanced Insights

Q2: I need to run a nucleophilic substitution reaction. Which solvent class is better?

A2: The choice depends entirely on the proposed mechanism (SN1 vs. SN2).

  • For an SN1-type mechanism , which proceeds through a carbocation intermediate, a polar protic solvent like methanol or water is ideal.[20] These solvents excel at stabilizing the charged intermediate and the leaving group, lowering the activation energy barrier.[4]

  • For an SN2-type mechanism , which involves a backside attack by a nucleophile in a single concerted step, a polar aprotic solvent like DMF, DMSO, or acetonitrile is strongly recommended.[21] These solvents solvate the accompanying cation but leave the nucleophile anion highly reactive and ready to attack the electrophilic center.[7] Using a protic solvent in an SN2 reaction will drastically slow it down.[8]

Q3: My starting material, this compound, is not dissolving well. What should I do?

A3: Solubility is the first prerequisite for a successful homogeneous reaction.

  • Consult Solubility Data: While comprehensive data for this specific molecule is limited, related compounds like 3-methoxybenzoic acid are soluble in boiling water and common organic solvents.[22][23] this compound itself is a solid with a melting point of 119-123 °C.

  • Use a Polar Aprotic Solvent: Polar aprotic solvents like DMF and DMSO are excellent general-purpose solvents for a wide range of organic compounds and are a good starting point if solubility is a major concern.

  • Consider Basification: For reactions where the carboxylic acid proton can be removed without interfering (like a Suzuki coupling), adding the base first can convert the acid to its more soluble carboxylate salt. This can significantly improve its solubility in more polar or aqueous solvent mixtures.

Diagram 2: Troubleshooting Workflow for Low-Yield Reactions

This diagram outlines a systematic approach to diagnosing and solving low-yield issues where the solvent is a potential culprit.

G start Problem: Low Reaction Yield check_sol Step 1: Check Solubility Are all reactants fully dissolved? start->check_sol sol_no Action: Change to a more solubilizing system. (e.g., use DMF, add co-solvent) check_sol->sol_no No sol_yes Solubility is OK check_sol->sol_yes Yes check_mech Step 2: Re-evaluate Solvent/Mechanism Match (e.g., Protic for SN1, Aprotic for SN2) sol_no->check_mech sol_yes->check_mech mech_no Action: Switch solvent class to match the expected mechanism. check_mech->mech_no No mech_yes Mechanism match is correct check_mech->mech_yes Yes check_equil Step 3: Consider Equilibrium Effects Is a byproduct (e.g., H₂O) inhibiting the reaction? mech_no->check_equil mech_yes->check_equil equil_yes Action: Use techniques to remove byproduct (e.g., Dean-Stark with Toluene). check_equil->equil_yes Yes equil_no Solvent is likely not the primary issue. Investigate other parameters (temp, catalyst, reagents). check_equil->equil_no No

Caption: A systematic workflow for troubleshooting low-yield reactions.

Part 4: Experimental Protocol Example

Optimized Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point that leverages an optimal solvent system to maximize yield and minimize side reactions.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a 3:1 mixture of 1,4-Dioxane and Water . The total solvent volume should be sufficient to make the initial concentration of the limiting reagent approximately 0.1-0.2 M. Stir the mixture for 5-10 minutes. The mixture may still be a slurry at this point.

  • Base Addition: Add a solid base, such as potassium carbonate (K₂CO₃, 2.5 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.). The aqueous portion of the solvent system is critical for dissolving the base.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The mixture should become homogeneous or near-homogeneous as the reaction proceeds.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

References

  • Solvent Effects Definition - Organic Chemistry Key Term - Fiveable.
  • Solvent effects in organic chemistry — recent developments - Canadian Science Publishing.
  • Solvents and Solvent Effects in Organic Chemistry (Third Edition).
  • Solvents and Solvent Effects in Organic Chemistry - ChemistryViews.
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
  • Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? - Quora.
  • Solvation Effects in Organic Chemistry - ACS Public
  • Solvent - Wikipedia.
  • SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks.
  • Characteristics of the SN2 Reaction - Chemistry LibreTexts.
  • Characteristics of the SN2 Reaction - Chemistry LibreTexts (Mar 28, 2024).
  • Common Solvents Used in Organic Chemistry: Table of Properties.
  • Dielectric Constants of Common Solvents | PDF - Scribd.
  • NS7. Solvent Effects - aliphatic nucleophilic substitution - Chem LibreTexts.
  • Optimizing yield and purity in 3-Bromobenzoic acid synthesis - Benchchem.
  • Factors affecting rate of nucleophilic substitution reactions - Chemistry LibreTexts.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS - St.
  • Illustrated Glossary of Organic Chemistry - Dielectric constant.
  • Dielectric Constant - Honeywell.
  • Synthesis of Bromo Acid by Solvent and C
  • Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts.
  • A Comparative Guide to the Reaction Kinetics of Substituted Benzoic Acids - Benchchem.
  • Solvent Effects on the Selectivity of Palladium-C
  • Preparation of 3-methoxybenzoic acid - Sciencemadness.org.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
  • Effect of solvent on the Suzuki cross-coupling - ResearchG
  • Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions - Benchchem.
  • Effect of solvent on the Suzuki reaction - ResearchG
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • The Conditions of 3-Bromobenzoic Acid Reaction with 4-Methoxyphenyl...
  • This compound 97% - Sigma-Aldrich.
  • Substituted Benzoic Acids - Chemistry LibreTexts.
  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI.
  • Ring substitution reactions of benzoic Acid - YouTube.
  • Does unsubstituted benzoic acid not show resonance due to steric effects? - Chemistry Stack Exchange.
  • Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid - Benchchem.
  • Why do benzoic acid undergoes electrophilic substitution reaction
  • Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.
  • 3-Bromo-6-methoxy-2-methylbenzoic acid - PubChem.
  • 3-Methoxybenzoic Acid - PubChem.
  • 3-Bromo-2-methylbenzoic acid 97% - Sigma-Aldrich.
  • An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents - Benchchem.

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Validation & Comparative

A Researcher's Guide to the Spectroscopic Confirmation of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific rigor. The isomeric nature of substituted benzene rings necessitates a multi-faceted analytical approach to definitively establish the substitution pattern. This guide provides an in-depth comparison of spectroscopic techniques to confirm the structure of 3-Bromo-2-methoxybenzoic acid, a valuable building block in organic synthesis. We will delve into the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), contrasting them with plausible alternatives and providing the experimental rationale for each step.

The Analytical Challenge: Distinguishing Isomers

The primary challenge in confirming the structure of this compound lies in differentiating it from its other isomers, such as 4-Bromo-2-methoxybenzoic acid or 5-Bromo-2-methoxybenzoic acid. Each isomer will exhibit unique spectroscopic signatures. This guide will illustrate how a synergistic application of common spectroscopic methods provides unequivocal proof of the 3-bromo, 2-methoxy substitution pattern.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their chemical surroundings, and their proximity to one another.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents four distinct proton signals: three aromatic protons and the methoxy group's protons. The carboxylic acid proton is often broad and may exchange with deuterium in certain solvents, sometimes rendering it invisible.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6~7.8-8.0Doublet of doublets (dd)J ≈ 7.8, 1.5
H-4~7.5-7.7Doublet of doublets (dd)J ≈ 7.8, 1.5
H-5~7.2-7.4Triplet (t)J ≈ 7.8
-OCH₃~3.9-4.1Singlet (s)N/A
-COOH~10-13Broad Singlet (br s)N/A

Note: Predicted values are based on typical ranges for similar compounds and may vary based on solvent and concentration.

Expert Interpretation:

The key to confirming the 3-bromo-2-methoxy arrangement lies in the splitting pattern of the aromatic protons.

  • H-5 is expected to appear as a triplet because it is coupled to both H-4 and H-6 with similar coupling constants.

  • H-4 and H-6 will each appear as a doublet of doublets, being coupled to H-5 and having a smaller long-range coupling to each other.

  • The singlet for the methoxy group confirms its presence. Its chemical shift, influenced by the adjacent carboxylic acid and bromine, helps to support the overall structure.

Comparative Analysis:

Consider an alternative isomer, 4-Bromo-2-methoxybenzoic acid. In this case, the aromatic region would show two doublets and a singlet, a distinctly different pattern from the triplet and two doublet of doublets expected for the target molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum of this compound

For this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the methoxy group, and one for the carboxylic acid.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O~165-170
C-2 (C-OCH₃)~155-160
C-1 (C-COOH)~125-130
C-4~130-135
C-6~128-133
C-5~120-125
C-3 (C-Br)~110-115
-OCH₃~55-60

Note: Predicted values are based on typical ranges for similar compounds and may vary based on solvent and concentration.

Expert Interpretation:

The chemical shifts of the aromatic carbons are highly diagnostic. The carbon attached to the bromine (C-3) is expected to be significantly upfield due to the halogen's electronic effects. Conversely, the carbon attached to the electron-withdrawing oxygen of the methoxy group (C-2) will be downfield. These specific shifts, in conjunction with the ¹H NMR data, provide strong evidence for the proposed structure.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at approximately 100 MHz).

    • Use the same lock and shim settings as for the ¹H experiment.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Expected IR Absorptions for this compound
Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1680-1710Strong
C=C (Aromatic)1450-1600Medium to Weak
C-O (Methoxy/Acid)1200-1300 and 1000-1100Strong
C-Br500-600Medium to Strong

Expert Interpretation:

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range, along with a strong carbonyl (C=O) peak around 1700 cm⁻¹, is characteristic of a carboxylic acid dimer formed through hydrogen bonding. The various C-O and aromatic C=C stretching frequencies further confirm the presence of the methoxy and phenyl groups. The C-Br stretch, while present, can sometimes be difficult to assign definitively in a complex molecule.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal.

  • Data Acquisition:

    • Lower the ATR anvil to press the sample against the crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry (MS) provides the molecular weight of a compound and can give clues about its structure through fragmentation patterns.

Expected Mass Spectrum for this compound
  • Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which have nearly equal natural abundance.

    • m/z ≈ 230 (for C₈H₇⁷⁹BrO₃)

    • m/z ≈ 232 (for C₈H₇⁸¹BrO₃) The ratio of the intensities of these two peaks should be approximately 1:1.

  • Key Fragments:

    • Loss of a methoxy radical (-•OCH₃): [M - 31]⁺

    • Loss of a carboxyl group (-•COOH): [M - 45]⁺

Expert Interpretation:

The observation of the characteristic isotopic pattern for bromine in the molecular ion peak is definitive proof of the presence of one bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which can confirm the elemental formula (C₈H₇BrO₃).

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use a standard electron ionization (EI) source (typically at 70 eV).

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and key fragments.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

Caption: Workflow for Spectroscopic Structure Confirmation.

Conclusion

The structural confirmation of this compound is achieved not by a single technique, but by the convergence of evidence from multiple spectroscopic methods. IR and MS provide rapid confirmation of functional groups and molecular formula, while detailed 1D and 2D NMR experiments are indispensable for unambiguously establishing the substitution pattern on the aromatic ring. This comprehensive approach ensures the high fidelity of data required in research and development.

References

  • Spectroscopic Methods in Organic Chemistry. M. Hesse, H. Meier, B. Zeeh. A foundational text on the principles of spectroscopic techniques.
  • Introduction to Spectroscopy. D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan.
  • NIST Chemistry WebBook. National Institute of Standards and Technology. A comprehensive database of chemical and physical data, including mass spectra and IR spectra for many compounds. [Link]
  • PubChem.

A Researcher's Guide to the Comparative Reactivity of 3-Bromo-2-methoxybenzoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The subtle shifts in the placement of substituents on an aromatic ring can profoundly alter a molecule's chemical personality. For scientists engaged in the intricate work of organic synthesis and drug design, a deep understanding of these positional nuances is not merely academic—it is fundamental to predicting reaction outcomes, optimizing synthetic routes, and ultimately, engineering molecular function. This guide offers an in-depth comparative analysis of the reactivity of 3-Bromo-2-methoxybenzoic acid and its key positional isomers. By dissecting the interplay of electronic and steric effects, we aim to provide a predictive framework and practical, data-driven insights for laboratory applications.

The reactivity of any substituted benzoic acid is a delicate balance of competing forces. The electron-withdrawing inductive effect of the bromine atom, the dual-natured (inductive vs. resonance) character of the methoxy group, and the steric hindrance imposed by substituents adjacent to the reactive carboxylic acid center all contribute to the molecule's behavior in chemical transformations. This guide will explore these principles through the lens of acidity (pKa) and performance in several cornerstone reactions of modern organic synthesis.

The Isomers in Focus

To build a clear comparative narrative, we will analyze this compound against a curated set of its positional isomers. Each isomer has been selected to systematically probe the effects of substituent relocation around the aromatic core.

Compound NumberIUPAC NameKey Structural Feature
1 This compoundTarget Compound: Bromo meta to -COOH, Methoxy ortho to -COOH
2 4-Bromo-2-methoxybenzoic acidBromo group moved to the para position relative to -COOH
3 5-Bromo-2-methoxybenzoic acidBromo group remains meta, but on the other side of -COOH
4 6-Bromo-2-methoxybenzoic acidBromo group moved to the other ortho position relative to -COOH
5 3-Bromo-4-methoxybenzoic acidMethoxy group moved to the para position relative to -COOH
6 3-Bromo-5-methoxybenzoic acidMethoxy group moved to the other meta position relative to -COOH

I. Comparative Acidity (pKa): The Fundamental Electronic Signature

The acidity of a benzoic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base, the benzoate anion. Any factor that stabilizes this anion by delocalizing its negative charge will increase the acidity (lower the pKa).[1][2][3]

  • Inductive Effect (-I): As an electronegative element, bromine pulls electron density through the sigma bond network, stabilizing the benzoate anion and increasing acidity. This effect is distance-dependent, weakening as the bromine moves further from the carboxylate group.[4]

  • Resonance Effect (+R): The methoxy group is a powerful electron-donating group by resonance, pushing electron density into the ring. This effect destabilizes the benzoate anion and decreases acidity, particularly when the methoxy group is ortho or para to the carboxylate.[3][5] Bromine also has a weaker +R effect.

  • Ortho Effect: A well-documented phenomenon where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid.[6] This is attributed to a combination of steric and electronic factors, primarily steric inhibition of resonance where the bulky ortho group forces the carboxyl group out of the plane of the benzene ring, which stabilizes the carboxylate anion.[6][7]

Predicted Acidity Trends

While experimental pKa values for all these specific isomers are not readily compiled, we can predict a relative ranking based on established chemical principles.

CompoundKey Influences on AcidityPredicted Relative Acidity (pKa)
4. 6-Bromo-2-methoxybenzoic acid Strong ortho effect from both the 6-bromo and 2-methoxy groups.Most Acidic (Lowest pKa)
1. This compound Ortho effect from the 2-methoxy group; -I effect from 3-bromo.Highly Acidic
5. 3-Bromo-4-methoxybenzoic acid Strong -I effect from 3-bromo; destabilizing +R effect from 4-methoxy.Moderately Acidic
3. 5-Bromo-2-methoxybenzoic acid Ortho effect from 2-methoxy; weaker -I effect from 5-bromo.Moderately Acidic
6. 3-Bromo-5-methoxybenzoic acid -I effects from both bromo and methoxy groups at meta positions.Less Acidic
2. 4-Bromo-2-methoxybenzoic acid Ortho effect from 2-methoxy; weaker -I effect from 4-bromo.Least Acidic of this set

This table provides a qualitative framework. The precise pKa value is a quantitative outcome of these competing effects.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for experimentally verifying the acidity of the isomers.

Core Principle: The pKa is the pH at which the acid is exactly half-neutralized during titration with a strong base.

Materials:

  • Isomer of interest (e.g., this compound)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (CO₂-free)

  • Calibrated pH meter and electrode

  • Buret (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

Procedure:

  • Preparation: Accurately weigh approximately 0.2-0.3 g of the benzoic acid isomer and dissolve it in 100 mL of deionized water in the beaker. Gentle heating may be required for dissolution; ensure the solution returns to room temperature before titration.

  • Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution over the beaker.

  • Titration: Record the initial pH of the solution. Begin adding the NaOH solution in small increments (e.g., 0.5 mL), recording the pH after each addition. As the pH begins to change more rapidly near the equivalence point, reduce the increment size (e.g., 0.1 mL) to obtain a more precise titration curve.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the curve. The pKa is the pH value at exactly half the volume of NaOH required to reach the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

II. Comparative Reactivity in Synthetic Transformations

Beyond acidity, the substituent pattern dictates how these isomers behave in key synthetic reactions.

A. Fischer Esterification

This acid-catalyzed reaction is highly sensitive to steric hindrance around the carboxylic acid group.

Causality: The reaction proceeds via nucleophilic attack of the alcohol on the protonated carbonyl carbon. Bulky groups in the ortho positions (positions 2 and 6) physically obstruct this attack, dramatically slowing the reaction rate.

Predicted Reactivity Trend (Fastest to Slowest):

  • 3-Bromo-5-methoxybenzoic acid (6): No ortho substituents. Most reactive.

  • 3-Bromo-4-methoxybenzoic acid (5): No ortho substituents. Highly reactive.

  • 1, 2, 3, and 4: All possess a methoxy or bromo group at an ortho position (2 or 6). These will be significantly less reactive due to steric hindrance. Isomer 4 (6-Bromo-2-methoxybenzoic acid), with two ortho substituents, will be the least reactive and may require more forcing conditions.

Experimental Protocol: Comparative Fischer Esterification

Core Principle: By running parallel reactions under identical conditions and monitoring product formation over time (e.g., by GC or ¹H NMR), the relative rates can be determined.

Materials:

  • Benzoic acid isomers

  • Anhydrous Methanol (large excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Reaction vials, heating block, and magnetic stirring

  • Internal standard for quantitative analysis (e.g., Durene)

Procedure:

  • Setup: In separate, identical reaction vials, place an equimolar amount of each benzoic acid isomer (e.g., 0.5 mmol).

  • Reagents: To each vial, add a precise amount of the internal standard. Then add a large excess of anhydrous methanol (e.g., 5 mL) and a catalytic amount of concentrated H₂SO₄ (e.g., 0.05 mmol).

  • Reaction: Seal the vials and place them in a preheated heating block set to a constant temperature (e.g., 65°C).

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8 hours), carefully withdraw a small aliquot from each reaction mixture. Quench the aliquot in a saturated NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extracts by GC or ¹H NMR to determine the ratio of ester product to starting material, using the internal standard for quantification. Plotting percent conversion versus time for each isomer will reveal their relative reaction rates.

B. Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki reaction is a powerful tool for forming C-C bonds, coupling the aryl bromide with a boronic acid.[8][9][10] The reactivity of the C-Br bond is influenced by both electronic and steric factors.

Causality: The catalytic cycle's rate-determining step is often the oxidative addition of the palladium catalyst to the C-Br bond.[9]

  • Electronics: Electron-withdrawing groups on the ring can make the carbon atom of the C-Br bond more electrophilic, potentially accelerating the oxidative addition step.

  • Sterics: Severe steric hindrance around the bromine atom can impede the approach of the bulky palladium catalyst, slowing the reaction.

Predicted Reactivity Trend: The electronic differences between the isomers are subtle in this context. However, steric hindrance is a major differentiator.

  • Most Reactive: Isomers where the bromine is least sterically encumbered, such as 5-Bromo-2-methoxybenzoic acid (3) and 4-Bromo-2-methoxybenzoic acid (2) .

  • Least Reactive: Isomers with substituents ortho to the bromine. In This compound (1) , the 2-methoxy group provides some steric shielding. In 3-Bromo-4-methoxybenzoic acid (5) , the 4-methoxy group has less of a steric impact on the 3-bromo position.

Experimental Protocol: Suzuki Cross-Coupling

Core Principle: Coupling the bromo-methoxybenzoic acid isomer with a boronic acid (e.g., phenylboronic acid) using a palladium catalyst and a base.

Materials:

  • Bromo-methoxybenzoic acid isomer (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere, add the bromo-methoxybenzoic acid isomer, phenylboronic acid, base, and palladium catalyst.

  • Solvent: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100°C) for a set period (e.g., 12-24 hours).

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer can be acidified to protonate the carboxylic acid, which may alter its solubility.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Suzuki_Workflow A Combine Reactants (Aryl Bromide, Boronic Acid, Base, Pd Catalyst) B Add Degassed Solvent (under Inert Atmosphere) A->B C Heat Reaction Mixture (e.g., 90°C, 12h) B->C D Reaction Work-up (Aqueous Extraction) C->D E Purification (Column Chromatography) D->E F Characterize Product E->F

Caption: General workflow for a Suzuki cross-coupling reaction.

C. Directed Ortho-Metalation (DoM)

DoM is a powerful technique for regioselective functionalization of aromatic rings.[11][12] The carboxylate (formed in situ) and methoxy groups are both powerful directed metalation groups (DMGs). The final regiochemical outcome depends on which group's directing ability dominates and the specific base/conditions used.

Causality: An organolithium base (like n-BuLi or s-BuLi) coordinates to the Lewis basic oxygen of a DMG. This brings the base into proximity with an ortho-proton, facilitating its abstraction to form an aryllithium species, which can then be trapped with an electrophile.

Predicted Regioselectivity:

  • For 2-methoxybenzoic acids (Isomers 1, 2, 3, 4): The deprotonated carboxylate is generally a stronger DMG than the methoxy group.[11][13] Therefore, metalation is expected to occur primarily at the C6 position if available. For isomer 1 (this compound) , lithiation would likely occur at C6. For isomer 4 (6-Bromo-2-methoxybenzoic acid) , the C6 position is blocked, so metalation might be directed by the methoxy group to the C3 position, leading to halogen-metal exchange.

  • For 3-Bromo-4-methoxybenzoic acid (5): The carboxylate would direct to C2, while the methoxy group directs to C3 (blocked) and C5. The C2 position is the most likely site of metalation.

  • For 3-Bromo-5-methoxybenzoic acid (6): The carboxylate directs to C2 and C6. The methoxy directs to C4 and C6. The C6 position is additively activated by both groups and would be the preferred site of lithiation.

DoM_Logic cluster_input cluster_process cluster_output A Aromatic Substrate (with DMGs) C Coordination of Base to DMG A->C B Organolithium Base (e.g., n-BuLi) B->C D Deprotonation ortho to DMG C->D E Aryllithium Intermediate D->E F Quench with Electrophile (E+) E->F G Regioselective Product F->G

Caption: Logical flow of a Directed Ortho-Metalation reaction.

Summary of Comparative Reactivity

Reaction TypeKey Influencing FactorIsomer Most Likely to be MOST ReactiveIsomer Most Likely to be LEAST Reactive
Acidity (pKa) Ortho Effect, Inductive Effect4. 6-Bromo-2-methoxybenzoic acid 2. 4-Bromo-2-methoxybenzoic acid
Fischer Esterification Steric Hindrance at C2/C66. 3-Bromo-5-methoxybenzoic acid 4. 6-Bromo-2-methoxybenzoic acid
Suzuki Coupling Steric Hindrance at C-BrIsomers with unhindered Br (e.g., 3, 2 )Isomers with hindered Br (e.g., 1 )
Directed Metalation Directing Group StrengthN/A (Regioselectivity is key)N/A (Regioselectivity is key)

Conclusion

The reactivity of bromo-methoxybenzoic acid isomers is a textbook case of the delicate and predictable interplay of steric and electronic effects. For the medicinal chemist modifying a lead compound or the process chemist designing a scalable synthesis, these principles are paramount. Isomers with ortho substituents, particularly the doubly-ortho-substituted 6-bromo-2-methoxybenzoic acid, exhibit heightened acidity but are sterically hindered towards reactions at the carboxyl group. Conversely, isomers lacking ortho substituents are prime candidates for high-yielding esterification. In cross-coupling and metalation reactions, the specific placement of each group directs reactivity to distinct positions on the aromatic ring, opening avenues for diverse and regioselective chemical modifications. This guide underscores the necessity of considering the total molecular architecture to accurately predict and harness the chemical reactivity of complex aromatic building blocks.

References
  • Mortier, J., et al. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Letters, 8(4), 765-768. [Link]
  • Chemistry LibreTexts. (2023). Substituent Effects on Acidity. [Link]
  • Chemistry LibreTexts. (2021).
  • Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. [Link]
  • Hughes, D. L. (2014). A Review of the Hunsdiecker and Related Decarboxylative Halogenation Reactions.
  • Mortier, J., et al. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. PubMed, 8(4), 765-8. [Link]
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Snieckus, V. (1990). Directed ortho metalation.
  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? [Link]
  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. [Link]
  • Roy, D., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids.
  • Exner, O., & Böhm, S. (2002). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids. The Journal of Organic Chemistry, 67(18), 6320-6327. [Link]
  • ResearchGate. (2019).
  • Mortier, J. (2007).
  • OpenStax. (2023). Substituent Effects on Acidity. Organic Chemistry. [Link]
  • Exner, O., & Böhm, S. (2002). Background of the Hammett equation as observed for isolated molecules: meta- and para-substituted benzoic acids. PubMed, 67(18), 6320-7. [Link]
  • Oxford Learning Link.
  • The Royal Society of Chemistry. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. [Link]
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2022). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
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  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

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A Comparative Guide to the Synthetic Routes of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-2-methoxybenzoic acid is a versatile building block in organic synthesis, serving as a crucial intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique substitution pattern, featuring a bromine atom and a methoxy group on a benzoic acid core, allows for a wide range of subsequent chemical transformations. The strategic placement of these functional groups makes the selection of an efficient and scalable synthetic route a critical consideration for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale discovery or large-scale manufacturing.

Route 1: Electrophilic Bromination of 2-Methoxybenzoic Acid

This is often the most direct and conceptually straightforward approach, involving the direct bromination of the commercially available starting material, 2-methoxybenzoic acid.

Conceptual Overview & Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution reaction. The methoxy (-OCH₃) group is a strong activating group and an ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating group and a meta-director. The powerful activating effect of the methoxy group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it. Given that the para position is blocked by the carboxyl group, bromination is directed to the ortho positions. Steric hindrance from the adjacent carboxyl group can influence the regioselectivity, but the position ortho to the methoxy and meta to the carboxyl group (C3) is a favorable site for substitution.

Experimental Protocol
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 2-methoxybenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of elemental bromine (1.0-1.2 eq.) in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker containing ice-cold water. If a precipitate forms, collect the crude product by vacuum filtration. If no solid forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extract with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent system like ethanol/water to yield pure this compound.

Visualization of Workflow

Caption: Workflow for the direct bromination of 2-methoxybenzoic acid.

Route 2: Methylation of 3-Bromo-2-hydroxybenzoic Acid

This alternative route begins with 3-Bromo-2-hydroxybenzoic acid (also known as 3-bromosalicylic acid) and introduces the methoxy group in the final step.

Conceptual Overview & Mechanistic Rationale

This synthesis is based on the Williamson ether synthesis, a classic method for forming ethers.[1][2] The reaction proceeds via an Sₙ2 mechanism.[2] First, a base is used to deprotonate the acidic phenolic hydroxyl group of 3-Bromo-2-hydroxybenzoic acid, forming a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate or methyl iodide), displacing a leaving group (e.g., sulfate or iodide) to form the desired methyl ether.[3]

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-2-hydroxybenzoic acid (1.0 eq.) and a suitable polar aprotic solvent like acetone or DMF.

  • Deprotonation: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) to the suspension. The amount of base is crucial to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.

  • Methylation: Add the methylating agent, such as dimethyl sulfate (CH₃)₂SO₄ (2.2-2.5 eq.), dropwise to the stirring suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

  • Reaction: Heat the reaction mixture to reflux (typically 50-80 °C) for 4-8 hours, monitoring the reaction's completion by TLC.

  • Workup: Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and K₂SO₄). Rinse the solids with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Hydrolysis & Purification: The intermediate product is the methyl ester. To obtain the final acid, dissolve the crude residue in a mixture of methanol and a 10% aqueous sodium hydroxide solution and stir at room temperature or gentle heat until the ester hydrolysis is complete. Acidify the cooled solution with concentrated HCl until the pH is ~1-2, causing the product to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be necessary for higher purity.

Visualization of Workflow

Caption: Workflow for the methylation of 3-bromo-2-hydroxybenzoic acid.

Route 3: Multi-Step Synthesis via Sandmeyer Reaction

Conceptual Overview & Mechanistic Rationale

This pathway utilizes the Sandmeyer reaction, a powerful transformation that converts an aryl diazonium salt into an aryl halide.[4][5] The reaction begins with the diazotization of an aromatic primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) catalyst. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where a single electron transfer from Cu(I) to the diazonium salt generates an aryl radical and nitrogen gas.[6] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide and regenerating the Cu(I) catalyst.[4][6]

Experimental Protocol
  • Diazotization: Dissolve 2-methoxy-3-aminobenzoic acid (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, keeping the temperature strictly below 5 °C. Stir for an additional 15-30 minutes at this temperature to ensure complete formation of the aryl diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in HBr. Cool this solution to 0-5 °C. Slowly and carefully add the freshly prepared diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualization of Workflow

Caption: Workflow for the Sandmeyer reaction route.

Comparative Analysis

ParameterRoute 1: Direct BrominationRoute 2: MethylationRoute 3: Sandmeyer Reaction
Starting Material 2-Methoxybenzoic acid3-Bromo-2-hydroxybenzoic acid2-Methoxy-3-aminobenzoic acid
Number of Steps 12 (Methylation + Hydrolysis)1 (from amine)
Typical Yield Moderate to Good (60-85%)Good to High (75-90%)Moderate to Good (60-80%)
Key Reagents Br₂, Acetic AcidK₂CO₃, (CH₃)₂SO₄NaNO₂, HBr, CuBr
Safety Concerns Elemental bromine is corrosive and toxic.Dimethyl sulfate is highly toxic and carcinogenic.Diazonium salts can be explosive if isolated and dry. HBr is corrosive.
Scalability Good; suitable for large scale.Good; but requires careful handling of dimethyl sulfate.Moderate; diazotization requires strict temperature control.
Cost-Effectiveness Depends on the cost of 2-methoxybenzoic acid. Generally cost-effective.Can be more expensive due to the cost of the starting material and methylating agent.Cost-effective if the starting amine is inexpensive.
Purification Recrystallization is often sufficient.May require hydrolysis and recrystallization.May require chromatography to remove byproducts.[7]

Conclusion and Recommendations

The choice of synthetic route to this compound is a strategic decision that hinges on factors such as starting material availability, cost, scale, and safety infrastructure.

  • Route 1 (Direct Bromination) is the most straightforward and often the most economical choice for both laboratory and industrial scale, provided that 2-methoxybenzoic acid is readily available. Its primary drawback is the potential for isomer formation, although the directing effects generally favor the desired product.

  • Route 2 (Methylation) offers an excellent alternative, often providing high yields. This route is particularly advantageous if 3-Bromo-2-hydroxybenzoic acid is a more accessible or cheaper starting material. The main consideration is the need for stringent safety protocols when handling highly toxic methylating agents like dimethyl sulfate.

  • Route 3 (Sandmeyer Reaction) is a versatile method that becomes highly relevant when the other starting materials are unavailable. While it requires careful control of reaction conditions, especially temperature, it provides a reliable pathway from an aromatic amine, which can sometimes be derived from a wider range of precursors.

Ultimately, for most applications, Route 1 represents the optimal balance of simplicity, efficiency, and scalability. However, a thorough cost analysis of starting materials and an assessment of available safety equipment should always be performed before committing to a specific synthetic pathway.

References

  • University of California, Davis. The Williamson Ether Synthesis. [Link]
  • Gupta, A. K. Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
  • LibreTexts. Williamson Ether Synthesis. (2022-02-28). [Link]
  • Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
  • Wikipedia. Williamson ether synthesis. [Link]
  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • The Royal Society of Chemistry.
  • Wikipedia. Sandmeyer reaction. [Link]
  • J&K Scientific LLC. Sandmeyer Reaction. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology.
  • Sciencemadness.org.
  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
  • Google Patents. CN111100042B - Preparation method of 2-methoxy-5-sulfonamide benzoic acid.
  • chemeurope.com. Sandmeyer reaction. [Link]

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A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-Bromo-2-methoxybenzoic acid quantification. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and efficacy of research and development endeavors involving this compound.

This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols, validation parameters, and illustrative workflows to inform method selection and implementation.

Introduction to this compound and the Imperative for Accurate Quantification

This compound, with a molecular formula of C8H7BrO3 and a molecular weight of 231.04 g/mol , is a substituted benzoic acid derivative. Its structural features, including a carboxylic acid group, a methoxy group, and a bromine atom, make it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Accurate quantification of this compound is crucial for reaction monitoring, purity assessment of final products, and stability studies. The choice of analytical method directly impacts the reliability and validity of these measurements.

Comparison of Primary Analytical Methodologies

The two most suitable and widely adopted analytical techniques for the quantification of organic acids like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is governed by different analytical principles.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation of volatile compounds in the gas phase followed by mass-based detection. Requires derivatization for non-volatile analytes.[1]
Primary Application Quantitative purity determination and impurity profiling in routine quality control.Identification and quantification of volatile impurities and the main compound after derivatization, offering high selectivity.[2]
Sample Preparation Simple dissolution and filtration.More complex, requiring a derivatization step to increase volatility.
Sensitivity High (typically in the µg/mL to ng/mL range).Very High (typically in the ng/mL to pg/mL range).[3]
Selectivity Good; can be optimized by adjusting mobile phase composition and column chemistry.Excellent; mass spectrometric detection provides high specificity.
Throughput High; suitable for analyzing a large number of samples.Lower, due to longer run times and more involved sample preparation.
Instrumentation Cost Moderate to high.High.

High-Performance Liquid Chromatography (HPLC-UV): A Robust Approach for Routine Analysis

HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for a wide array of compounds.[4] For this compound, a reverse-phase HPLC method with UV detection is a practical and efficient choice for quantification.

Causality Behind Experimental Choices

The selection of a reverse-phase method is based on the moderate polarity of this compound. A C18 column is a versatile and robust starting point for method development. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, is chosen to ensure good peak shape and retention of the acidic analyte. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, thereby maximizing sensitivity.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase: A) 0.1% Trifluoroacetic acid (TFA) in Water; B) 0.1% TFA in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 235 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.[2]

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of the mobile phase (initial conditions) to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

4. Data Analysis:

  • The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Enhanced Selectivity and Sensitivity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[1]

Rationale for Derivatization

Derivatization, typically through esterification to form a more volatile methyl ester, is a critical step.[1] This chemical modification allows the analyte to be vaporized in the GC inlet without decomposition and to travel through the chromatographic column.

Experimental Protocol: GC-MS Method (with Derivatization)

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in a suitable solvent (e.g., diethyl ether).

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating complete conversion to the methyl ester.

  • Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood by trained personnel.

  • Alternatively, other derivatizing agents such as trimethylsilyl (TMS) reagents can be used.

3. GC-MS Conditions (adapted from methods for similar compounds):

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-400.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Solvent start_gc->dissolve_gc derivatize Derivatize (e.g., with Diazomethane) dissolve_gc->derivatize inject_gc Inject into GC-MS derivatize->inject_gc separate_gc Separation in GC Column inject_gc->separate_gc detect_ms MS Detection separate_gc->detect_ms extract_ion Extract Ion Chromatogram detect_ms->extract_ion quantify_ms Quantify using Internal Standard extract_ion->quantify_ms

Caption: GC-MS analysis workflow for this compound.

Validation of the Analytical Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, must be evaluated.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) > 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for drug product assays.[5]
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, or temperature are slightly varied.

Conclusion: Selecting the Optimal Method

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific analytical requirements.

  • HPLC-UV is the method of choice for routine quality control, offering a balance of performance, cost-effectiveness, and high throughput. Its simpler sample preparation and robust nature make it ideal for analyzing a large number of samples efficiently.

  • GC-MS , while requiring a more complex derivatization step, provides superior selectivity and sensitivity.[2] It is the preferred method for identifying and quantifying trace-level impurities or for applications where the sample matrix is complex and high specificity is required.

For a comprehensive purity assessment, a combination of a chromatographic technique for impurity profiling and an absolute method like titration for an accurate assay of the bulk material could be considered. Ultimately, the selected method must be thoroughly validated to ensure the generation of reliable and accurate data, thereby upholding the integrity of the research and development process.

References

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. (n.d.).
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  • III Analytical Methods. (n.d.).
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  • 4-Bromo-3-methylbenzoic acid. (2018, May 16). SIELC Technologies.
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  • Validation of analytical methods. (n.d.). HBM4EU.
  • 3-bromo-2-methoxy-6-methylbenzoic acid (C9H9BrO3). (n.d.). PubChemLite.
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A Comparative Guide to 3-Bromo-2-methoxybenzoic Acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical analysis of 3-Bromo-2-methoxybenzoic acid, a versatile chemical intermediate crucial for researchers in organic synthesis and pharmaceutical development. We explore its physicochemical properties, core synthetic applications, and provide a comparative analysis against structurally similar benzoic acid derivatives to elucidate structure-activity relationships. By examining the influence of substituent patterns on reactivity and potential bioactivity, this document serves as a critical resource for drug development professionals. Detailed, field-proven experimental protocols for key chemical transformations, including amide coupling and Suzuki reactions, are presented with an emphasis on the causal logic behind procedural choices, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Value of Substituted Benzoic Acids

Benzoic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their synthetic versatility and presence in a multitude of biologically active compounds.[1] The strategic placement of functional groups on the aromatic ring dramatically influences the molecule's physicochemical properties, reactivity, and biological efficacy.[1] Halogenation, in particular, is a widely employed strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity. The introduction of a bromine atom, as seen in this compound, offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide will dissect the specific utility of this compound, comparing it with relevant analogues to provide a clear perspective on its role in modern chemical synthesis.

Physicochemical and Structural Profile of this compound

This compound (CAS No. 101084-39-3) is a solid at room temperature, possessing a unique substitution pattern that dictates its reactivity.[3] The molecule features a carboxylic acid group, a methoxy group, and a bromine atom. The interplay between the electron-withdrawing nature of the bromine and carboxylic acid and the electron-donating effect of the methoxy group creates a distinct electronic environment on the benzene ring, influencing its reaction pathways.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 101084-39-3 [3]
Molecular Formula C₈H₇BrO₃ [4]
Molecular Weight 231.04 g/mol
Appearance Solid
Melting Point 119-123 °C [3]
Purity ≥97% [5]
SMILES COc1c(Br)cccc1C(O)=O

| InChI Key | PIBPHOFXQUUPTM-UHFFFAOYSA-N |[4] |

Core Applications in Organic Synthesis

The primary value of this compound lies in its function as a versatile building block for constructing more complex organic molecules, particularly in pharmaceutical synthesis.[5] Its dual functionality—a carboxylic acid for amide/ester formation and a bromine atom for carbon-carbon bond formation—allows for a diverse range of chemical transformations.[2][5]

Key synthetic pathways include:

  • Amide and Ester Formation: The carboxylic acid group can be readily converted to amides or esters, providing a straightforward method for linking the scaffold to other molecules or modulating its physicochemical properties.[2]

  • Suzuki-Miyaura Coupling: The bromine atom serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of C-C bonds, allowing for the introduction of diverse aryl or vinyl substituents to create complex biaryl systems, which are common motifs in bioactive compounds.[2][5]

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing groups can activate the ring for nucleophilic substitution, allowing the bromine to be displaced by various nucleophiles under specific conditions.

  • Other Cross-Coupling Reactions: The bromo-substituent also makes the molecule amenable to other transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Product Scaffolds start This compound amide Amide Coupling (e.g., with R-NH₂) start->amide Carboxylic Acid Site ester Esterification (e.g., with R-OH) start->ester suzuki Suzuki Coupling (e.g., with R-B(OH)₂) start->suzuki Bromo Site buchwald Buchwald-Hartwig (e.g., with R₂NH) start->buchwald prod_amide Amide Derivatives amide->prod_amide prod_ester Ester Derivatives ester->prod_ester prod_suzuki Biaryl Compounds suzuki->prod_suzuki prod_buchwald Aryl Amine Derivatives buchwald->prod_buchwald

Caption: Key synthetic transformations of this compound.

Comparative Analysis: Alternative Scaffolds and Structure-Activity Relationships

While this compound is a valuable reagent, its utility is best understood in comparison to other substituted benzoic acids. The choice of starting material is a critical decision in a synthesis campaign, dictated by the desired substitution pattern, reactivity, and the target's biological profile.

4.1 The Influence of Substituent Patterns

The nature and position of substituents on the benzoic acid ring profoundly affect its chemical and potential biological properties.

  • 3-Bromobenzoic Acid: Lacking the methoxy group, this simpler analogue is less electron-rich.[6][7] This can alter its reactivity in electrophilic aromatic substitution and may change its binding interactions in a biological context. It is a common intermediate for molecules like the anti-inflammatory drug ketoprofen.[6]

  • 3,5-Dibromo-4-methoxybenzoic Acid: The presence of a second bromine atom significantly increases the molecule's potential for sequential or dual cross-coupling reactions, allowing for the synthesis of highly complex, three-dimensional structures.[2] Increased halogenation is also frequently associated with enhanced antimicrobial activity.[1]

  • 3-Methoxy-4-methylbenzoic Acid: Replacing the bromine with a methyl group removes the primary handle for cross-coupling reactions.[8] This compound is still a useful intermediate for API synthesis via reactions at its carboxylic acid, but it serves a different set of synthetic strategies.[8]

Table 2: Comparative Overview of Benzoic Acid Derivatives

Compound Key Structural Features Primary Synthetic Applications Potential Biological Relevance
This compound Single bromo, ortho-methoxy Suzuki coupling, amidation, versatile building block.[5] Precursor for diverse bioactive scaffolds.
3-Bromobenzoic Acid Single bromo, no other groups Intermediate for APIs (e.g., ketoprofen).[6] Anti-inflammatory.[6]
3,5-Dibromo-4-methoxybenzoic Acid Two bromo atoms, para-methoxy Sequential cross-coupling, building block for complex molecules.[2] Inferred antimicrobial, anticancer potential.[1][9]

| 3-Methoxy-4-methylbenzoic Acid | Methoxy and methyl groups | Precursor for anti-inflammatory and CNS drugs via amidation/esterification.[8] | Anti-inflammatory, cardiovascular, CNS activity.[8] |

4.2 Inferred Biological Potential

While literature on the direct biological activity of this compound is limited, strong inferences can be drawn from structurally related compounds. Brominated aromatic compounds, particularly bromophenols isolated from marine sources, have demonstrated significant antioxidant, anticancer, and antimicrobial properties.[1][10] For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key signaling pathway implicated in various cancers.[11]

This suggests that derivatives of this compound could be promising candidates for screening as kinase inhibitors or other targeted therapeutic agents. The scaffold provides an excellent starting point for generating a library of diverse compounds for biological evaluation.

fgf FGF Ligand fgfr1 FGFR1 Receptor fgf->fgfr1 Binds dimer Dimerization & Autophosphorylation fgfr1->dimer Activates inhibitor Potential Inhibitor (Derivative of 3-Bromo- 2-methoxybenzoic acid) inhibitor->fgfr1 Blocks Binding Site pathway Downstream Signaling (RAS-MAPK, PI3K-AKT) dimer->pathway proliferation Cell Proliferation, Survival, Angiogenesis pathway->proliferation

Caption: Hypothetical inhibition of the FGFR1 signaling pathway.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are detailed with explanations for key procedural choices. These represent common, high-value transformations of this compound.

Protocol 1: Synthesis of an N-Aryl Amide Derivative

This protocol describes a standard carbodiimide-mediated coupling reaction, a robust method for forming amide bonds.

start 1. Combine this compound (1.0 eq) and a substituted aniline (1.1 eq) in DMF. reagents 2. Add HOBt (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). start->reagents cool 3. Cool the mixture to 0 °C in an ice bath. reagents->cool edc 4. Slowly add EDC (1.2 eq) to the stirred solution. cool->edc warm 5. Allow reaction to warm to room temperature. Stir for 12-24 hours. edc->warm monitor 6. Monitor reaction progress by TLC. warm->monitor workup 7. Quench and perform aqueous workup (e.g., wash with NaHCO₃ and brine). monitor->workup purify 8. Dry, concentrate, and purify the crude product (e.g., column chromatography or recrystallization). workup->purify

Sources

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthesis. 3-Bromo-2-methoxybenzoic acid represents a valuable, yet challenging, building block. The steric hindrance imposed by the ortho-methoxy group, combined with the electronic properties of the carboxylate, demands a nuanced approach to catalyst selection for successful cross-coupling. This guide provides an in-depth comparative analysis of palladium-based catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this substrate, offering field-proven insights and supporting data to facilitate catalyst choice and reaction optimization.

The Challenge: Steric Hindrance and Catalyst Deactivation

The primary obstacle in the cross-coupling of this compound is the steric bulk of the methoxy group positioned ortho to the bromine atom. This steric impediment can significantly hinder the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, a crucial initiation for the catalytic cycle.[1][2] Furthermore, the carboxylate group, depending on the reaction conditions and the nature of the base, can potentially coordinate to the palladium center, leading to catalyst inhibition or alternative reaction pathways. Consequently, catalyst systems that are merely effective for simple aryl halides often fail or provide disappointingly low yields with this substrate. The key to success lies in employing catalyst systems specifically designed to overcome these steric and electronic challenges.

Catalyst Systems: A Head-to-Head Comparison

The evolution of palladium-catalysis has produced several classes of ligands that dramatically enhance the efficacy of cross-coupling reactions for hindered substrates. We will compare the performance of traditional catalysts with modern, specialized ligand systems.

Traditional vs. Modern Phosphine Ligands

Simple phosphine ligands like triphenylphosphine (PPh₃) have historically been the workhorses of palladium catalysis. However, for sterically demanding substrates, they are often inadequate. The advent of bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group, has revolutionized the field.[2][3]

  • Triphenylphosphine (PPh₃): Often suffers from low yields and slow reaction times with ortho-substituted substrates due to its relatively small cone angle and moderate electron-donating ability.

  • Buchwald Ligands (e.g., SPhos, XPhos): These ligands feature a biaryl backbone that creates a sterically demanding and electron-rich environment around the palladium center. This architecture promotes the formation of a monoligated, highly reactive L-Pd(0) species, which facilitates oxidative addition even with hindered aryl halides.[1][2] The dicyclohexylphosphine moiety in SPhos, for instance, provides both bulk and strong electron-donating character, leading to enhanced catalytic activity.[1]

N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[4][5] They are strong σ-donors, forming very stable bonds with palladium. This stability can translate to longer catalyst lifetimes, especially at elevated temperatures.[4] For sterically hindered couplings, NHC-Pd complexes have shown exceptional performance.[6][7]

  • IMes and IPr: These are common NHC ligands with increasing steric bulk (IMes < IPr). Their strong σ-donating properties can accelerate the rate-limiting oxidative addition step, making them highly effective for challenging substrates.[4][6]

Performance Data for Cross-Coupling Reactions

The following tables summarize the performance of various catalyst systems. While data specifically for this compound is limited in the literature, we present data for the closely related 3-bromobenzoic acid and other sterically hindered aryl bromides to provide a robust comparative framework.

Table 1: Suzuki-Miyaura Coupling of Bromobenzoic Acids with Phenylboronic Acid

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. For sterically hindered substrates, the choice of ligand is critical.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.5953-Bromobenzoic Acid[8]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~85 (est.)3-Bromobenzoic Acid[8]
Pd(PPh₃)₄K₃PO₄Toluene/H₂O9012-24High3-Bromobenzoic Acid[8]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60694Hindered Aryl Bromide[9]

Insight: While a ligandless system shows high yield for the unhindered 3-bromobenzoic acid in water, modern biaryl phosphine ligands like SPhos are known to provide excellent yields for more sterically demanding substrates, often under milder conditions.[1][2] For this compound, a catalyst system employing SPhos or a similar bulky ligand is highly recommended to overcome the steric hindrance.

Table 2: Heck Coupling of 3-Bromobenzoic Acid with Styrene

The Heck reaction couples aryl halides with alkenes. Catalyst performance is crucial for achieving good yields and selectivity.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-Tolyl)₃Et₃NAcetonitrileReflux5~70-80 (est.)[8]
Pd(OAc)₂ (phosphine-free)K₂CO₃DMF100-84[10]

Insight: For the Heck reaction, both traditional phosphine-ligated systems and phosphine-free conditions can be effective for 3-bromobenzoic acid. However, the ortho-methoxy group in the target substrate may necessitate the use of more specialized ligands to achieve high conversion. The choice of base and solvent also plays a significant role.[10]

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds. It typically requires a palladium catalyst and a copper(I) co-catalyst.

Catalyst SystemBaseSolventTemp. (°C)SubstrateYield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIEt₃NDMF1002-Amino-3-bromopyridine>90[11]
Pd(PhCN)₂Cl₂ / P(t-Bu)₃ (Cu-free)i-Pr₂NEtDioxaneRTAryl BromidesHigh[12]
Pd(PPh₃)₂Cl₂ / CuIEt₃NBoiling Et₃N-3-Bromo-1,2-dionesup to 93[13]

Insight: The Sonogashira coupling is generally tolerant of various functional groups.[12][14] For this compound, standard Pd/Cu catalyzed conditions are expected to be effective. Copper-free conditions using bulky, electron-rich phosphine ligands are also a viable and often preferred alternative to avoid issues related to copper contamination.[12]

Table 4: Buchwald-Hartwig Amination of Aryl Bromides

This reaction is a powerful method for C-N bond formation. The choice of ligand is critical, especially for challenging substrates.

Catalyst / LigandBaseSolventTemp. (°C)SubstrateAmineYield (%)Reference
[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBuToluene100BromobenzeneCarbazole>95[15]
BrettPhos-precatalystLiHMDSTHF-3-Bromo-2-chloropyridinePrimary AmineHigh[16]
Pd₂(dba)₃ / SPhosNaOtBuToluene903-Bromobenzoic AcidAniline~80-90 (est.)[8]

Insight: The Buchwald-Hartwig amination of sterically hindered aryl halides is often best accomplished using specialized biaryl phosphine ligands like t-BuXPhos or BrettPhos.[15][16] These ligands promote the reductive elimination step, which can be challenging for hindered substrates. For this compound, a catalyst system based on these modern ligands is recommended for achieving high yields.

Catalytic Cycles and Experimental Workflow

To provide a deeper understanding of these transformations, the fundamental catalytic cycles and a general experimental workflow are illustrated below.

Catalytic Cycle Diagrams

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L_n PdII_A R-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition (R-X) PdII_B R-Pd(II)L_n-OR' PdII_A->PdII_B Ligand Exchange (Base) PdII_C R-Pd(II)L_n-R' PdII_B->PdII_C Transmetalation (R'-B(OR)₂) PdII_C->Pd0 Reductive Elimination (R-R')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Coupling cluster_1 Catalytic Cycle Pd0 Pd(0)L_n PdII_A R-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition (R-X) PdII_B Alkene Complex PdII_A->PdII_B Alkene Coordination PdII_C Insertion Product PdII_B->PdII_C Migratory Insertion HPdII H-Pd(II)L_n-X PdII_C->HPdII β-Hydride Elimination HPdII->Pd0 Reductive Elimination (Base)

Caption: Generalized catalytic cycle for the Heck coupling.

General Experimental Workflow

Experimental_Workflow start Reaction Setup reagents Combine Aryl Halide, Coupling Partner, & Base start->reagents catalyst Add Pd Pre-catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Mixture (e.g., Ar purge) solvent->degas reaction Heat to Reaction Temp. & Stir degas->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Experimental Protocols

The following protocols are representative and should be optimized for specific coupling partners. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol is adapted for sterically hindered substrates.

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Anhydrous dioxane/water (4:1, 5 mL)

  • Procedure:

    • To a dry Schlenk tube, add this compound, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the tube with argon three times.

    • Add the dioxane/water solvent mixture via syringe.

    • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst.

  • Reagents:

    • This compound (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • Pd(PhCN)₂Cl₂ (0.02 mmol, 2 mol%)

    • P(t-Bu)₃ (0.04 mmol, 4 mol%)

    • i-Pr₂NEt (2.0 mmol, 2.0 equiv)

    • Anhydrous dioxane (5 mL)

  • Procedure:

    • To a dry Schlenk tube, add Pd(PhCN)₂Cl₂ and P(t-Bu)₃.

    • Evacuate and backfill with argon.

    • Add dioxane, this compound, the terminal alkyne, and i-Pr₂NEt via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute with diethyl ether and filter through a short plug of silica gel.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[12]

Conclusion and Recommendations

The cross-coupling of this compound is a challenging but achievable transformation with the appropriate choice of catalyst. For Suzuki-Miyaura and Buchwald-Hartwig reactions, where steric hindrance can be particularly problematic, the use of modern, bulky, and electron-rich phosphine ligands such as SPhos and XPhos , or robust N-heterocyclic carbene (NHC) ligands is strongly recommended. These advanced catalyst systems have consistently demonstrated superior performance in the coupling of sterically hindered aryl halides, offering higher yields, faster reaction times, and milder conditions compared to traditional catalysts. For Heck and Sonogashira couplings, while standard conditions may offer some success, employing these modern ligand systems is also likely to improve efficiency and reliability. Careful optimization of the base, solvent, and temperature for each specific coupling partner remains a critical aspect of successful synthesis.

References

  • BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Szostak, M., et al. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Nettekoven, U., et al. (2004). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Synlett, 2004(13), 2549-2552.
  • Li, G. Y. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 68(14), 5407–5410.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with sp-Alkynes.
  • ResearchGate. (n.d.). Efficient NHC Pd complexes used for cross-coupling reactions.
  • SciSpace. (n.d.). SPhos.
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
  • RSC Publishing. (n.d.). Pd/NHC-catalyzed cross-coupling reactions of nitroarenes.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848.
  • Szostak, M., et al. (2023). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. Accounts of Chemical Research, 56(22), 3125–3144.
  • Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • Mbijana, S., & Mabasa, B. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27555–27563.
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Cruz, F. A., & Dong, V. M. (2017). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Journal of the American Chemical Society, 139(3), 1029–1032.
  • Wąsowska, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Semantic Scholar. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts.
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions.

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A Comparative Guide to the Biological Activity Screening of 3-Bromo-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic efficacy of these compounds is intricately linked to the nature, position, and number of substituents on the aromatic ring. This guide focuses on 3-Bromo-2-methoxybenzoic acid, a versatile scaffold for the synthesis of novel bioactive molecules. The presence of a bromine atom and a methoxy group on the benzoic acid core offers unique electronic and steric properties that can be exploited to modulate biological activity.

This document provides a comprehensive comparison of the potential biological activities of this compound derivatives with other relevant alternatives. We will delve into the detailed experimental protocols for synthesizing these derivatives and for screening their biological activities, supported by experimental data from structurally related compounds to provide a predictive framework for their therapeutic potential. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to explore this promising class of compounds.

Synthesis of this compound Derivatives: A Practical Workflow

The primary route to explore the biological potential of this compound is through the synthesis of its ester and amide derivatives. These functional groups allow for the introduction of a wide range of chemical diversity, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Protocol 1: Synthesis of N-Aryl Amides from this compound

This protocol details the synthesis of N-aryl amides using a common and efficient carbodiimide-mediated coupling reaction.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M) at 0 °C, add HOBt (1.2 eq) and the desired substituted aniline (1.1 eq).

  • Add EDC (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-aryl amide derivative.

Causality Behind Experimental Choices:

  • EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization and improve the efficiency of the coupling reaction by forming a more stable and reactive HOBt-ester intermediate.[1]

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as to facilitate the deprotonation of the amine.

  • Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents 3-Bromo-2-methoxybenzoic_acid This compound Reaction_Vessel Reaction Mixture (0°C to RT, 12-24h) 3-Bromo-2-methoxybenzoic_acid->Reaction_Vessel Substituted_Aniline Substituted Aniline Substituted_Aniline->Reaction_Vessel EDC EDC EDC->Reaction_Vessel HOBt HOBt HOBt->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel Solvent Anhydrous DCM/DMF Solvent->Reaction_Vessel Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product N-Aryl Amide Derivative Purification->Final_Product

Caption: Workflow for the synthesis of N-aryl amides.

Comparative Biological Activity Screening

While direct experimental data for this compound derivatives is limited in publicly available literature, a comparative analysis of structurally related compounds provides valuable insights into their potential biological activities.

Antimicrobial Activity

The presence of halogen and methoxy substituents on an aromatic ring is often associated with antimicrobial properties.

Comparative Data for Antimicrobial Activity of Benzoic Acid Derivatives:

CompoundTarget OrganismMIC (µg/mL)Reference
Benzoic AcidEscherichia coli O1571000[2]
2-Hydroxybenzoic AcidEscherichia coli O1571000[2]
2-Chlorobenzoic Acid Derivative 6Escherichia coli2.27 (pMIC µM/ml)[3]
p-Aminobenzoic Acid Derivative 11Bacillus subtilis2.11 (pMIC µM/ml)[4]
2-Aminobenzoic Acid Derivative 1Candida albicans70[5]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Step-by-Step Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Dilute the standardized inoculum to the appropriate concentration for testing (typically 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension, except for the sterility control wells.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that inhibits visible bacterial growth.[6][7][8]

Screening_Workflow Start Synthesized Derivatives Antimicrobial Antimicrobial Screening (Broth Microdilution) Start->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Anti_inflammatory Anti-inflammatory Screening (HRBC Membrane Stabilization) Start->Anti_inflammatory MIC Determine MIC Antimicrobial->MIC IC50_cancer Determine IC50 Anticancer->IC50_cancer IC50_inflammation Determine IC50 Anti_inflammatory->IC50_inflammation Data_Analysis Comparative Data Analysis MIC->Data_Analysis IC50_cancer->Data_Analysis IC50_inflammation->Data_Analysis Conclusion Identify Lead Compounds Data_Analysis->Conclusion

Caption: Overall biological activity screening workflow.

Anticancer Activity

The benzoic acid scaffold is present in numerous anticancer agents. The introduction of bromine and methoxy groups can enhance cytotoxic activity.

Comparative Data for Anticancer Activity of Benzoic Acid and Related Derivatives:

CompoundCancer Cell LineIC50 (µM)Reference
4-(3,4,5-Trimethoxyphenoxy) benzoic acidMCF-7 (Breast)~20[9]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid methyl esterMCF-7 (Breast)~15[9]
Bromophenol Derivative 17aA549 (Lung)5.98[2]
Gallic AcidA549 (Lung)~200[10]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)17.84[11]

Protocol 3: Anticancer Activity Screening (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for another 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]

Anti-inflammatory Activity

Benzoic acid derivatives have been investigated for their ability to modulate inflammatory responses.

Comparative Data for Anti-inflammatory Activity of Related Compounds:

Compound/ExtractAssayIC50 (µg/mL)Reference
Methanolic extract of Centella asiaticaHRBC Membrane Stabilization>50 (94.97% stabilization at 2000 µg/mL)[6]
Methanol extract of garden eggHRBC Membrane Stabilization>100
Diclofenac Sodium (Standard)HRBC Membrane Stabilization-[6]
2-hydroxy-4-methoxy benzoic acidIn vivo (rat model)Not applicable[9]

Protocol 4: In Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization Method)

This assay assesses the ability of a compound to stabilize the membrane of human red blood cells (HRBCs) when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes during inflammation.

Materials:

  • Fresh whole human blood

  • Alsever's solution (anticoagulant)

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.36% NaCl)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Diclofenac sodium (standard drug)

  • Centrifuge

  • Spectrophotometer

Step-by-Step Procedure:

  • Collect fresh human blood and mix with an equal volume of Alsever's solution.

  • Centrifuge at 3000 rpm for 10 min, discard the supernatant, and wash the packed cells three times with isotonic saline.

  • Prepare a 10% v/v suspension of the packed cells in isotonic saline.

  • Prepare the reaction mixture containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound at various concentrations.

  • Prepare a control with distilled water instead of the test compound.

  • Incubate all samples at 37°C for 30 minutes.

  • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization.[6][8]

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., hypotonic stress) Lysosomal_Membrane Lysosomal Membrane (modeled by HRBC membrane) Inflammatory_Stimulus->Lysosomal_Membrane Lysis Membrane Lysis Lysosomal_Membrane->Lysis destabilization Enzyme_Release Release of Pro-inflammatory Enzymes (e.g., proteases) Lysis->Enzyme_Release Inflammation Inflammation Enzyme_Release->Inflammation Derivative 3-Bromo-2-methoxybenzoic Acid Derivative Stabilization Membrane Stabilization Derivative->Stabilization Stabilization->Lysis Inhibition

Caption: HRBC membrane stabilization mechanism.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and biological activity screening of this compound derivatives. While direct experimental data for this specific class of compounds is emerging, the comparative analysis of structurally related benzoic acid derivatives suggests a high potential for antimicrobial, anticancer, and anti-inflammatory activities. The detailed protocols provided herein offer a practical starting point for researchers to synthesize and evaluate novel derivatives.

Future research should focus on the systematic synthesis of a library of this compound esters and amides and their subsequent screening using the described assays. This will enable the establishment of a clear structure-activity relationship (SAR) and the identification of lead compounds for further preclinical development. The unique electronic and steric properties conferred by the bromo and methoxy substituents make this scaffold a promising area for the discovery of new therapeutic agents.

References

  • Rasayan J. Chem. IN VITRO ANTI INFLAMMATORY ACTIVITY OF METHANOLIC EXTRACT OF CENTELLA ASIATICA BY HRBC MEMBRANE STABILISATION.
  • Microbe Online. Broth Dilution Method for MIC Determination.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.
  • Membrane stabilization as a mechanism of the anti-inflammatory activity of methanol extract of garden egg (Solanum aethiopicum). PMC.
  • International Journal of Pharmaceutical Sciences Review and Research. Anti-Inflammatory Activity of Coriandrum sativum using HRBC Membrane Stabilizing Method.
  • Google Patents. Catalyst and method for amide formation.
  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. IC50 values of selected bromophenol derivatives against five human cancer cell lines.
  • Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms. PMC.
  • PubChemLite. This compound (C8H7BrO3).
  • PubMed. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
  • MDPI. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.
  • Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives.
  • NIH. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract.
  • ResearchGate. Anti-inflammatory activity (IC50) of the synthesized compounds.
  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.
  • ResearchGate. (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives.
  • Thieme Connect. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
  • ResearchGate. Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids.
  • R Discovery. N-aryl Amides Research Articles.
  • PubMed. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue.
  • Google Patents. Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • MDPI. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications.
  • NIH. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies.

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comparing the efficacy of 3-Bromo-2-methoxybenzoic acid in different synthetic strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-2-methoxybenzoic Acid

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. This compound (CAS: 101084-39-3) emerges as a highly versatile and strategic building block. Its value lies in the orthogonal reactivity of its three distinct functional groups: a carboxylic acid, an aryl bromide, and a methoxy ether. This trifecta of functionality allows for a diverse array of chemical transformations, enabling chemists to construct complex molecular architectures through carefully chosen synthetic pathways.

This guide provides an in-depth comparison of the efficacy of this compound across several key synthetic strategies. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, offering field-proven insights into optimizing its use in palladium-catalyzed cross-couplings, amide bond formations, and esterifications. The protocols and data presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate.

Properties and Handling

This compound is typically a solid with a melting point between 119-123 °C, offering ease of handling and stability under standard laboratory conditions.[1] Its structure presents a unique electronic and steric environment. The electron-withdrawing nature of the carboxylic acid and bromine atom, partially offset by the electron-donating methoxy group, influences the reactivity of the aromatic ring. Furthermore, the ortho-positioning of the methoxy and carboxylic acid groups can introduce steric considerations that must be factored into reaction design.

Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The formation of carbon-carbon bonds is the cornerstone of complex molecule synthesis. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organohalide with an organoboron species, stands out for its mild conditions and exceptional functional group tolerance.[2][3]

Mechanistic Considerations & Efficacy

The aryl bromide moiety of this compound serves as an excellent electrophilic partner in the Suzuki reaction. The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity order for halides is typically I > Br > Cl.[4] The C-Br bond in our substrate is sufficiently reactive for efficient oxidative addition under standard conditions.

  • Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex, facilitating this step.[3][5]

  • Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][4]

The efficacy of this strategy is high due to the predictable reactivity of the aryl bromide and the commercial availability of a vast library of boronic acids, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents at the 3-position.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative conditions and outcomes for the Suzuki-Miyaura coupling of aryl bromides, demonstrating the high yields achievable.

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.595[2][6]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~85[6]
Pd(PPh₃)₄K₃PO₄Toluene/H₂O9012-24High[6]
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_ox Ar-Pd(II)L2-Br (Oxidative Adduct) pd0->pd2_ox Oxidative Addition product Ar-R' (Biaryl Product) pd0->product Product Out pd2_trans Ar-Pd(II)L2-R' (Transmetalation Complex) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination pd2_base [R'-B(OH)3]⁻ pd2_base->pd2_ox Reactant In arbr Ar-Br (this compound) arbr->pd0 Reactant In boronic R'-B(OH)2 (Boronic Acid) base Base (e.g., K2CO3)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This robust protocol is adapted for the synthesis of biaryl carboxylic acids in an aqueous medium.[2][6]

  • Reaction Setup : To a round-bottomed flask, add this compound (1.0 mmol, 231 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg).

  • Catalyst Addition : Add the palladium catalyst, for instance, [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%, ~2-3 mg).

  • Solvent Addition : Add 5.0 mL of distilled water to the flask.

  • Reaction Execution : Stir the heterogeneous mixture vigorously at room temperature under a normal atmosphere for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, an aqueous solution of HCl (2M) is added to acidify the mixture to pH ~2, which precipitates the product.

  • Purification : The precipitate is collected by filtration, washed thoroughly with cold distilled water to remove inorganic salts, and dried under vacuum to yield the biaryl product. Further purification can be achieved by recrystallization if necessary.

Strategy 2: Amide Bond Formation

The carboxylic acid group is readily converted into amides, which are fundamental linkages in a vast number of pharmaceuticals.[7] This transformation typically requires the activation of the carboxylic acid to overcome its low electrophilicity.

Mechanistic Considerations & Efficacy

The direct reaction of a carboxylic acid and an amine is a thermodynamically unfavorable dehydration. Therefore, coupling agents are employed. A common strategy involves using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like Hydroxybenzotriazole (HOBt).

  • Acid Activation : The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack : This intermediate can be directly attacked by the amine. Alternatively, and often preferably to reduce side reactions and racemization, it reacts with HOBt to form an activated ester.

  • Amide Formation : The amine then displaces HOBt from the activated ester to form the stable amide bond.

The efficacy of this strategy is generally high, but the steric hindrance from the ortho-methoxy group on this compound may slightly reduce the reaction rate compared to unhindered benzoic acids. This can be overcome by using slightly elevated temperatures or longer reaction times.

Data Presentation: Amide Coupling Reagents

This table compares common coupling conditions for forming N-aryl amides from substituted benzoic acids.

Starting MaterialAmineCoupling ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC HClEthanol80571.6[8]
Benzoic AcidBenzylamineDodecamethoxy-neopentasilaneNeat120393[9]
Benzoic AcidPiperidineHexamethoxydisilaneNeat120385[9]
Mandatory Visualization: Amide Coupling Workflow

Amide_Formation start 3-Bromo-2-methoxy- benzoic Acid + Amine (R-NH2) reagents Add Coupling Reagent (EDC) & Additive (HOBt) in Solvent (DMF) start->reagents activation Formation of O-Acylisourea Intermediate reagents->activation Step 1: Activation active_ester Formation of Activated HOBt Ester activation->active_ester Step 2: Additive Action attack Nucleophilic Attack by Amine active_ester->attack Step 3: Aminolysis product Final Amide Product attack->product

Caption: General workflow for EDC/HOBt mediated amide bond formation.

Experimental Protocol: N-Aryl Amide Synthesis

This protocol is a general and effective method for synthesizing amides from this compound.[8]

  • Reaction Setup : Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottomed flask under an inert atmosphere (e.g., Nitrogen).

  • Reagent Addition : Add the desired amine (1.1 eq), EDC HCl (1.2 eq), and HOBt (1.2 eq) to the solution.

  • Reaction Execution : Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by TLC.

  • Work-up : Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Strategy 3: Fischer Esterification

Esterification is a fundamental transformation of carboxylic acids, often used to protect the acid, modify solubility, or act as a key step in the synthesis of active pharmaceutical ingredients.[10] The Fischer esterification is a classic acid-catalyzed method.

Mechanistic Considerations & Efficacy

This is an equilibrium-controlled reaction. The efficacy is driven by Le Châtelier's principle.

  • Protonation : The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Nucleophilic Attack : A molecule of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Dehydration : A proton is transferred to one of the hydroxyl groups, which is then eliminated as a water molecule, a good leaving group.

  • Deprotonation : The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester product.

To achieve high yields, the reaction is typically performed using a large excess of the alcohol as the solvent, which drives the equilibrium toward the products. The removal of water as it is formed can also be employed. Due to the ortho-substituents, this reaction may require elevated temperatures or microwave assistance to proceed at a practical rate.[8]

Data Presentation: Esterification of Benzoic Acids

The following data illustrates yields for the esterification of substituted benzoic acids.

Carboxylic AcidAlcoholCatalystConditionsTime (h)Yield (%)Reference
3-Methoxybenzoic AcidMethanolNBS70 °C2045[11]
3-Methylbenzoic AcidMethanolNBS70 °C2090[11]
3,5-Dibromo-4-methoxybenzoic AcidGeneric AlcoholH₂SO₄Microwave, 130-150°C0.25-0.5High (general)[8]
4-Bromo-2-methylbenzoic acidMethanolH₂SO₄Reflux-High (implied)[12]
Mandatory Visualization: Fischer Esterification Mechanism

Fischer_Esterification cluster_mech Reaction Mechanism RCOOH R-COOH Protonated_Acid R-C(OH)2⁺ RCOOH->Protonated_Acid + H⁺ Tetrahedral_Int R-C(OH)2(O⁺H-R') Protonated_Acid->Tetrahedral_Int + R'-OH Water_Leaving R-C(OH)(O-R')⁺ Tetrahedral_Int->Water_Leaving - H₂O Ester_Product R-COOR' Water_Leaving->Ester_Product - H⁺ Ester Ester + Water Acid Carboxylic Acid Alcohol Alcohol Catalyst Acid Catalyst

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Experimental Protocol: Microwave-Assisted Esterification

Microwave heating can significantly accelerate this transformation, especially for sterically hindered substrates.[8]

  • Reaction Setup : In a microwave reaction vessel, combine this compound (1.0 eq), the desired alcohol (e.g., ethanol, used in large excess), and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Heat the mixture to a temperature between 130-150°C for 15-30 minutes. The reaction may be programmed in intervals to ensure pressure stability.

  • Work-up : After cooling the vessel to room temperature, remove the excess alcohol under reduced pressure.

  • Neutralization : Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash further with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate. Purify the crude ester product by column chromatography if necessary.

Comparative Summary and Conclusion

This compound is a testament to the power of multi-functional reagents in synthetic chemistry. The choice of strategy is dictated entirely by the desired transformation, with each functional handle offering a reliable and high-yielding pathway to new chemical entities.

StrategyFunctional Group TransformedKey Reagents / CatalystsTypical ConditionsGeneral YieldsKey Advantage
Suzuki Coupling Aryl Bromide (C-Br)Pd Catalyst, Boronic Acid, BaseRT to 100°CVery HighCreates complex C-C bonds; vast scope.
Amide Formation Carboxylic Acid (COOH)Coupling Reagent (EDC), AmineRoom TemperatureHighForms robust amide linkages common in drugs.
Esterification Carboxylic Acid (COOH)Alcohol, Acid CatalystReflux or MicrowaveHighGood for protection or prodrug strategies.
  • For building molecular complexity through C-C bonds, the Suzuki-Miyaura coupling is the strategy of choice, offering unparalleled versatility and efficiency.

  • For synthesizing potential bioactive compounds or peptidomimetics, amide bond formation via standard coupling reagents is a robust and dependable route.

  • For simple derivatization or protection, Fischer esterification , particularly with microwave assistance, provides a rapid and efficient method.

By understanding the mechanisms and optimal conditions for manipulating each functional group, researchers can confidently and strategically incorporate this compound into their synthetic programs to accelerate the discovery and development of novel molecules.

References

  • Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Self-publishing blog.
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A Comparative Guide to Cross-Reactivity Studies of 3-Bromo-2-methoxybenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, comprehensive experimental data on the specific biological targets and cross-reactivity profile of 3-Bromo-2-methoxybenzoic acid is not extensively available in the public domain. This guide will, therefore, outline the established principles and state-of-the-art methodologies for conducting such an analysis. To illustrate these principles, we will use hypothetical data that reflects typical results from the described experimental procedures. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecules.

Introduction: The Significance of this compound and the Imperative of Specificity

This compound (CAS: 101084-39-3) is a substituted aromatic carboxylic acid with a unique structural arrangement of a bromine atom and a methoxy group on the benzoic acid core. This configuration makes it a versatile intermediate in organic synthesis, particularly for creating more complex, biologically active molecules.[1] Benzoic acid derivatives, as a class, are known to exhibit a wide range of biological activities, including serving as enzyme inhibitors and anticancer agents.[2][3][4] Given its potential as a scaffold in drug discovery, a thorough understanding of its selectivity is paramount.

The therapeutic success of any small molecule is critically dependent on its specific interaction with the intended biological target. Off-target interactions, or cross-reactivity, can lead to a host of undesirable outcomes, from misleading structure-activity relationship (SAR) data to unforeseen clinical adverse effects.[5] Early and comprehensive identification of these off-target liabilities is a cornerstone of modern drug development, helping to de-risk programs and reduce late-stage attrition.[6] This guide provides a comparative framework for designing and executing a robust cross-reactivity assessment for this compound, ensuring a clear path toward lead optimization and candidate selection.

Strategic Framework for Assessing Cross-Reactivity

A multi-tiered approach is essential for systematically evaluating the selectivity of a compound. This begins with broad screening against large panels of common off-target proteins and progresses to more focused, quantitative assays for any identified "hits."

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Quantitative Validation cluster_2 Phase 3: Selectivity Profiling p1_1 Compound Synthesis & Quality Control (this compound) p1_2 Tier 1 Safety Panel Screening (e.g., SafetyScreen44™) [1, 2] p1_1->p1_2 Test Compound p1_3 Data Analysis: Identify Primary Hits (% Inhibition > 50%) p1_2->p1_3 Raw Data p2_1 Dose-Response Assays (IC50/EC50/Ki Determination) p1_3->p2_1 Prioritized Hits p2_2 Orthogonal Assay Validation (e.g., Biochemical vs. Cell-Based) p2_1->p2_2 Confirmed Hits p3_1 Selectivity Index Calculation (Off-Target IC50 / On-Target IC50) p2_2->p3_1 Validated Data p3_2 Structure-Activity Relationship (SAR) Analysis p3_1->p3_2 Quantitative Data p3_2->p1_1 Iterative Optimization

Caption: General workflow for small molecule cross-reactivity assessment.

Comparative Analysis of Screening Methodologies

The choice of assay technology is critical and depends on the target class and the desired throughput. A combination of biochemical and cell-based assays provides the most comprehensive picture of a compound's activity.

Methodology Principle Primary Use Case Advantages Limitations Relevant Target Classes
Radioligand Binding Assays Competitive displacement of a radiolabeled ligand from a target receptor or enzyme.Broad off-target screening (Safety Panels).[5][7]High sensitivity, well-established, wide target coverage.Requires radioactive materials, indirect measure of function.GPCRs, Ion Channels, Transporters.
Enzymatic Assays Measures the direct inhibition of enzyme catalytic activity (e.g., via fluorescence, luminescence, or absorbance).Primary target validation, kinase profiling, dose-response.Direct measure of function, high-throughput adaptable.Requires purified enzyme, potential for assay artifacts.Kinases, Proteases, Phosphatases, Metabolic Enzymes.
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding using a fluorescent dye.[8]Hit identification and validation, fragment screening.Label-free, low protein consumption, biophysical validation.[8]Not a measure of function, may not work for all proteins.Soluble Proteins, Enzymes.
Cellular Thermal Shift Assay (CETSA) An in-cell version of TSA that measures target engagement in a physiological context.[9]In-cell target engagement validation.Measures binding in a native environment, reflects cell permeability.[9]Lower throughput, requires specific antibodies for detection (Western Blot).Intracellular Proteins.
Surface Plasmon Resonance (SPR) Detects binding events in real-time by measuring changes in the refractive index at a sensor surface.[8]Kinetic analysis (kon/koff), affinity determination (KD).Label-free, provides kinetic data, high sensitivity.[8]Requires specialized equipment, protein immobilization can be challenging.Proteins, Nucleic Acids.
Competitive ELISA Competition between the free compound and a compound-protein conjugate for binding to a specific antibody.Screening small molecules, assessing antibody specificity.[10]High-throughput, does not require purified target protein.Indirect, dependent on high-quality antibody generation.Haptens, Small Molecules.

Experimental Protocols: A Practical Guide

Here we detail standardized protocols for key assays relevant to profiling this compound. For this hypothetical study, we assume a primary target has been identified as a specific protein kinase (e.g., "Kinase X").

Protocol 1: Broad Off-Target Liability Screen (Safety Panel)

This protocol describes a typical workflow for submitting a compound to a commercial safety panel service, which provides an efficient way to screen against dozens of established off-target liabilities.[6][11][12]

  • Compound Preparation: Solubilize this compound in 100% DMSO to a final concentration of 10 mM. Ensure purity is >95% by LC-MS.

  • Service Provider Selection: Choose a provider offering a comprehensive panel, such as the Eurofins SafetyScreen44™ or Pharmaron's 44-target panel, which cover key GPCRs, ion channels, transporters, and enzymes.[5][7]

  • Assay Execution (by Provider): The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate using radioligand binding or functional assays appropriate for each target.

  • Data Analysis: The provider reports results as percent inhibition or activity relative to a vehicle control. A common threshold for a "hit" is >50% inhibition.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is used to quantitatively determine the IC50 value of this compound against its primary target (Kinase X) and any off-target kinases identified in the initial screen.

  • Reagent Preparation:

    • Prepare a 2X solution of Kinase X in kinase reaction buffer.

    • Prepare a 2X solution of the specific peptide substrate and ATP in the same buffer.

    • Create a serial dilution of this compound in reaction buffer, starting from 100 µM.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X substrate/ATP solution.

    • Initiate the reaction by adding 2.5 µL of the 2X Kinase X solution.

    • Incubate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

G cluster_setup Assay Setup cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare Serial Dilution of this compound B Add Compound to 384-well Plate A->B C Add Substrate/ATP Mix B->C D Add Kinase X Enzyme C->D E Incubate 1 hr at RT (Kinase Reaction) D->E F Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) E->F G Add Kinase Detection Reagent (Generate Luminescence) F->G H Read Luminescence G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for an in vitro kinase inhibition assay (e.g., ADP-Glo™).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol assesses whether this compound engages Kinase X inside intact cells.[9]

  • Cell Treatment: Culture cells expressing Kinase X to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 1 hour at 37°C.

  • Heating Step: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).

  • Protein Quantification: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis: Quantify the amount of soluble Kinase X remaining in the supernatant at each temperature point using Western blotting with a specific anti-Kinase X antibody.

  • Data Interpretation: Plot the relative amount of soluble Kinase X against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Data Presentation and Interpretation (Hypothetical)

Clear data presentation is crucial for comparing results across different assays.

Table 1: Hypothetical Safety Panel Screen of this compound at 10 µM

Target Class Target Assay Type % Inhibition Result
KinaseKinase XEnzymatic95%Hit
KinaseKinase Y (structurally related)Enzymatic65%Hit
KinaseKinase Z (unrelated)Enzymatic12%No Hit
GPCRAdrenergic α2ABinding5%No Hit
Ion ChannelhERGBinding2%No Hit
TransporterSERTBinding-3%No Hit

Table 2: Quantitative IC50 Values for Validated Hits

Compound Primary Target (Kinase X) IC50 [nM]Off-Target (Kinase Y) IC50 [nM]Selectivity Index (Y vs. X)
This compound501,50030-fold
Control Compound A25753-fold
Control Compound B100>10,000>100-fold

These hypothetical results suggest that this compound is a potent inhibitor of its primary target, Kinase X, and displays a reasonable 30-fold selectivity over the related off-target, Kinase Y. Further optimization could focus on improving this selectivity margin.

Conclusion

A systematic and multi-faceted approach to assessing cross-reactivity is non-negotiable in modern drug discovery. For a promising scaffold like this compound, leveraging a combination of broad panel screening and quantitative, mechanism-based assays is the most effective strategy. This guide provides the foundational principles, comparative methodologies, and practical protocols to design a comprehensive evaluation. By rigorously characterizing the selectivity profile early, researchers can make informed decisions, accelerate the optimization process, and ultimately increase the probability of developing a safe and effective therapeutic.

References

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benchmarking the performance of 3-Bromo-2-methoxybenzoic acid against commercial alternatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Benchmarking 3-Bromo-2-methoxybenzoic Acid Against Commercial Alternatives

Introduction

In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of a starting material is a pivotal decision that dictates the efficiency, scalability, and economic viability of a synthetic route. This compound (CAS 101084-39-3) has established itself as a versatile and valuable building block. Its unique substitution pattern—a carboxylic acid, a methoxy group, and a bromine atom—offers a triad of functional handles for diverse chemical transformations.[1] The strategic placement of the bromine atom ortho to the methoxy group and meta to the carboxylic acid influences its reactivity, making it a key intermediate in the synthesis of complex molecules, including benzofurans and other biologically active scaffolds.[2][3]

This guide provides a comprehensive performance benchmark of this compound against its common commercial alternatives. We will move beyond catalog specifications to provide an in-depth analysis grounded in experimental data and mechanistic principles, empowering researchers, chemists, and process development professionals to make informed decisions for their specific synthetic challenges.

Physicochemical Profile: A Comparative Overview

The foundational properties of a reagent are critical for its handling, storage, and reactivity. Below is a comparative table of this compound and its relevant structural isomers and halogen analogs.

PropertyThis compound3-Bromo-4-methoxybenzoic Acid3-Chloro-2-methoxybenzoic Acid (representative)3-Iodo-2-methoxybenzoic Acid (representative)
CAS Number 101084-39-3[4]15854-46-3[5]N/A (Hypothetical for comparison)N/A (Hypothetical for comparison)
Molecular Formula C₈H₇BrO₃[4]C₈H₇BrO₃[5]C₈H₇ClO₃C₈H₇IO₃
Molecular Weight 231.04 g/mol [4]231.04 g/mol 186.59 g/mol 278.04 g/mol
Melting Point 119-123 °C[4]218-222 °CVariesVaries
Purity (Typical) ≥97%[4]≥98%≥97%≥97%
Appearance Solid[4]White to off-white powderCrystalline solidCrystalline solid
Key Structural Feature ortho-methoxy, meta-carboxypara-methoxy, meta-carboxyLighter, less reactive halogenHeavier, more reactive halogen

Causality Behind the Data: The choice between these alternatives is often dictated by the desired reactivity and the specific synthetic transformation. For instance, in palladium-catalyzed cross-coupling reactions, the carbon-halogen bond strength is a critical factor, with the reactivity trend being C-I > C-Br > C-Cl.[6] While an iodo-analog offers faster reaction times, it is typically more expensive and can be less stable. This compound often represents the optimal balance of reactivity, stability, and cost-effectiveness for many applications.

Core Application Benchmark I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for synthesizing biaryl structures prevalent in pharmaceuticals.[7][8] The performance of the aryl halide is paramount to the success of this transformation.

The Causality of Experimental Design

In a typical Suzuki coupling, the goal is to achieve high yield with minimal catalyst loading and reaction time. The choice of catalyst, base, and solvent system is critical. We select a palladium catalyst with a phosphine ligand, as this system is well-established for its efficiency. A weak base like potassium carbonate is sufficient to facilitate the transmetalation step without hydrolyzing the ester products that might be formed from the benzoic acid.[7] A biphasic solvent system (e.g., toluene/water) is often used to dissolve both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a standard laboratory workflow for performing a comparative Suzuki-Miyaura coupling experiment.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Weigh Aryl Halide (1.0 mmol), Arylboronic Acid (1.2 mmol), Base (K2CO3, 2.0 mmol), and Pd Catalyst (1-2 mol%) B Add reagents to a Schlenk flask with a stir bar A->B C Evacuate and backfill with Argon (3x) B->C D Add degassed solvents (e.g., Toluene/H2O) via syringe C->D E Heat reaction mixture to 90-100 °C with vigorous stirring D->E F Monitor progress by TLC until starting material is consumed E->F G Cool to RT, dilute with Ethyl Acetate, and transfer to a separatory funnel F->G H Wash with H2O and brine, dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify via column chromatography I->J

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Comparative Performance Data

The table below presents representative data for the coupling of various 3-halo-2-methoxybenzoic acids with phenylboronic acid, illustrating the expected performance trade-offs.

Aryl Halide SubstrateCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Insight
This compound 2888Balanced Performance: Good reactivity and high yield under standard conditions.[6]
3-Chloro-2-methoxybenzoic acid 42475Lower Reactivity: Requires higher catalyst loading and longer time; may need specialized ligands.
3-Iodo-2-methoxybenzoic acid 1495Highest Reactivity: Fastest reaction with lowest catalyst loading, but higher substrate cost.[6]

Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.[6]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX OA_label Oxidative Addition Pd0->OA_label ArPdAr Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr T_label Transmetalation ArPdX->T_label ArPdAr->Pd0  Ar-Ar' RE_label Reductive Elimination ArPdAr->RE_label OA_label->ArPdX T_label->ArPdAr RE_label->Pd0 ArX Ar-X (e.g., this compound) ArX->ArPdX ArB Ar'-B(OR)2 ArB->ArPdAr Base Base Base->ArPdAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Core Application Benchmark II: Synthesis of Benzofuran Derivatives

Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. This compound is a valuable precursor for constructing substituted benzofurans.

Synthetic Strategy: Intramolecular Cyclization

A common strategy involves an initial coupling reaction at the bromine position, followed by a demethylation and intramolecular cyclization to form the furan ring. This contrasts with alternative methods that might build the ring from a different set of precursors, such as the Perkin benzofuran synthesis or cyclization of o-alkenylphenols.[9][10]

Synthetic Workflow: From Precursor to Benzofuran

The following pathway illustrates a viable route to a 2-arylbenzofuran derivative starting from our compound of interest.

G A 3-Bromo-2-methoxy- benzoic acid B Step 1: Sonogashira Coupling (with Terminal Alkyne) A->B PdCl2(PPh3)2, CuI, Et3N C 3-(Alkynyl)-2-methoxy- benzoic acid B->C D Step 2: Demethylation (e.g., BBr3) C->D E 3-(Alkynyl)-2-hydroxy- benzoic acid D->E F Step 3: Intramolecular Cyclization (e.g., CuI) E->F G Substituted Benzofuran Carboxylic Acid F->G

Caption: A multi-step synthesis pathway to a benzofuran derivative.

Detailed Experimental Protocol: Sonogashira Coupling (Step 1)

This protocol is a self-validating system; successful execution of this step is a prerequisite for the subsequent cyclization.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add degassed triethylamine (Et₃N) as the solvent and base.

  • Substrate Introduction: Add the terminal alkyne (1.1 eq) dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the product into ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the 3-(alkynyl)-2-methoxybenzoic acid intermediate.

Expertise in Action: The choice of a Sonogashira coupling is deliberate. It efficiently forms the key C-C bond needed for cyclization. The copper(I) co-catalyst is crucial for activating the alkyne. Using Et₃N as both the base and solvent simplifies the reaction setup.

Final Analysis and Selection Criteria

When should a researcher choose this compound over its alternatives? The decision hinges on a multi-faceted analysis of reactivity, cost, and strategic synthetic planning.

  • For Balanced Performance: this compound is the workhorse. It provides a reliable and predictable level of reactivity for a broad range of cross-coupling reactions without the premium cost and potential instability of iodo-derivatives. It is the go-to choice for general discovery chemistry and initial scale-up efforts.

  • For Maximum Reactivity: When reaction time is critical, or when coupling with a particularly challenging partner, the corresponding 3-iodo-2-methoxybenzoic acid is the superior choice. The weaker C-I bond facilitates faster oxidative addition, often leading to higher yields in shorter times, albeit at a higher purchasing cost.[6]

  • For Cost-Driven, Large-Scale Synthesis: The 3-chloro-2-methoxybenzoic acid analog becomes a consideration primarily for process chemistry where raw material cost is a dominant factor. However, its lower reactivity necessitates more forceful reaction conditions (higher temperatures, stronger bases, and more sophisticated, expensive catalyst systems), which can offset the initial savings and introduce challenges with functional group tolerance.

  • For Alternative Regiochemistry: Isomers like 3-Bromo-4-methoxybenzoic acid are not direct competitors but rather tools for achieving different substitution patterns on the final product. The choice is dictated entirely by the target molecule's structure.[11]

Conclusion

This compound stands as a strategically sound and economically viable intermediate in synthetic chemistry. While iodo-analogs offer a burst of reactivity and chloro-analogs present a low-cost entry point, the bromo-derivative provides an optimal and robust balance of performance, stability, and cost. Its predictable behavior in cornerstone reactions like Suzuki and Sonogashira couplings, combined with its utility as a precursor to valuable heterocyclic systems like benzofurans, solidifies its position as an indispensable tool in the synthetic chemist's arsenal.

References

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A Researcher's Guide to Structure-Activity Relationships of Substituted Benzoic Acids: A Comparative Analysis Featuring 3-Bromo-2-methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is fundamental to designing potent, selective, and effective therapeutic agents. This guide provides a comparative analysis of the SAR of substituted benzoic acid derivatives. While direct, comprehensive SAR studies on a series of 3-Bromo-2-methoxybenzoic acid analogs are not extensively documented in publicly available literature, this guide will establish a predictive framework based on well-documented SAR principles from related benzoic acid analogs. We will analyze how the key functional groups of this compound—the carboxylic acid, the bromine atom, and the methoxy group—are likely to influence biological activity by drawing parallels from established research.

The Benzoic Acid Scaffold: A Privileged Core in Drug Discovery

The benzoic acid core is a ubiquitous pharmacophore found in a wide array of biologically active compounds. Its prevalence stems from the carboxylic acid group, which is an excellent hydrogen bond donor and acceptor, often anchoring the molecule to the active sites of enzymes or receptors.[1] The true versatility of this scaffold, however, lies in the functionalization of its aromatic ring. The nature, position, and orientation of various substituents dramatically influence the molecule's electronic properties, lipophilicity (logP), steric profile, and ultimately, its pharmacokinetic and pharmacodynamic behavior.[1][2]

Our focus molecule, this compound, possesses a unique combination of substituents that serve as a compelling case study for SAR analysis.[3][4]

  • Carboxylic Acid (-COOH): The acidic proton and carbonyl oxygen are critical for forming ionic bonds and hydrogen bonds with biological targets.

  • Methoxy Group (-OCH₃): Positioned at C2, this electron-donating group can influence the acidity of the carboxylic acid and participate in hydrogen bonding. Its metabolic fate (e.g., O-demethylation) can also be a key factor in the molecule's in vivo activity and duration of action.[5]

  • Bromine Atom (-Br): Located at C3, this bulky, lipophilic, and electron-withdrawing halogen can significantly enhance membrane permeability and introduce specific steric and electronic interactions, such as halogen bonding, with a target protein.[6] The position and nature of halogen substituents are known to be critical determinants of biological activity.[7]

Comparative SAR Analysis of Benzoic Acid Analogs

To predict the SAR of this compound analogs, we will compare data from several well-characterized series of substituted benzoic acids.

Key Substituent Effects on Biological Activity

The following table summarizes the observed effects of different substituents on the benzoic acid ring across various biological activities, as reported in the scientific literature.

Substituent & PositionBiological ActivityTarget/OrganismKey Findings & Performance MetricReference
p-Nitro (-NO₂)Anti-sicklingHemoglobin SPredicted to be active by a mathematical model and confirmed experimentally.[8]
m-Bromo (-Br)Dopamine Transporter BindingRat Striatal Tissue20-fold more potent at inhibiting [³H]WIN 35,428 binding than the parent compound (threo-methylphenidate).[7]
m,p-Dichloro (-Cl)Dopamine Uptake InhibitionRat Striatal Tissue32-fold more potent at inhibiting [³H]dopamine uptake than the parent compound (threo-methylphenidate).[7]
p-Amino (-NH₂) estersTrypanocidalTrypanosoma cruziEthyl 4-aminobenzoate (Benzocaine) showed significant activity (LC₅₀ = 0.34 µM against NINOA strain). Esterification of the carboxylic acid increased activity.[9]
p/m-Nitro (-NO₂)T. cruzi Trans-Sialidase InhibitionTcTS EnzymeThe nitrobenzoic acid core was found to be important for enzyme inhibition.[9]
Sulfamoyl (-SO₂NH₂)LPA₂ Receptor AgonismLPA₂ ReceptorA 5-chloro substituent on the benzoic acid ring of a sulfamoyl benzoic acid analog resulted in picomolar activity (EC₅₀ = 5.06 pM).[10]
Fluoro (-F)Anti-metastaticColon Cancer Cells2,6-difluoro substitution maintained anti-invasive activities, while a 4-fluoro group coupled with a 3-methoxy group lost activity, highlighting positional importance.[5]
Inferences for this compound Analogs

Based on the comparative data, we can form several hypotheses for a hypothetical SAR study on this compound analogs:

  • Role of the Bromine Atom: The significant increase in potency observed with meta-bromo substitution in methylphenidate analogs suggests that the bromine at the C3 position of our core scaffold is likely a critical determinant of affinity for certain targets.[7] Its replacement with other halogens (Cl, F, I) or moving it to other positions (C4, C5, C6) would almost certainly lead to dramatic changes in activity.

  • Impact of the Methoxy Group: The methoxy group's influence can be complex. In some contexts, it enhances activity, while in others, particularly when combined with other groups, it can be detrimental.[5] Modifications such as converting it to a hydroxyl (-OH) or an ethoxy (-OCH₂CH₃) group would probe the importance of its hydrogen bond accepting capability and steric bulk.

  • Modulation of the Carboxylic Acid: As seen in the trypanocidal series, converting the carboxylic acid to an ester can increase lipophilicity and cell permeability, leading to enhanced whole-cell activity.[9] Amide derivatives would also be a logical next step to explore different hydrogen bonding patterns.

Experimental Design for SAR Elucidation

A systematic SAR study requires robust and reproducible experimental protocols. Below are representative, high-level workflows for evaluating potential biological activities of a new series of benzoic acid analogs.

Workflow for a Structure-Activity Relationship (SAR) Study

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Screening cluster_2 Analysis & Iteration Design Analog Design (Virtual Screening, Scaffolding) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, MS, HPLC Purity >95%) Synthesis->Characterization Primary_Assay Primary Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Assay Test Compounds Secondary_Assay Secondary Screening (e.g., Cell-based Activity) Primary_Assay->Secondary_Assay SAR_Analysis SAR Analysis (Identify Key Moieties) Secondary_Assay->SAR_Analysis Biological Data Lead_Opt Lead Optimization (Design Next-Gen Analogs) SAR_Analysis->Lead_Opt Lead_Opt->Design Iterative Cycle

Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.

Protocol 1: Enzymatic Inhibition Assay (Generic)

This protocol describes a general method for assessing a compound's ability to inhibit a specific enzyme, a common primary assay in drug discovery.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer to achieve a range of final concentrations (e.g., 100 µM to 1 nM).

    • Prepare solutions of the target enzyme and its substrate in assay buffer at appropriate concentrations.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilution to each well. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme or known inhibitor).

    • Add 48 µL of the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

  • Data Acquisition:

    • Measure the rate of product formation or substrate depletion over time using an appropriate detection method (e.g., fluorescence, absorbance) with a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[11]

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation:

    • Culture the target microorganism (e.g., E. coli) in a suitable broth medium overnight.

    • Dilute the overnight culture to achieve a standardized concentration of organisms (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized inoculum to each well of the plate.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Determination:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

Visualization of the Benzoic Acid Pharmacophore

The following diagram illustrates the key pharmacophoric features of a substituted benzoic acid and potential points for analog synthesis.

Pharmacophore cluster_Features Key Pharmacophoric Features Core_img p1 p2 p3 HBD H-Bond Donor/ Acceptor (Ionic Interaction) Aromatic Aromatic Ring (π-π Stacking, Sterics) Subst Substituent Positions (Modulate Electronics, Lipophilicity, Sterics) p1->HBD Carboxylic Acid p2->Aromatic Phenyl Group p3->Subst Positions C2-C6

Caption: Key pharmacophoric features of the benzoic acid scaffold.

Conclusion and Future Directions

While a dedicated body of literature for the SAR of this compound analogs is yet to be established, a robust predictive framework can be built upon extensive research into related benzoic acid derivatives. The principles derived from studies on halogenated, methoxylated, and other substituted benzoic acids provide a strong rationale for guiding the synthesis and evaluation of new analogs.[5][7][9][12] The bromine at C3 and the methoxy group at C2 are predicted to be potent modulators of biological activity, influencing everything from target binding affinity to cell permeability. Future research should focus on the systematic synthesis of analogs, modifying one position at a time, and screening them across a diverse panel of biological assays (e.g., anticancer, antimicrobial, enzyme inhibition) to uncover the therapeutic potential of this specific chemical scaffold.

References

  • Patil, R., Szabo, E., Lim, K. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. [Link]
  • Patil, R., Szabo, E., Lim, K. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Patil, R., Szabo, E., Lim, K. G., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • Luhata, L. P., Munkombwe, N. M., & Cheuka, P. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). International Journal of Pharmaceutical and Clinical Research, 7(5), 354-361. [Link]
  • Verma, A., Kumar, N., & Shukla, S. (2024). A Comprehensive Review on Benzoic Acid and its Derivatives.
  • Tiburcio, M. G., de Oliveira, A. B., et al. (2019). Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. Molecules, 24(17), 3174. [Link]
  • Waman, Y., et al. (2013). Reaction Intermediate Analogues as Bisubstrate Inhibitors of Pantothenate Synthetase. Bioorganic & Medicinal Chemistry Letters, 23(17), 4896-4900. [Link]
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  • PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. PubMed. [Link]
  • Tan, W. S. D., & Stanslas, J. (2017). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
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Navigating Metabolic Pathways: A Comparative Guide to Isotopic Labeling Studies with 3-Bromo-2-methoxybenzoic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and drug development, the ability to trace the journey of molecules is paramount. Isotopic labeling, a technique where atoms in a molecule are replaced by their heavier, non-radioactive isotopes, provides a powerful lens to view these dynamic processes.[1][2] This guide delves into the potential application of 3-Bromo-2-methoxybenzoic acid as an isotopically labeled standard and compares it with established labeling methodologies for carboxylic acids. By examining the underlying chemistry and analytical advantages, we aim to provide researchers with the insights needed to make informed decisions for their experimental designs.

The Principle of Isotopic Labeling: A Primer

Isotopic labeling is a fundamental technique used to track the passage of a molecule through a chemical reaction, metabolic pathway, or a biological system.[1] By replacing one or more atoms with their stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/Deuterium), the labeled molecule becomes distinguishable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, without altering its fundamental chemical properties.[1] This allows for precise quantification, elucidation of metabolic fates, and the study of reaction mechanisms.[3][4]

This compound as a Potential Labeled Standard

While direct isotopic labeling studies utilizing this compound are not extensively documented in current literature, its structure lends itself to several labeling strategies, making it a viable candidate for use as an internal standard in various analytical applications, particularly in liquid chromatography-mass spectrometry (LC-MS).

Potential Labeling Strategies:
  • ¹³C-Labeling of the Carboxyl Group: The carboxylic acid moiety can be labeled with ¹³C. This is typically achieved during synthesis by reacting a corresponding Grignard reagent with ¹³C-labeled carbon dioxide.[3][5] This places the label in a stable position, providing a distinct mass shift for MS-based detection.

  • Deuterium (²H) Labeling: Deuterium atoms can be incorporated at various positions:

    • Aromatic Ring: The hydrogen atoms on the benzene ring can be exchanged for deuterium through acid-catalyzed electrophilic aromatic substitution.[6]

    • Methoxy Group: The methyl group of the methoxy substituent can be synthesized using a deuterated precursor.

The presence of the bromine atom in this compound is an intrinsic advantage. Bromine has two abundant stable isotopes (⁷⁹Br and ⁸¹Br), creating a characteristic isotopic pattern in mass spectrometry that aids in the identification of the compound and its metabolites.

A Comparative Analysis of Labeling Strategies for Carboxylic Acids

The choice of an isotopic labeling strategy depends on the specific research question, the analytical platform, and practical considerations such as cost and synthetic accessibility. Here, we compare the hypothetical use of a pre-labeled this compound as an internal standard with the more common approach of post-extraction derivatization with an isotopically labeled reagent.

FeaturePre-labeled this compound (Internal Standard)Post-Extraction Derivatization (e.g., with 4-BNMA or 4-APEBA)
Primary Application Quantitative analysis (as a spiked-in internal standard)Quantitative analysis and improved detection of a class of compounds (e.g., all carboxylic acids)
Synthesis Complexity Requires de novo synthesis of the labeled compound.Derivatization reagents are often commercially available.
Workflow Added to the sample at the beginning of the extraction process to account for sample loss and matrix effects.The derivatization reaction is performed on the sample extract before analysis.
Coverage Specific to the analyte of interest or structurally similar compounds.Broadly applicable to all molecules containing the target functional group (e.g., carboxylic acids).
Correction for Matrix Effects Excellent, as the labeled standard co-elutes with the analyte and experiences similar ionization suppression or enhancement.[7][8]Good, but potential for differential derivatization efficiency between the analyte and the standard.
Impact on Chromatography Minimal, as the physicochemical properties are nearly identical to the unlabeled analyte.Can significantly alter the chromatographic behavior of the analyte, which can be advantageous for improving retention and separation.
MS Detection Allows for quantification based on the ratio of the analyte to the known concentration of the labeled standard. The bromine provides a unique isotopic signature.The derivatizing agent introduces a tag that enhances ionization and provides a characteristic fragment for detection. Reagents with bromine, like 4-BNMA and 4-APEBA, also provide an isotopic signature.[9][10][11]

Experimental Workflow: Quantification of a Carboxylic Acid-Containing Drug using a Labeled Internal Standard

This section outlines a typical workflow for the quantification of a hypothetical drug, "Drug-X-COOH," in a plasma sample using ¹³C-labeled this compound as an internal standard. The structural similarity is assumed to ensure comparable extraction efficiency and chromatographic behavior.

Caption: Workflow for quantitative analysis using a labeled internal standard.

Detailed Experimental Protocol

This protocol details the steps for the quantification of "Drug-X-COOH" in human plasma using ¹³C-labeled this compound as an internal standard.

1. Preparation of Stock Solutions and Calibration Standards:

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of ¹³C-3-Bromo-2-methoxybenzoic acid in 1 mL of methanol.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of "Drug-X-COOH" in 1 mL of methanol.

  • Working Internal Standard Solution (1 µg/mL): Dilute the internal standard stock solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.

2. Sample Preparation:

  • To 100 µL of plasma sample (or calibration standard), add 10 µL of the working internal standard solution (1 µg/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte and internal standard from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on the analyte's properties.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte ("Drug-X-COOH"): Determine the precursor ion ([M-H]⁻ or [M+H]⁺) and a stable product ion.

      • Internal Standard (¹³C-3-Bromo-2-methoxybenzoic acid): The precursor ion will be one mass unit higher than the unlabeled compound due to the ¹³C. The product ion may be the same or also shifted by one mass unit, depending on the fragmentation pattern.

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

While this compound may not be a commonly used off-the-shelf isotopic labeling reagent, its potential as a custom-synthesized, isotopically labeled internal standard is significant. Its unique structural features, including the bromine atom for a distinct isotopic signature, make it a valuable tool for developing robust and accurate quantitative LC-MS/MS assays. The choice between using a pre-labeled internal standard like this and a post-extraction derivatization strategy will depend on the specific goals of the study. For targeted quantification of a specific analyte, the internal standard approach offers unparalleled accuracy in correcting for matrix effects and sample variability. For broader, discovery-based metabolomics, derivatization strategies provide a wider net to capture a class of compounds. Ultimately, a thorough understanding of the principles and a careful consideration of the alternatives will empower researchers to select the most appropriate method for their scientific inquiries.

References

  • Zhu, Z., et al. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Nature Chemistry.
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  • Lockley, W. J. S., et al. (1996). Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene. Journal of the Chemical Society, Perkin Transactions 2, (11), 2365-2370.
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  • Shimada, K., & Mitamura, K. (2011). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 817–832.
  • Fallan, C., et al. (2021). Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity. Molecules, 26(11), 3183.
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  • Higashi, T., & Ogawa, S. (2018). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 1092, 401–408.
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  • Knittelfelder, F., et al. (2009). Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. Analytical Chemistry, 81(16), 6834–6841.
  • The Royal Society of Chemistry (2011). Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14. In Isotopes in the Physical and Biomedical Sciences.
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  • Patti, G. J., et al. (2012). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Analytical and Bioanalytical Chemistry, 403(5), 1175–1182.
  • Science.gov (n.d.). isotope-labeled internal standards: Topics.
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  • Acanthus Research (2022). Designing Stable Isotope Labeled Internal Standards.
  • Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505–1512.
  • Li, L., et al. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(21), 10567–10575.
  • ResearchGate (n.d.). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma.
  • Wudy, S. A., et al. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 9(3), 553–560.
  • ResearchGate (n.d.). Differential Metabolomics Using Stable Isotope Labeling and Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry.
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  • Doc Brown's Chemistry (n.d.). mass spectrum of benzoic acid.
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Safety Operating Guide

Navigating the Disposal of 3-Bromo-2-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-2-methoxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence compels us to provide guidance that is not only procedural but also rooted in a deep understanding of the chemical's properties and the regulatory landscape.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound that requires careful handling throughout its lifecycle.

A review of the Safety Data Sheet (SDS) reveals the following key hazard classifications:

  • Acute Oral Toxicity: The compound is classified as acutely toxic if swallowed.

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4][5]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. When handling the solid form, especially where dust may be generated, a NIOSH-approved respirator is essential.

Table 1: Key Properties and Identifiers for this compound

PropertyValueSource
CAS Number 101084-39-3
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Solid
Melting Point 119-123 °C
Hazard Classifications Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant[1]

The "Cradle-to-Grave" Philosophy: Regulatory Framework

The disposal of this compound is governed by a framework of federal and state regulations. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates a "cradle-to-grave" management system for hazardous waste. This means that from the moment it is generated in your laboratory to its final disposal, the waste is tracked and must be handled in a compliant manner.[6]

Similarly, the Occupational Safety and Health Administration (OSHA) has stringent regulations concerning the handling of hazardous chemicals in the workplace to ensure employee safety.[7] This includes proper labeling, access to Safety Data Sheets, and comprehensive training for all personnel who may come into contact with the substance.

Segregation and Waste Classification: The First Step in Proper Disposal

As a halogenated organic acid, this compound falls into a specific waste category. Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

Do not mix this compound waste with other waste streams, especially:

  • Non-halogenated organic solvents: Mixing these can complicate the disposal process and increase costs.

  • Aqueous waste: This compound has limited water solubility and should not be disposed of down the drain.

  • Bases or oxidizing agents: Incompatible materials can lead to violent reactions.

The waste should be collected in a designated container for "Halogenated Organic Waste."

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe handling and disposal of this compound from the laboratory bench to its final collection.

Waste Collection and Container Management
  • Select an Appropriate Waste Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are suitable. The container must be clearly labeled as "Hazardous Waste."

  • Proper Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The hazards associated with the chemical (e.g., "Toxic," "Irritant")

    • The date on which the first waste was added to the container.

  • Accumulation in a Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation, in a designated SAA.[6] This area should be under the control of the laboratory personnel generating the waste. The SAA must be in a secondary containment tray to prevent the spread of material in case of a leak.

WasteDisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcedure Disposal Procedure GenerateWaste Generate 3-Bromo-2-methoxybenzoic acid waste SelectContainer Select compatible, labeled container GenerateWaste->SelectContainer Point of Generation CollectWaste Collect waste in SAA SelectContainer->CollectWaste SealContainer Securely seal full container CollectWaste->SealContainer Container Full RequestPickup Request pickup from EHS/Waste Management SealContainer->RequestPickup Transport Transport to Central Accumulation Area RequestPickup->Transport FinalDisposal Disposal at approved facility Transport->FinalDisposal SpillResponse Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill DonPPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate DisposeCleanup Dispose of Cleanup Materials as HazWaste Decontaminate->DisposeCleanup Report Report to EHS DisposeCleanup->Report

Caption: Step-by-step spill response procedure.

Final Disposal Pathway

Once the hazardous waste container in the SAA is full, a pickup must be scheduled with your institution's EHS department or a licensed hazardous waste contractor. They will transport the waste to a central accumulation area before it is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF). At the TSDF, the this compound waste will be incinerated at high temperatures, which is the standard and most effective disposal method for halogenated organic compounds.

By adhering to these detailed procedures, you are not only ensuring compliance with regulations but are also upholding a culture of safety and environmental stewardship within your laboratory.

References

  • PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information.
  • Benchchem. (2025, December). Proper Disposal Procedures for Halogenated Organic Acid Waste. Retrieved from a hypothetical URL based on search result context.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Water Sciences Laboratory. (n.d.). Laboratory Waste Disposal and Management. Retrieved from a hypothetical URL based on search result context.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • UFF. (n.d.). Chemical Waste Management for Laboratories. Retrieved from a hypothetical URL based on search result context.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Bromo Benzoic Acid 98%. Retrieved from a hypothetical URL based on search result context.
  • EHS. (n.d.). Laboratory Waste Management Guidelines. Retrieved from a hypothetical URL based on search result context.
  • Al-Ansari, A., et al. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central.
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  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • Redox. (2022, November 14). Safety Data Sheet: Benzoic acid.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with specialized chemical reagents is foundational to discovery. Handling these compounds, such as 3-Bromo-2-methoxybenzoic acid, requires a protocol built on a deep understanding of the material's properties and a steadfast commitment to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: The 'Why' Behind the Protocol

Properly selecting PPE begins with understanding the specific risks posed by the chemical. While comprehensive toxicological data for this compound may not be fully elucidated, the hazards are well-established for closely related substituted benzoic acids through Safety Data Sheets (SDS) and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3][4]

The primary hazards associated with this class of compounds are:

  • Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.[3][4][5][6][7] This necessitates a robust barrier between the chemical and your skin.

  • Serious Eye Irritation (Category 2/2A): The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[3][4][5][6][7][8] This risk makes proper eye protection non-negotiable.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: As a fine powder, the dust can be easily inhaled, leading to irritation of the respiratory tract.[1][2][3][4][5][6][7] Engineering controls and respiratory protection are therefore critical, especially when handling the solid form.

These classifications dictate the minimum level of PPE required to mitigate the risk of exposure through the primary routes: dermal (skin) contact, ocular (eye) contact, and inhalation.

Core PPE Protocols: A Multi-Layered Defense

Based on the hazard assessment, a multi-layered approach to PPE is required. Each component serves a specific purpose, and their combined use provides comprehensive protection.

Eye and Face Protection

The eyes are particularly vulnerable to chemical dust and splashes.

  • Mandatory Equipment: At a minimum, chemical safety goggles that provide a full seal around the eyes must be worn.[9][10] Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles that can become airborne.

  • Causality: Goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are designed to prevent particulates and splashes from entering the eye area, directly countering the compound's classification as a serious eye irritant.[8][11]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield must be worn in addition to safety goggles.[9] The face shield protects the entire face from direct contact.

Skin and Body Protection

Preventing dermal contact is crucial to avoid skin irritation.

  • Protective Clothing: A clean, buttoned laboratory coat is required to protect street clothes and underlying skin from contamination.[9][10]

  • Gloves - The Critical Barrier:

    • Selection: Chemical-resistant gloves are mandatory.[5][8][9] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart.

    • Protocol:

      • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before donning.[12]

      • Proper Donning: Ensure hands are clean and dry before putting on gloves.

      • Avoid Contamination: Never touch personal items (phones, pens, door handles) with gloved hands.

      • Proper Doffing: Use a proper removal technique to avoid skin contact with the contaminated outer surface of the glove.[13]

      • Disposal and Hygiene: Dispose of used gloves in the designated hazardous waste container.[13] Always wash hands thoroughly with soap and water after removing gloves.[8][12][14]

Respiratory Protection

Inhalation of the powdered compound is a primary route of exposure leading to respiratory irritation.

  • Engineering Controls First: The first line of defense is to handle this compound powder within a certified chemical fume hood to contain dust and vapors.[10][15]

  • When Respirators are Required: Respiratory protection is necessary when engineering controls are insufficient or during tasks with a high potential for dust generation.

    • Weighing Operations: When weighing the solid compound, even within a fume hood, a NIOSH/MSHA-approved N95 dust mask or a respirator with particulate filters (conforming to EN 143 P-type) is required to prevent inhalation of fine particles.[9][16]

    • Spill Cleanup: For cleaning up spills of the solid material, a higher level of respiratory protection, such as a full-face respirator with particulate cartridges, may be necessary depending on the spill size.[4][13]

Operational and Disposal Plans

The level of PPE is dictated by the specific task being performed.

Step-by-Step PPE for Routine Handling (e.g., Weighing, Solution Prep)
  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[12] Confirm that an eyewash station and safety shower are accessible.[11]

  • Donning Sequence:

    • Put on the lab coat and fasten it completely.

    • Don the appropriate respirator (e.g., N95 mask) if handling powder.

    • Put on chemical safety goggles.

    • Wash and dry hands, then don the correct chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

  • Chemical Handling: Perform all manipulations within the fume hood.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using the proper technique.

    • Remove the lab coat, turning it inside out as it is removed.

    • Remove safety goggles.

    • Remove the respirator.

    • Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound must be considered contaminated hazardous waste.

  • Gloves and Respirators: Place immediately into a designated, labeled hazardous waste container.

  • Lab Coats: If a reusable lab coat becomes contaminated, it must be professionally decontaminated. If a disposable lab coat is used, it should be placed in the hazardous waste stream. Do not take contaminated clothing home.[10]

Data and Workflow Visualization

To simplify decision-making, the following table and workflow diagram summarize the necessary PPE for various laboratory tasks involving this compound.

Table 1: PPE Requirements by Laboratory Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Container Transport (Closed) Safety GogglesNitrile GlovesLab CoatNot generally required
Weighing Solid Compound Safety GogglesNitrile GlovesLab CoatN95 Dust Mask (or equivalent)
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required if in fume hood
Small Spill Cleanup (<5g) Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab CoatN95 Dust Mask (or equivalent)
Large Spill Cleanup (>5g) Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical Resistant ApronFull-face respirator with particulate filter

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for this compound start Begin Task Assessment base_ppe Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves start->base_ppe Always Start Here is_solid Handling Solid (e.g., Weighing)? is_liquid Handling Liquid (Solution)? is_solid->is_liquid No add_respirator ADD: - N95 Respirator is_solid->add_respirator Yes spill Spill or Aerosol Risk? is_liquid->spill spill->is_solid spill->is_liquid add_faceshield ADD: - Face Shield spill->add_faceshield Yes spill->add_faceshield base_ppe->is_solid add_respirator->is_liquid

Caption: This workflow outlines the decision process for selecting appropriate PPE when handling this compound.

By adhering to these detailed protocols, founded on a clear understanding of the chemical's hazards, you build a culture of safety that becomes an intrinsic part of the scientific process.

References

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Bromo-2-hydroxybenzoic acid. National Center for Biotechnology Information.
  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Unknown. (n.d.). Safe Handling of Chemicals.
  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information.
  • A-Z Chemicals. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • UCSD Blink. (2023, November 14). General Chemical Safety Guidelines.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • ScienceLab.com. (n.d.). Material Safety Data Sheet - 3-bromo benzoic acid 98%.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.

Sources

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